molecular formula C19H21N7O7 B6299753 Folic acid hydrate CAS No. 1174277-30-5

Folic acid hydrate

Cat. No.: B6299753
CAS No.: 1174277-30-5
M. Wt: 459.4 g/mol
InChI Key: URUVNZVKCVQPNX-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Folic Acid Hydrate is a chemical form of the essential water-soluble vitamin B9, commonly utilized as a reference standard in analytical research and pharmaceutical development . In biochemical research, its primary value lies in its role as a key cofactor in one-carbon transfer reactions, which are fundamental to the synthesis and repair of nucleic acids (DNA and RNA), the methylation of amino acids and proteins, and the formation of red blood cells . This mechanism is crucial for cellular division and growth, making folate a subject of study in areas from developmental biology to cancer research. Researchers employ this compound in various applications, including as a critical standard in Quality Control (QC) for Abbreviated New Drug Applications (ANDA) and commercial API production, ensuring consistency and purity of pharmaceutical formulations . Beyond its well-established function in preventing megaloblastic anemia and neural tube defects, ongoing research investigates its potential neuroprotective effects, impact on homocysteine metabolism, and role in immune response augmentation and gut homeostasis maintenance . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications or human consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O6.H2O/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);1H2/t12-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUVNZVKCVQPNX-YDALLXLXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Folic Acid Hydrate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological signaling pathways of folic acid hydrate (B1144303). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language).

Chemical Structure and Identification

Folic acid, a member of the vitamin B family, is comprised of three key moieties: a pteridine (B1203161) ring, a para-aminobenzoic acid (PABA) moiety, and a glutamic acid residue. The hydrated form, folic acid hydrate, incorporates one or more water molecules into its crystal structure.[1]

Table 1: Chemical Identification of this compound

IdentifierValueReference(s)
IUPAC Name (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;hydrate[2]
CAS Number 59-30-3 (anhydrous), 1174277-30-5 (hydrate), 75708-92-8 (dihydrate)[3][4][5]
Molecular Formula C₁₉H₁₉N₇O₆ · xH₂O[3][6]
Canonical SMILES C1=CC(=CC=C1C(=O)N--INVALID-LINK--C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.O[2]
InChI Key URUVNZVKCVQPNX-YDALLXLXSA-N[2]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and analytical characterization.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight 441.40 g/mol (anhydrous)[3]
459.4 g/mol (monohydrate)[2][7]
477.4 g/mol (dihydrate)[5]
Appearance Yellow to orange crystalline powder[8][9]
Melting Point Decomposes at approximately 250 °C (482 °F)[10][11]
Solubility - Very slightly soluble in water.[8] - Practically insoluble in ethanol, acetone, chloroform, and ether.[8][10] - Soluble in dilute solutions of alkali hydroxides and carbonates.[8][10] - Soluble in 1 M NaOH (50 mg/mL).[12] - Soluble in DMSO (~20 mg/mL) and dimethylformamide (~10 mg/mL).[13]
pKa pKa1: 2.5 (uncertain) pKa2: 3.37 (strongest acidic) pKa3: 2.09 (strongest basic)[9][14]
Stability - Stable in dry form.[15] - Sensitive to heat in acidic solutions; stability increases towards neutrality.[9] - Inactivated by ultraviolet light and sensitive to oxidation in alkaline solutions.[9] - Should be protected from light and moisture.[16]

Biological Signaling Pathways

Folic acid, through its interaction with the folate receptor alpha (FOLR1), has been implicated in the activation of key intracellular signaling pathways that are independent of its classic role in one-carbon metabolism.[17][18] These non-canonical signaling roles are of significant interest in cancer research and developmental biology.

JAK-STAT Signaling Pathway

Folic acid binding to FOLR1 can trigger the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling cascade.[19] This pathway is crucial for numerous cellular processes, including proliferation and differentiation.

folic_acid_jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus folic_acid Folic Acid folr1 FOLR1 folic_acid->folr1 Binds gp130 gp130 folr1->gp130 Associates jak JAK gp130->jak Activates stat3 STAT3 jak->stat3 Phosphorylates p_stat3 p-STAT3 (Dimer) stat3->p_stat3 Dimerizes p_stat3_n p-STAT3 p_stat3->p_stat3_n Translocates dna DNA p_stat3_n->dna Binds to Promoter gene_expression Gene Expression (e.g., Cyclin A2, VEGF) dna->gene_expression Regulates

Caption: Folic Acid-Induced JAK-STAT Signaling Pathway.

ERK1/2 Signaling Pathway

Folate has also been shown to stimulate the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), promoting cell proliferation.[13] This pathway is a central regulator of cell growth and survival.

folic_acid_erk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus folic_acid Folic Acid folr1 FOLR1 folic_acid->folr1 Binds ras Ras folr1->ras Activates raf Raf ras->raf Activates mek MEK1/2 raf->mek Phosphorylates erk ERK1/2 mek->erk Phosphorylates p_erk p-ERK1/2 p_erk_n p-ERK1/2 p_erk->p_erk_n Translocates transcription_factors Transcription Factors (e.g., c-Fos, c-Myc) p_erk_n->transcription_factors Activates cell_proliferation Cell Proliferation transcription_factors->cell_proliferation Promotes

Caption: Folic Acid-Induced ERK1/2 Signaling Pathway.

Experimental Protocols

Accurate and reliable analytical methods are essential for the quantification and characterization of this compound in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and specific method for the analysis of folic acid.[3]

Table 3: Example HPLC Method for Folic Acid Analysis

ParameterDescriptionReference(s)
Column C18, 150 mm x 4.6 mm, 5 µm[20]
Mobile Phase Methanol and acetate (B1210297) buffer pH 5.2 (50:50 v/v)[20]
Flow Rate 1.0 mL/min[20]
Detection UV at 240 nm[20]
Column Temperature 25°C[20]
Injection Volume 20 µL[20]

Methodology:

  • Standard Preparation: Prepare a stock solution of folic acid in the mobile phase. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: For tablets, weigh and finely powder a number of tablets. Dissolve a quantity of the powder equivalent to a known amount of folic acid in the mobile phase. Sonicate for 15 minutes and dilute to the final volume. Filter the solution through a 0.45 µm filter.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Determine the concentration of folic acid in the sample by comparing its peak area to the calibration curve.

hplc_workflow start Start sample_prep Sample Preparation (Dissolution, Sonication, Filtration) start->sample_prep standard_prep Standard Preparation (Serial Dilution) start->standard_prep hplc_injection HPLC Injection sample_prep->hplc_injection standard_prep->hplc_injection chromatography Chromatographic Separation (C18 Column) hplc_injection->chromatography detection UV Detection (240 nm) chromatography->detection data_analysis Data Analysis (Peak Area vs. Concentration) detection->data_analysis quantification Quantification of Folic Acid data_analysis->quantification end End quantification->end

Caption: General Workflow for HPLC Analysis of Folic Acid.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry offers a simple and cost-effective method for the quantification of folic acid.[1]

Table 4: Example UV-Visible Spectrophotometry Method for Folic Acid Analysis

ParameterDescriptionReference(s)
Solvent 0.1 M Sodium Hydroxide[21]
Wavelengths of Maximum Absorbance (λmax) ~256 nm, ~283 nm, ~365 nm[21]
Concentration Range 2-10 µg/mL[22]

Methodology:

  • Standard Preparation: Accurately weigh and dissolve folic acid in the chosen solvent (e.g., 0.1 M NaOH) to prepare a stock solution. Perform serial dilutions to obtain standard solutions of known concentrations.

  • Sample Preparation: Dissolve the sample containing folic acid in the same solvent and dilute to a concentration within the linear range of the assay.

  • Measurement: Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance against a solvent blank.

  • Quantification: Calculate the concentration of folic acid in the sample using the Beer-Lambert law and a calibration curve constructed from the standard solutions.

Thin-Layer Chromatography (TLC)

TLC is a useful technique for the qualitative identification and separation of folic acid from related substances.[3]

Table 5: Example TLC Method for Folic Acid Analysis

ParameterDescriptionReference(s)
Stationary Phase Silica gel G[21]
Mobile Phase Ethanol (95%) : Strong ammonia (B1221849) solution : 1-Propanol (60:20:20 v/v/v)[21]
Diluent Methanol : Strong ammonia solution (9:2 v/v)[21]
Detection UV light at 365 nm[21]

Methodology:

  • Solution Preparation: Dissolve both the sample and a folic acid standard in the diluent.

  • Spotting: Apply equal volumes of the sample and standard solutions to the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase.

  • Visualization: After the solvent front has moved a sufficient distance, remove the plate, allow it to dry, and visualize the spots under UV light. The principal spot in the chromatogram of the sample should correspond in position (Rf value) to the spot of the standard.

Synthesis and Purification

The synthesis of folic acid typically involves the condensation of a pteridine derivative with p-aminobenzoyl-L-glutamic acid. A general synthetic route involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine sulfate, 1,1,3-trichloroacetone, and N-p-aminobenzoylglutamic acid.

Purification of the crude product is essential to remove unreacted intermediates and side products. A common purification method involves:

  • Dissolving the crude folic acid in a dilute alkaline solution (e.g., sodium hydroxide).

  • Treating the solution with activated carbon to remove colored impurities, followed by filtration.

  • Acidifying the filtrate with an acid (e.g., hydrochloric acid) to a pH of approximately 3.0-3.5 to precipitate the purified folic acid.

  • The precipitate is then filtered, washed, and dried.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, biological signaling pathways, and analytical methodologies for this compound. The presented data and protocols are intended to support researchers and professionals in their work with this essential vitamin. The elucidation of folic acid's role in non-canonical signaling pathways opens new avenues for research, particularly in the fields of oncology and developmental biology. The provided experimental methods offer a foundation for the accurate and reliable analysis of this compound in various applications.

References

Folic Acid Hydrate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Folic acid, a water-soluble B vitamin, is crucial for a multitude of physiological processes, primarily one-carbon metabolism, which is essential for nucleotide synthesis, amino acid interconversion, and methylation reactions. Its hydrated form, folic acid hydrate (B1144303), is commonly utilized in pharmaceutical formulations and research applications. This technical guide provides an in-depth overview of the physicochemical properties of folic acid hydrate, including its various forms and corresponding Chemical Abstracts Service (CAS) numbers and molecular weights. Detailed experimental protocols for the quantification and assessment of its biological activity are presented, alongside a comprehensive examination of its central role in the one-carbon metabolism pathway, illustrated with a detailed signaling pathway diagram. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Physicochemical Properties of Folic Acid and Its Hydrated Forms

Folic acid can exist in an anhydrous state or in various hydrated forms, which differ in the number of water molecules associated with the folic acid molecule. This variation is important to consider in experimental design and formulation, as it affects the molecular weight and potentially other physical properties. The distinction between these forms is crucial for accurate dosage and concentration calculations.

FormCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Folic Acid (Anhydrous)59-30-3[1][2]C₁₉H₁₉N₇O₆441.40[1]
This compound1174277-30-5[3][4]C₁₉H₂₁N₇O₇459.4[3][4]
Folic Acid Dihydrate75708-92-8[5]C₁₉H₁₉N₇O₆·2H₂O477.44[5]

Note: The term "this compound" can be general. It is advisable to refer to the specific CAS number and molecular formula provided by the supplier to ascertain the exact degree of hydration.

The anhydrous form is a compound without any water molecules, while hydrated forms contain one or more water molecules of crystallization.[6] These water molecules can affect the compound's stability and solubility.[7] Once dissolved in an aqueous solution, the distinction between the anhydrous and hydrated forms becomes negligible as they both exist as solvated molecules.[8]

Core Signaling Pathway: One-Carbon Metabolism

Folic acid plays a central role as a coenzyme in a complex network of interrelated biochemical reactions known as one-carbon metabolism. This pathway is fundamental for the synthesis of nucleotides (purines and thymidylate), which are the building blocks of DNA and RNA, and for the methylation of various substrates, including DNA, RNA, proteins, and lipids.

The biologically active form of folic acid is tetrahydrofolate (THF). Upon cellular uptake, folic acid is first reduced to dihydrofolate (DHF) and then to THF by the enzyme dihydrofolate reductase (DHFR).[9][10] THF then acts as a carrier of one-carbon units at different oxidation states. These one-carbon units are primarily derived from serine, glycine, and formate.

Key enzymes in this pathway include:

  • Dihydrofolate Reductase (DHFR): Reduces folic acid to DHF and then to THF.[11][12]

  • Serine Hydroxymethyltransferase (SHMT): Transfers a one-carbon unit from serine to THF to form 5,10-methylenetetrahydrofolate.[12]

  • Methylenetetrahydrofolate Dehydrogenase (MTHFD): Interconverts different one-carbon forms of THF.[11]

  • Methylenetetrahydrofolate Reductase (MTHFR): Reduces 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate.[11][12]

  • Methionine Synthase (MS): Transfers a methyl group from 5-methyltetrahydrofolate to homocysteine to generate methionine.[11] Methionine is a precursor for S-adenosylmethionine (SAM), the universal methyl donor.

One_Carbon_Metabolism Folic_Acid Folic Acid DHFR1 DHFR Folic_Acid->DHFR1 DHF Dihydrofolate (DHF) DHFR2 DHFR DHF->DHFR2 THF Tetrahydrofolate (THF) SHMT SHMT THF->SHMT Serine Serine Serine->SHMT Glycine Glycine Methylene_THF 5,10-Methylene-THF DNA_Synthesis Purine & Thymidylate Synthesis Methylene_THF->DNA_Synthesis MTHFR MTHFR Methylene_THF->MTHFR Methyl_THF 5-Methyl-THF MS MS Methyl_THF->MS Homocysteine Homocysteine Homocysteine->MS Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation DNA, RNA, Protein Methylation SAM->Methylation SAH->Homocysteine DHFR1->DHF DHFR2->THF SHMT->Glycine SHMT->Methylene_THF MTHFR->Methyl_THF MS->THF MS->Methionine

Folic Acid One-Carbon Metabolism Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Quantification of Folic Acid in Pharmaceutical Preparations by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the accurate quantification of folic acid in tablet formulations.[13][14][15]

3.1.1. Materials and Reagents

3.1.2. Instrumentation

  • HPLC system with a PDA or UV detector

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)[13]

  • Analytical balance

  • Ultrasonic bath

  • Volumetric flasks and pipettes

3.1.3. Chromatographic Conditions

  • Mobile Phase: A mixture of methanol and acetate buffer (pH 5.2) in a 50:50 (v/v) ratio.[13] Alternatively, a mobile phase of 0.1% v/v trifluoroacetic acid (TFA) and acetonitrile (80:20 v/v) can be used.[15]

  • Flow Rate: 1.0 mL/min[13]

  • Column Temperature: 25°C[13]

  • Detection Wavelength: 240 nm[13]

  • Injection Volume: 20 µL

3.1.4. Preparation of Standard Solutions

  • Accurately weigh a suitable amount of folic acid reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL).

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of standard solutions with concentrations ranging from, for example, 1 to 20 µg/mL.

3.1.5. Preparation of Sample Solutions

  • Weigh and finely powder a representative number of tablets (e.g., 20 tablets).

  • Accurately weigh a portion of the powdered tablets equivalent to a specific amount of folic acid (e.g., 5 mg).

  • Transfer the powder to a volumetric flask (e.g., 50 mL) and add approximately 30 mL of the mobile phase.

  • Sonicate the mixture for 15 minutes to ensure complete dissolution of the folic acid.

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

3.1.6. Analysis

  • Inject the standard solutions into the HPLC system to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solution and record the peak area.

  • Calculate the concentration of folic acid in the sample using the regression equation from the calibration curve.

Determination of Water Content by Karl Fischer Titration

This protocol outlines the coulometric Karl Fischer titration method for determining the water content in this compound, as stipulated in the Japanese Pharmacopoeia.[16]

3.2.1. Materials and Reagents

  • This compound sample

  • Karl Fischer anolyte (e.g., KEM AQUA Anolyte AGE)

  • Karl Fischer catholyte (e.g., KEM AQUA Catholyte CGE)

  • Methanol

3.2.2. Instrumentation

  • Coulometric Karl Fischer titrator

  • Electrolytic electrode

  • Twin platinum electrode

  • Analytical balance (readable to 0.01 mg)

3.2.3. Procedure

  • Preparation:

    • Fill the titration flask with approximately 100 mL of anolyte solution.

    • Fill the electrolytic electrode with approximately 5 mL of catholyte.

    • Perform a preliminary titration to ensure the inside of the titration cell is anhydrous.

  • Measurement:

    • Accurately weigh a small amount of the this compound sample.

    • Introduce the sample into the titration cell.

    • Start the titration. The instrument will automatically titrate the water present in the sample and display the water content.

    • Perform a blank determination with an empty sample cup to account for any ambient moisture.

  • Calculation:

    • The instrument software typically calculates the percentage of water in the sample based on the amount of sample and the measured water content, corrected for the blank.

Assessment of Folic Acid's Effect on Cell Proliferation (MTT Assay)

This protocol describes a cell-based assay to evaluate the effect of folic acid on the proliferation of a cell line of interest.[17]

3.3.1. Materials and Reagents

  • Cell line of interest (e.g., HepG2 cells)[18]

  • Complete cell culture medium

  • Folic acid (sterile stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

3.3.2. Instrumentation

  • Humidified CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

3.3.3. Procedure

  • Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of folic acid in culture medium to achieve the desired final concentrations.

  • Remove the existing medium from the wells and replace it with 100 µL of medium containing different concentrations of folic acid. Include a vehicle control (medium without folic acid).

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Four hours before the end of the incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate for 5 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

3.3.4. Data Analysis

  • Calculate cell viability as a percentage of the vehicle control.

MTT Assay Experimental Workflow

Conclusion

This technical guide has provided a detailed overview of this compound, addressing its chemical identity, its fundamental role in one-carbon metabolism, and practical experimental protocols for its analysis and biological evaluation. A clear understanding of the different forms of folic acid and their respective properties is essential for accurate and reproducible research. The provided methodologies for HPLC, Karl Fischer titration, and cell proliferation assays offer a solid foundation for researchers and drug development professionals working with this vital compound. The elucidation of the one-carbon metabolism pathway underscores the critical importance of folic acid in cellular function and highlights its significance as a target and a therapeutic agent in various biomedical applications.

References

The Cellular Odyssey of Folic Acid Hydrate: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folic acid, a water-soluble B vitamin, is a critical player in a myriad of fundamental cellular processes.[1][2] In its hydrated form, it serves as a synthetic precursor to a family of coenzymes collectively known as folates. These molecules are indispensable for the transfer of one-carbon units in a variety of metabolic reactions, underpinning the synthesis of nucleic acids and amino acids, as well as epigenetic modifications.[3][4] A deficiency in folate can lead to significant health issues, including megaloblastic anemia and neural tube defects in developing fetuses, highlighting its importance in cellular proliferation and development.[4][5] This technical guide provides an in-depth exploration of the mechanism of action of folic acid hydrate (B1144303) within cellular pathways, offering detailed insights for researchers, scientists, and professionals in drug development.

Cellular Uptake and Activation

The journey of folic acid begins with its transport across the cell membrane, a process mediated by several distinct systems. The primary mechanisms include the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and folate receptors (FRα and FRβ).[6][7][8] RFC, a major transporter in many tissues, functions optimally at physiological pH.[7] In contrast, PCFT is most active in acidic environments, such as the proximal small intestine.[8][9] Folate receptors mediate uptake via endocytosis.[10]

Once inside the cell, folic acid is not biologically active. It must first be reduced to its active form, tetrahydrofolate (THF), by the enzyme dihydrofolate reductase (DHFR).[1][2] This two-step reduction process is NADPH-dependent.[11]

Folic Acid Reduction Pathway

Folic Acid Folic Acid DHFR1 Dihydrofolate Reductase (DHFR) Folic Acid->DHFR1 DHF Dihydrofolate (DHF) DHFR2 Dihydrofolate Reductase (DHFR) DHF->DHFR2 THF Tetrahydrofolate (THF) DHFR1->DHF NADP1 NADP+ DHFR1->NADP1 DHFR2->THF NADP2 NADP+ DHFR2->NADP2 NADPH1 NADPH NADPH1->DHFR1 + H+ NADPH2 NADPH NADPH2->DHFR2 + H+

Figure 1: Enzymatic reduction of folic acid to tetrahydrofolate.

The Central Role in One-Carbon Metabolism

THF and its derivatives are the cornerstone of one-carbon metabolism, acting as donors and acceptors of single-carbon units in various oxidation states (e.g., formyl, methylene, methyl).[1][12][13] These one-carbon transfer reactions are essential for three major cellular processes:

  • De Novo Purine (B94841) Synthesis: Two THF derivatives, 10-formyl-THF, are required for the synthesis of the purine ring, a fundamental component of DNA and RNA.[4]

  • Thymidylate Synthesis: 5,10-methylene-THF is the one-carbon donor for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase.[14] This step is a rate-limiting reaction in DNA synthesis.[15]

  • Amino Acid Metabolism: THF is involved in the interconversion of amino acids, such as the conversion of serine to glycine, which also generates 5,10-methylene-THF.[16] It also participates in the metabolism of histidine and methionine.[3]

Folate-Mediated One-Carbon Metabolism

cluster_folate_cycle Folate Cycle cluster_outputs Biosynthetic Outputs THF THF CH2THF 5,10-Methylene-THF THF->CH2THF Serine -> Glycine (SHMT) CH2THF->THF CHOTHF 10-Formyl-THF CH2THF->CHOTHF DHF DHF CH2THF->DHF dUMP -> dTMP (Thymidylate Synthase) dTMP Thymidylate (dTMP) Synthesis CH2THF->dTMP CHOTHF->THF Purines Purine Synthesis CHOTHF->Purines DHF->THF DHFR

Figure 2: Overview of the folate cycle and its outputs.

Link to the Methionine Cycle and DNA Methylation

The folate cycle is intricately linked to the methionine cycle, which is responsible for generating the universal methyl donor, S-adenosylmethionine (SAM). 5-methyl-THF, produced from the reduction of 5,10-methylene-THF by methylenetetrahydrofolate reductase (MTHFR), donates its methyl group to homocysteine to regenerate methionine.[17] This reaction is catalyzed by methionine synthase and requires vitamin B12 as a cofactor.[17]

SAM is the substrate for DNA methyltransferases (DNMTs), which catalyze the addition of a methyl group to DNA, a key epigenetic modification that regulates gene expression.[18][19] By supplying the methyl group for SAM synthesis, folic acid plays a crucial role in maintaining normal DNA methylation patterns.[20] Aberrant DNA methylation is a hallmark of many diseases, including cancer.[15]

Coupling of Folate and Methionine Cycles

cluster_folate Folate Cycle cluster_methionine Methionine Cycle CH2THF 5,10-Methylene-THF MeTHF 5-Methyl-THF CH2THF->MeTHF MTHFR THF THF MeTHF->THF Homocysteine Homocysteine Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation (e.g., DNA, proteins) SAH->Homocysteine Homocysteine->Methionine Methionine Synthase (Vitamin B12)

Figure 3: Interconnection of the folate and methionine cycles.

Quantitative Data Summary

The following tables summarize key quantitative data related to folic acid metabolism.

Table 1: Kinetic Parameters of Dihydrofolate Reductase (DHFR)

OrganismSubstrateKm (μM)kcat (s-1)Reference
Mycobacterium tuberculosisDHF-8.8 (pH 5.5)[21]
Mycobacterium tuberculosisDHF-4.0 (pH 7.5)[21]
Streptococcus pneumoniaeDHF-31.5 (pH 7.0)[22]
HumanNADPH1.5-[23]
E. coliDHF--[22]

Table 2: Binding Affinities of Folate Derivatives

LigandProteinKD (pM)Reference
Folic AcidBovine Folate-Binding Protein20[24][25]
(6R)-5-CH3-THFBovine Folate-Binding Protein160[24][25]

Experimental Protocols

Dihydrofolate Reductase (DHFR) Activity Assay

This protocol is based on the spectrophotometric measurement of NADPH oxidation.[26][27][28][29]

Workflow for DHFR Activity Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Sample Homogenize Tissue/Cells in Assay Buffer Centrifuge Centrifuge to Remove Debris Sample->Centrifuge Supernatant Collect Supernatant (Enzyme Source) Centrifuge->Supernatant Mix Prepare Reaction Mix: - Assay Buffer - NADPH - Sample Supernatant->Mix Incubate Pre-incubate at Specified Temperature Mix->Incubate Initiate Initiate Reaction with DHFR Substrate (DHF) Incubate->Initiate Measure Measure Absorbance at 340 nm (Kinetic Mode) Initiate->Measure Plot Plot Absorbance vs. Time Measure->Plot Calculate Calculate Rate of NADPH Oxidation Plot->Calculate

Figure 4: Experimental workflow for a DHFR activity assay.

Materials:

  • DHFR Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4)[30]

  • NADPH solution

  • Dihydrofolate (DHF) solution

  • Sample (cell lysate or purified enzyme)

  • Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Sample Preparation: Homogenize cells or tissues in ice-cold DHFR Assay Buffer.[26] Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the enzyme.[26]

  • Reaction Setup: In a cuvette, combine the assay buffer, NADPH, and the sample.

  • Measurement: Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm.

  • Initiation: Add DHF to the cuvette to start the reaction.

  • Data Collection: Immediately begin recording the decrease in absorbance at 340 nm over time in kinetic mode.[26][30]

  • Calculation: The rate of NADPH oxidation is proportional to the DHFR activity and can be calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH.

Measurement of Intracellular Folate Concentrations

This protocol outlines a general method for quantifying intracellular folates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[31][32]

Workflow for Intracellular Folate Measurement

Harvest Harvest and Count Cells Lyse Lyse Cells and Extract Metabolites Harvest->Lyse Derivatize Derivatize Analytes (if necessary) Lyse->Derivatize LCMS LC-MS/MS Analysis Derivatize->LCMS Quantify Quantify Folate Species Against Standard Curve LCMS->Quantify

Figure 5: General workflow for intracellular folate analysis by LC-MS/MS.

Materials:

  • Cell culture

  • Lysis/extraction buffer

  • Internal standards for folate species

  • LC-MS/MS system

Procedure:

  • Cell Harvesting: Harvest a known number of cells by centrifugation.

  • Extraction: Lyse the cells and extract the intracellular metabolites using an appropriate buffer. It is crucial to include antioxidants in the extraction buffer to prevent folate degradation.

  • Sample Preparation: Add internal standards to the cell extract for accurate quantification. The sample may require derivatization to improve chromatographic separation and mass spectrometric detection.

  • LC-MS/MS Analysis: Separate the different folate species using liquid chromatography and detect and quantify them using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Quantification: Calculate the concentration of each folate species by comparing the peak areas of the endogenous folates to those of the internal standards and a standard curve.

Conclusion

Folic acid hydrate is a vital nutrient that, upon cellular uptake and enzymatic reduction, orchestrates a complex network of metabolic pathways essential for life. Its role as a carrier of one-carbon units is fundamental to the synthesis of the building blocks of DNA and RNA, the regulation of gene expression through DNA methylation, and the metabolism of amino acids. Understanding the intricate mechanisms of folic acid action at the molecular and cellular levels is paramount for researchers and clinicians working on the prevention and treatment of a wide range of diseases, from developmental disorders to cancer. The methodologies and data presented in this guide provide a solid foundation for further investigation into the multifaceted world of folate biology.

References

The Cornerstone of Cellular Proliferation and Epigenetics: A Technical Guide to the Biological Functions of Folic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folic acid (Vitamin B9) and its extensive family of derivatives are fundamental to life, underpinning critical processes ranging from nucleotide biosynthesis to the epigenetic control of gene expression. As coenzymes in one-carbon metabolism, folates facilitate the transfer of single-carbon units, a role that is indispensable for the synthesis of purines and thymidylate, the building blocks of DNA. Furthermore, these molecules are central to the methylation cycle, providing the methyl groups necessary for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for DNA, RNA, proteins, and lipids. This technical guide provides an in-depth exploration of the biochemical functions of folic acid and its derivatives, with a focus on the molecular mechanisms, quantitative parameters, and key experimental methodologies relevant to researchers in the fields of biochemistry, molecular biology, and pharmacology.

Introduction to Folic Acid and Its Conversion to Bioactive Forms

Folic acid, the synthetic form of folate, is a water-soluble B vitamin that is crucial for numerous physiological processes.[1] In its natural form, it is found in a variety of foods, particularly in leafy green vegetables, legumes, and citrus fruits.[2] However, folic acid itself is biologically inactive. To participate in cellular metabolism, it must first be reduced to its active form, tetrahydrofolate (THF), through a two-step process catalyzed by the enzyme dihydrofolate reductase (DHFR).[1][3] This reduction is dependent on NADPH as a cofactor.[1]

Once formed, THF can be converted into a variety of derivatives, each carrying a one-carbon unit at different oxidation states. These derivatives, collectively known as the folate pool, include 5,10-methylenetetrahydrofolate, 5,10-methenyltetrahydrofolate, 10-formyltetrahydrofolate, and 5-methyltetrahydrofolate.[4] The interconversion of these forms is a dynamic process that allows the cell to respond to metabolic demands for one-carbon units.

Core Biological Functions

The biological significance of folic acid and its derivatives stems from their central role as coenzymes in one-carbon metabolism. This metabolic network is compartmentalized within the cytoplasm, mitochondria, and nucleus and is integral to three major cellular processes: the synthesis of nucleotides, the methylation of a wide range of biomolecules, and the metabolism of amino acids.

One-Carbon Metabolism: The Central Hub

One-carbon metabolism refers to a series of interconnected biochemical pathways that mediate the transfer of one-carbon units.[4] Tetrahydrofolate and its derivatives act as the carriers of these one-carbon units, which can be in the form of methyl, methylene, methenyl, formyl, or formimino groups. The primary source of these one-carbon units is the amino acid serine, which is converted to glycine (B1666218) in a reaction catalyzed by serine hydroxymethyltransferase (SHMT), yielding 5,10-methylenetetrahydrofolate.[5]

dot

Figure 1: Overview of Folic Acid Activation and One-Carbon Metabolism.
DNA Synthesis: Providing the Building Blocks

Folate derivatives are essential for the de novo synthesis of both purines (adenine and guanine) and the pyrimidine, thymine.[3] 10-formyltetrahydrofolate provides the carbon atoms at positions 2 and 8 of the purine (B94841) ring.[4] 5,10-methylenetetrahydrofolate is the one-carbon donor for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase.[6] This reaction is a rate-limiting step in DNA synthesis.

A deficiency in folate can lead to an imbalance in the nucleotide pool, with an accumulation of dUMP. This can result in the misincorporation of uracil (B121893) into DNA in place of thymine, leading to DNA strand breaks and genomic instability.

dot

Figure 2: Role of Folate in Thymidylate Synthesis.
Methylation Cycle and Epigenetics

Folate metabolism is intricately linked to the methylation cycle through the regeneration of methionine from homocysteine.[7] 5-methyltetrahydrofolate donates its methyl group to homocysteine in a reaction catalyzed by methionine synthase (which requires vitamin B12 as a cofactor), forming methionine.[8] Methionine is then converted to S-adenosylmethionine (SAM), the primary methyl donor for a vast array of methylation reactions, including the methylation of DNA, RNA, histones, and other proteins and lipids.[7]

DNA methylation is a critical epigenetic modification that plays a key role in regulating gene expression. By influencing DNA methylation patterns, folate can have a profound impact on cellular function and differentiation. Folate deficiency can lead to global DNA hypomethylation, which has been implicated in the development of various diseases, including cancer.

dot

Figure 3: The Interplay between the Folate and Methylation Cycles.

Quantitative Data on Folic Acid Metabolism

The efficiency and regulation of folic acid metabolism are governed by the kinetic properties of the enzymes involved and the cellular concentrations of various folate derivatives.

Enzyme Kinetics

The following table summarizes the kinetic parameters for key enzymes in the folate metabolic pathway. These values can vary depending on the organism, tissue, and experimental conditions.

EnzymeSubstrate(s)K_mk_cat (s⁻¹)V_maxOrganism/Tissue
Dihydrofolate Reductase (DHFR) Dihydrofolate1.6 ± 0.4 µM1.6 ± 0.1-Mycobacterium tuberculosis[9]
NADPH< 1 µM--Mycobacterium tuberculosis[9]
Dihydrofolate0.22 µM--Escherichia coli[10]
NADPH1.9 µM6.4-Escherichia coli[10]
Methylenetetrahydrofolate Reductase (MTHFR) 5,10-Methylene-THF---Human[7]
NADPH---Human[7]
Serine Hydroxymethyltransferase (SHMT) L-Serine---Human (cytosolic and mitochondrial)[11][12]
Tetrahydrofolate---Human (cytosolic and mitochondrial)[11][12]
Thymidylate Synthase dUMP---Escherichia coli[13]
5,10-Methylene-THF---Escherichia coli[13]

Note: A comprehensive set of kinetic parameters for all enzymes across various conditions is extensive. The provided data represents examples found in the literature. Researchers are encouraged to consult specific publications for values relevant to their experimental system.

Cellular Concentrations and Dietary Recommendations

The concentration of folate and its derivatives can vary significantly between different cellular compartments and is influenced by dietary intake.

ParameterValueNotes
Recommended Dietary Allowance (RDA) - Adults 400 µg DFE/dayDFE = Dietary Folate Equivalents[14]
RDA - Pregnant Women 600 µg DFE/dayTo support fetal development and prevent neural tube defects[15]
Serum Folate Reference Range 2-20 ng/mLCan fluctuate with recent dietary intake[16]
Red Blood Cell (RBC) Folate Reference Range 140-628 ng/mLReflects long-term folate status[16]
Biochemical Deficiency - Serum Folate < 3 ng/mL[16]
Biochemical Deficiency - RBC Folate < 140 ng/mL[16]
Intracellular 5-Methyl-THF (Fibroblasts) Increased 7-fold with 5-MTHF supplementation vs. 2-fold with folic acidDemonstrates differential uptake and metabolism[3]

Key Experimental Protocols

Dihydrofolate Reductase (DHFR) Activity Assay

This protocol describes a colorimetric assay to measure DHFR activity by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

  • DHFR Assay Buffer

  • DHFR Substrate (Dihydrofolate)

  • NADPH

  • Purified DHFR enzyme or cell/tissue lysate

  • 96-well UV-transparent plate

  • Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Sample Preparation: Homogenize tissue or cells in ice-cold DHFR Assay Buffer. Centrifuge to remove debris and collect the supernatant.[17]

  • Reaction Setup: In a 96-well plate, add the sample (or purified enzyme) and DHFR Assay Buffer to a final volume. Include a sample background control without the DHFR substrate.[17]

  • Initiate Reaction: Add NADPH to all wells, followed by the DHFR substrate to initiate the reaction (add assay buffer to the background control wells).[18]

  • Measurement: Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.[18]

  • Data Analysis: Calculate the rate of NADPH oxidation from the linear portion of the absorbance curve. One unit of DHFR activity is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.

Troubleshooting:

  • Non-linear slope: The enzyme concentration may be too high. Perform serial dilutions of the sample to find the linear range.

  • High background: Ensure the DHFR substrate is protected from light, as it is light-sensitive.[19]

dot

DHFR_Assay_Workflow Start Start Sample_Prep Sample Preparation (Homogenization, Centrifugation) Start->Sample_Prep Reaction_Setup Reaction Setup in 96-well Plate (Sample, Buffer) Sample_Prep->Reaction_Setup Add_NADPH Add NADPH Reaction_Setup->Add_NADPH Initiate_Reaction Initiate Reaction (Add DHF Substrate) Add_NADPH->Initiate_Reaction Kinetic_Read Kinetic Measurement (Absorbance at 340 nm) Initiate_Reaction->Kinetic_Read Data_Analysis Data Analysis (Calculate Reaction Rate) Kinetic_Read->Data_Analysis End End Data_Analysis->End Bisulfite_Sequencing_Workflow Start Start gDNA_Isolation Genomic DNA Isolation Start->gDNA_Isolation Bisulfite_Treatment Bisulfite Treatment (Unmethylated C -> U) gDNA_Isolation->Bisulfite_Treatment PCR_Amplification PCR Amplification (U -> T) Bisulfite_Treatment->PCR_Amplification Sequencing DNA Sequencing PCR_Amplification->Sequencing Sequence_Alignment Sequence Alignment and Comparison Sequencing->Sequence_Alignment Methylation_Analysis Methylation Status Determination Sequence_Alignment->Methylation_Analysis End End Methylation_Analysis->End

References

A Researcher's Comprehensive Guide: Folic Acid vs. Folic Acid Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folic acid, a synthetic form of the essential B vitamin folate, is a cornerstone of research in cellular metabolism, drug development, and nutritional science. In laboratory settings, it is commonly available in two primary forms: anhydrous folic acid and folic acid hydrate (B1144303). The seemingly subtle difference of water of hydration in the crystal lattice of the latter has significant implications for the physicochemical properties and, consequently, the handling and application of this vital compound in research. This in-depth technical guide provides a comprehensive comparison of folic acid and folic acid hydrate, elucidating the critical differences in their chemical and physical properties, stability, and analytical characterization. Detailed experimental protocols and visual workflows are presented to equip researchers with the necessary knowledge to make informed decisions when selecting the appropriate form of folic acid for their specific research needs, ensuring the accuracy, reproducibility, and validity of their experimental outcomes.

Introduction: The Significance of Hydration State in Folic Acid

Folic acid (Pteroyl-L-glutamic acid) is indispensable for numerous biological processes, including DNA synthesis and repair, and amino acid metabolism.[1] Its role as a one-carbon donor makes it a critical component in cell culture media and a focal point in the study of various diseases, including cancer and neural tube defects. While chemically identical in their core structure, the anhydrous and hydrated forms of folic acid exhibit distinct physical properties that can profoundly impact experimental design and results.

The presence of water molecules within the crystalline structure of this compound alters its molecular packing, leading to differences in solubility, stability, hygroscopicity, and dissolution rate compared to its anhydrous counterpart.[2][3] For the researcher, understanding these differences is not merely academic; it is crucial for accurate dose preparation, ensuring the stability of stock solutions, and interpreting analytical data correctly. This guide will systematically dissect these differences to provide a clear and practical framework for working with both forms of folic acid.

Chemical and Physical Properties: A Comparative Analysis

The fundamental distinction between folic acid and this compound lies in the presence of water molecules integrated into the crystal lattice of the latter. Folic acid can exist in various hydrated states, with folic acid dihydrate being a well-characterized form.[4]

PropertyFolic Acid (Anhydrous)This compoundKey Considerations for Researchers
Molecular Formula C₁₉H₁₉N₇O₆C₁₉H₁₉N₇O₆ · xH₂O (e.g., dihydrate: C₁₉H₁₉N₇O₆ · 2H₂O)The molecular weight of the hydrated form is higher, which must be accounted for when preparing solutions of a specific molar concentration.
Molecular Weight 441.40 g/mol 477.43 g/mol (for dihydrate)Failure to correct for the water of hydration will result in the preparation of solutions with a lower than intended concentration of folic acid.
CAS Number 59-30-375708-92-8 (for dihydrate, though 59-30-3 is often used for hydrates as well)Researchers should carefully check the certificate of analysis to confirm the specific form and CAS number of the material.
Appearance Yellow to yellowish-orange crystalline powder.[5]Yellow to orange crystalline powder.Visually, the two forms are often indistinguishable.
Solubility The hydration state significantly impacts solubility.
Water: Practically insoluble (1.6 mg/L at 25°C).[5]Generally exhibits lower aqueous solubility than the anhydrous form, although this can be influenced by the specific hydrate form and conditions.[6]Both forms are poorly soluble in neutral aqueous solutions. Dissolution is typically achieved in dilute alkaline solutions (e.g., NaOH, NaHCO₃) or acidic solutions.[5][7]
DMSO: ~20 mg/mL[8]Solubility in organic solvents may also be affected by the hydration state.For cell culture, stock solutions are often prepared in dilute NaOH or DMSO.[7][9]
Ethanol: Practically insoluble.[5]
Hygroscopicity More prone to absorb atmospheric moisture.Generally more stable with respect to changes in relative humidity within a certain range.[10]The anhydrous form may convert to a hydrate upon exposure to humidity, which can alter its physical properties over time.[11]
Thermal Stability Thermal degradation begins at a lower temperature compared to the initial dehydration of the hydrate.[12]Exhibits a dehydration step at lower temperatures prior to the degradation of the folic acid molecule itself.[12]Thermal analysis techniques like TGA and DSC can be used to differentiate between the two forms.
Bioavailability In the context of oral dosage forms, the anhydrous form generally has a faster dissolution rate, which can lead to higher bioavailability.[2][11]The lower solubility and slower dissolution of the hydrate can result in lower bioavailability.[2]While more relevant to in vivo studies, this highlights the importance of dissolution characteristics in any experimental system where the solid form is introduced.

Experimental Protocols for Characterization and Differentiation

Accurate characterization of the folic acid form being used is essential for reproducible research. The following are key experimental protocols for differentiating between anhydrous and hydrated folic acid.

Determination of Water Content: Karl Fischer Titration

This is the most direct method for quantifying the water content and confirming the hydration state.

Methodology:

  • Instrument Setup: Utilize a coulometric Karl Fischer titrator.

  • Reagents: Use a suitable anolyte and catholyte for the instrument.

  • Sample Preparation: Accurately weigh a small amount of the folic acid sample (typically 10-50 mg).

  • Titration: Introduce the sample into the titration cell. The instrument will automatically titrate the water present and provide a direct measurement of the water content as a percentage of the total mass.

  • Calculation: Compare the experimentally determined water content with the theoretical water content for the suspected hydrate (e.g., for folic acid dihydrate, the theoretical water content is approximately 7.55%).

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability and phase transitions.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the folic acid sample into an aluminum pan.

  • TGA Analysis:

    • Heat the sample under a nitrogen atmosphere from ambient temperature to approximately 300°C at a heating rate of 10°C/min.

    • Expected Results: this compound will show an initial weight loss corresponding to the loss of water of hydration at temperatures typically below 150°C.[12] The anhydrous form will not exhibit this initial weight loss and will be stable until its decomposition temperature.

  • DSC Analysis:

    • Heat the sample under a nitrogen atmosphere from ambient temperature to approximately 300°C at a heating rate of 10°C/min.

    • Expected Results: this compound will show an endothermic peak corresponding to the dehydration process.[12] Both forms will exhibit endothermic events at higher temperatures corresponding to decomposition.[12]

X-Ray Powder Diffraction (XRPD)

XRPD is a powerful technique for distinguishing between different crystalline forms (polymorphs and hydrates) as they produce unique diffraction patterns.

Methodology:

  • Sample Preparation: Gently grind a small amount of the folic acid sample to ensure a random orientation of the crystals. Pack the powder into a sample holder.

  • Data Acquisition:

    • Use a diffractometer with Cu Kα radiation.

    • Scan the sample over a 2θ range of approximately 5° to 40°.

  • Data Analysis:

    • Compare the obtained diffraction pattern with reference patterns for anhydrous folic acid and known hydrates.

    • Expected Results: Folic acid anhydrous and this compound will have distinct XRPD patterns with peaks at different 2θ angles, reflecting their different crystal structures.[4]

Spectroscopic Analysis: FTIR and UV-Vis

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the folic acid sample or use an ATR-FTIR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Expected Results: this compound will show a broad absorption band in the region of 3400-3500 cm⁻¹ corresponding to the O-H stretching vibrations of the water molecules.[13] The anhydrous form will have a much less prominent or absent peak in this region. Other spectral differences in the fingerprint region may also be observed.[14][15][16][17]

UV-Vis Spectrophotometry:

This technique is primarily used for quantification rather than differentiation of the solid form.

  • Solvent Selection: Dissolve the folic acid sample in a suitable solvent, typically 0.1 M NaOH.

  • Standard Curve Preparation: Prepare a series of standard solutions of known concentrations.

  • Sample Preparation: Prepare a solution of the unknown sample, ensuring complete dissolution.

  • Measurement: Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), which is around 283 nm in 0.1 M NaOH.[18]

  • Quantification: Determine the concentration of the sample solution from the standard curve. Remember to use the correct molecular weight (anhydrous or hydrated) in your calculations.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity and stability of folic acid solutions.

Methodology for Stability Assessment:

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[19]

    • Mobile Phase: A gradient or isocratic elution using a mixture of a phosphate (B84403) buffer (pH adjusted) and an organic modifier like methanol (B129727) or acetonitrile.[19][20]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector at 280 nm.[21]

  • Sample Preparation: Prepare solutions of folic acid (anhydrous or hydrated) in a suitable solvent at a known concentration.

  • Stability Study: Store the solutions under different conditions (e.g., varying temperature, light exposure, pH).

  • Analysis: Inject aliquots of the solutions onto the HPLC system at specified time points.

  • Data Analysis: Monitor the decrease in the peak area of the folic acid peak and the appearance of any degradation peaks over time to determine the stability of each form under the tested conditions.

Impact on Research Applications

The choice between anhydrous folic acid and its hydrated form can have practical consequences in various research applications.

Cell Culture

Folic acid is a standard component of most cell culture media.

  • Stock Solution Preparation: Due to its poor aqueous solubility at neutral pH, folic acid is typically dissolved in a dilute base (e.g., 0.1 M NaOH) or an organic solvent like DMSO to prepare a concentrated stock solution.[7][9] When using the hydrated form, it is imperative to adjust the initial mass to account for the water content to achieve the desired final molar concentration in the medium.

  • Stability in Media: Once diluted in the culture medium, the stability of folic acid can be influenced by factors such as light and temperature.[22] While the initial solid form may not directly impact stability in the final diluted solution, the accuracy of the initial concentration is paramount.

Drug Formulation and Development

In the development of solid dosage forms, the choice between an anhydrate and a hydrate is a critical decision.

  • Dissolution and Bioavailability: As previously mentioned, the anhydrous form generally dissolves faster, which can be advantageous for oral drug delivery.[2]

  • Physical Stability: The anhydrous form can be susceptible to conversion to a hydrate in the presence of moisture, which can alter the drug product's performance over time.[3] The hydrated form is often more physically stable under humid conditions.[10]

Visualizing the Workflows and Pathways

Folic Acid Metabolic Pathway

The following diagram illustrates the central role of folic acid in one-carbon metabolism.

FolicAcidMetabolism cluster_enzymes Key Enzymes Folic Acid Folic Acid DHF Dihydrofolate (DHF) Folic Acid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR 5,10-Methylene-THF 5,10-Methylene-THF THF->5,10-Methylene-THF 10-Formyl-THF 10-Formyl-THF THF->10-Formyl-THF Amino Acid\nMetabolism Amino Acid Metabolism THF->Amino Acid\nMetabolism Serine/Glycine Conversion 5,10-Methylene-THF->THF 5-Methyl-THF 5-Methyl-THF 5,10-Methylene-THF->5-Methyl-THF MTHFR DNA Synthesis DNA Synthesis 5,10-Methylene-THF->DNA Synthesis dTMP Synthesis 5-Methyl-THF->THF Methionine Methionine 5-Methyl-THF->Methionine Methionine Synthase Purine Synthesis Purine Synthesis 10-Formyl-THF->Purine Synthesis Homocysteine Homocysteine Homocysteine->Methionine DHFR DHFR MTHFR MTHFR

Caption: Simplified overview of the folic acid metabolic pathway.

Decision Workflow for Selecting Folic Acid Form

This diagram provides a logical process for researchers to decide which form of folic acid to use.

DecisionWorkflow start Start: New Experiment with Folic Acid is_solid_state Is the solid-state form critical for the experiment? start->is_solid_state is_conc_critical Is precise molar concentration critical? is_solid_state->is_conc_critical No hydrate Use this compound. More stable against humidity changes. is_solid_state->hydrate Yes anhydrous Use Anhydrous Folic Acid. Consider hygroscopicity during storage. is_conc_critical->anhydrous No characterize Characterize the material: - Karl Fischer for water content - Use correct MW for calculations is_conc_critical->characterize Yes proceed Proceed with experiment anhydrous->proceed hydrate->proceed characterize->proceed

Caption: Decision-making workflow for choosing the appropriate folic acid form.

Experimental Workflow: Folic Acid in Cell Culture

This diagram outlines the steps for preparing and using folic acid in a cell culture experiment.

CellCultureWorkflow start Select Folic Acid Form (Anhydrous or Hydrate) weigh Weigh Folic Acid start->weigh mw_check Using Hydrate? weigh->mw_check adjust_mass Adjust mass based on water content (from CoA or Karl Fischer) mw_check->adjust_mass Yes dissolve Dissolve in 0.1 M NaOH or DMSO to prepare concentrated stock mw_check->dissolve No adjust_mass->dissolve sterilize Sterile filter the stock solution (0.22 µm) dissolve->sterilize aliquot Aliquot and store protected from light (e.g., -20°C) sterilize->aliquot add_to_medium Add to cell culture medium to final desired concentration aliquot->add_to_medium incubate Incubate cells add_to_medium->incubate

Caption: Workflow for preparing and using folic acid in cell culture.

Conclusion and Recommendations

The choice between folic acid and this compound is a critical detail in experimental design that should not be overlooked. The presence of water of hydration significantly alters the physicochemical properties of the molecule, with direct implications for solubility, stability, and accurate concentration calculations.

Key recommendations for researchers:

  • Always verify the form: Consult the Certificate of Analysis (CoA) provided by the supplier to confirm whether you have the anhydrous or a hydrated form of folic acid.

  • Correct for molecular weight: When preparing molar solutions, always use the molecular weight corresponding to the specific form (anhydrous or hydrated) you are using.

  • Characterize if in doubt: If the hydration state is uncertain or critical to your experiment, perform Karl Fischer titration to determine the exact water content.

  • Control storage conditions: Store anhydrous folic acid in a desiccator to prevent moisture absorption, which could lead to its conversion to a hydrated form.

  • Document thoroughly: In publications and lab notebooks, always specify the form of folic acid used (including the degree of hydration, if known) to ensure the reproducibility of your work.

By adhering to these guidelines and understanding the fundamental differences outlined in this guide, researchers can ensure the precision and reliability of their experiments involving this essential vitamin.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Folic Acid Hydrate (B1144303) in Water and Dimethyl Sulfoxide (B87167) (DMSO)

Introduction

Folic acid, a B-complex vitamin, is crucial for various biological processes, including nucleotide synthesis and the maintenance of normal erythropoiesis.[1][2] Its hydrated form is frequently used in research and pharmaceutical formulations. A thorough understanding of its solubility characteristics in common laboratory solvents, such as water and dimethyl sulfoxide (DMSO), is fundamental for accurate experimental design, formulation development, and achieving reliable in vitro and in vivo results. This guide provides a comprehensive overview of the solubility of folic acid hydrate, presenting quantitative data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of folic acid is markedly different in aqueous solutions versus organic solvents like DMSO. Furthermore, its solubility in water is highly dependent on pH.

Solubility in Water and Aqueous Solutions

Folic acid is generally described as being very slightly soluble to practically insoluble in water, particularly in neutral or acidic conditions.[1][2][3][4] Its solubility significantly increases in alkaline solutions due to the formation of soluble folate salts.[1][2][3]

Solvent/ConditionSolubilityNotesSource(s)
Water (general)Very slightly soluble / Practically insolubleGeneral characterization from pharmacopeias and chemical suppliers.[1][2][3][4]
Water (0 °C)~0.01 mg/mLSpecifies a low temperature, suggesting temperature may have a minor effect.[5][6][7]
Water (25 °C)1.6 mg/L (~0.0016 mg/mL)A commonly cited value for solubility at room temperature.[7][8]
Water16.15 mg/L (~0.016 mg/mL)Determined during a study investigating the effect of amino acids on solubility.[9]
Aqueous solutions (pH < 5)InsolubleThe free acid form predominates at low pH, which has very poor aqueous solubility.[5][6][7]
Dilute alkali hydroxide/carbonate solutions (e.g., 1 M NaOH)Readily soluble (up to 50 mg/mL in 1M NaOH)The acidic protons of folic acid are deprotonated in alkaline conditions, forming a much more soluble sodium salt (sodium folate).[1][2][7][1][5][7][10]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mLThis method involves first dissolving folic acid in DMSO before dilution with the aqueous buffer to enhance solubility in a buffered system.[11][12][11][12]

Note: Some sources describe folic acid dihydrate as "miscible with water"[13][14]. This is inconsistent with the majority of data for folic acid and may refer to specific conditions or formulations not detailed in the source. Given the overwhelming evidence, folic acid should be considered to have very low solubility in pure water.

Solubility in Dimethyl Sulfoxide (DMSO)

Folic acid exhibits significantly higher solubility in DMSO, a common organic solvent for preparing stock solutions in biological research.

SolventSolubilityNotesSource(s)
DMSO~20 mg/mLA frequently cited value from chemical suppliers.[11]
DMSO≥18 mg/mLGentle warming may be required to achieve this concentration.[15]
DMSO2 mg/mL to 44 mg/mLThis source provides a range, noting that moisture-absorbing DMSO can reduce solubility. Using fresh, anhydrous DMSO is recommended for achieving higher concentrations.[16]

Experimental Protocol: Solubility Determination

The Shake-Flask method is a standard and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[17] The following protocol outlines the key steps for determining the solubility of this compound.

Objective:

To determine the equilibrium solubility of this compound in a specific solvent (e.g., water, DMSO) at a controlled temperature.

Materials:
  • This compound powder

  • Solvent of interest (e.g., deionized water, anhydrous DMSO)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker with a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • Validated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Methodology:
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound powder to a series of vials. A sufficient excess ensures that a solid phase remains after equilibrium is reached.[17]

    • Accurately add a known volume of the selected solvent to each vial.

    • Tightly seal the vials to prevent any solvent evaporation during the experiment.[17]

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples at a constant speed for a sufficient duration to allow the system to reach equilibrium. This typically requires 24 to 72 hours.[17]

    • It is recommended to take measurements at multiple time points (e.g., 24, 48, 72 hours) to confirm that the concentration of dissolved folic acid in the liquid phase is no longer increasing, thereby ensuring equilibrium has been achieved.[17]

  • Sample Separation:

    • After equilibration, remove the vials from the shaker and let them stand to allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.

    • Carefully withdraw a specific volume of the clear supernatant using a pipette.

    • Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles. This step is critical to prevent erroneously high concentration measurements.

  • Analysis:

    • Prepare a series of standard solutions of folic acid with known concentrations.

    • Dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted samples and the standard solutions using a validated method such as HPLC-UV or UV-Vis spectrophotometry.[9][17][18]

    • Construct a calibration curve by plotting the analytical signal versus the concentration of the standard solutions.

    • Determine the concentration of folic acid in the diluted supernatant by interpolating from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the Shake-Flask method for solubility determination.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis start Start add_excess Add Excess Folic Acid to Vials start->add_excess add_solvent Add Known Volume of Solvent add_excess->add_solvent seal_vials Seal Vials add_solvent->seal_vials agitate Agitate at Constant Temperature (24-72h) seal_vials->agitate check_equil Confirm Equilibrium (Optional Time Points) agitate->check_equil centrifuge Centrifuge to Pellet Solid check_equil->centrifuge supernatant Withdraw Supernatant centrifuge->supernatant filter_sample Filter through 0.22 µm Syringe Filter supernatant->filter_sample dilute Dilute Filtered Sample filter_sample->dilute analyze Analyze via HPLC-UV or UV-Vis dilute->analyze calculate Calculate Concentration vs. Calibration Curve analyze->calculate end_node End: Solubility Value calculate->end_node

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

The Cornerstone of One-Carbon Metabolism: A Technical Guide to the Discovery and Synthesis of Pteroylmonoglutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Pteroylmonoglutamic acid, commonly known as folic acid, is a vital B-vitamin essential for a myriad of biological processes, most notably in the synthesis of nucleic acids and the metabolism of amino acids. Its discovery was a landmark achievement in nutritional science, leading to the prevention and treatment of megaloblastic anemia and a significant reduction in the incidence of neural tube defects. This technical guide provides an in-depth exploration of the historical milestones in the discovery of pteroylmonoglutamic acid, from the initial observations of the "Wills Factor" to its eventual isolation, characterization, and chemical synthesis. Furthermore, this document details the primary methodologies for its synthesis, including multi-step chemical processes and microbial fermentation, presenting key quantitative data and experimental workflows for researchers, scientists, and professionals in drug development.

The Discovery of Pteroylmonoglutamic Acid: A Historical Perspective

The journey to understanding pteroylmonoglutamic acid began with the quest to unravel the causes of macrocytic anemia, a condition characterized by abnormally large red blood cells. The pioneering work of Dr. Lucy Wills in the 1930s laid the foundation for the eventual discovery of this essential nutrient.

Early Investigations: The "Wills Factor"

In 1931, while researching anemia in pregnant textile workers in Bombay, India, Dr. Lucy Wills discovered that a substance found in yeast and liver extracts could cure this condition.[1][2][3][4][5][6] This unknown curative agent was termed the "Wills Factor."[2][3][4] Further research on this factor showed its activity against nutritional pancytopenia in monkeys and experimental anemia in chicks, leading to various designations such as vitamin M (for monkeys) and vitamin B(c) (for chicks).[3][4]

Isolation, Crystallization, and Naming

The 1940s marked a period of intense research to isolate and identify the active compound. In 1941, Herschel K. Mitchell and his colleagues successfully isolated a growth factor for Lactobacillus casei from spinach leaves, which they named "folic acid" from the Latin word folium, meaning leaf.[1][6][7][8]

Between 1943 and 1945, two competing pharmaceutical research groups, one led by Robert Stokstad at Lederle Laboratories and the other by Joseph John Pfiffner at Parke-Davis Research Laboratory, independently isolated the substance in its pure crystalline form.[3][4] Bob Stokstad is credited with isolating the pure crystalline form in 1943.[1][6][7]

Structure Elucidation

The final step in the discovery was the determination of its chemical structure and its complete synthesis. The molecule was identified as being composed of three distinct parts: a pteridine (B1203161) ring, a p-aminobenzoic acid (PABA) moiety, and a glutamic acid residue.[2][6][7] This led to its chemical name, pteroylmonoglutamic acid. The first successful chemical synthesis was achieved by Robert Angier and his team at Lederle Laboratories, which confirmed its structure in 1945.[4][9]

Synthesis of Pteroylmonoglutamic Acid

The synthesis of pteroylmonoglutamic acid is primarily achieved through chemical synthesis, which is highly scalable and cost-effective for pharmaceutical and food fortification purposes. Microbial fermentation offers an alternative route for producing the natural forms of folate.

Chemical Synthesis

The industrial production of folic acid is a multi-step organic synthesis process.[10] The common approach involves the condensation of three key components: a pteridine derivative, p-aminobenzoic acid, and L-glutamic acid.

A widely used method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine, a dibromopropionaldehyde, and p-aminobenzoyl-L-glutamic acid. The p-aminobenzoyl-L-glutamic acid itself is synthesized by coupling p-aminobenzoic acid and L-glutamic acid.

Alternative laboratory and industrial synthesis routes have also been developed, including:

  • A reductive amination reaction to link 2-acetylamino-4-hydroxy-6-formylpteridine with p-aminobenzoyl-L-glutamic acid.[11]

  • The formation of an amide bond between N-2-acetyl-N-10-trifluoroacetylpteroic acid and dimethyl L-glutamate.[11]

  • The condensation of 6-formylpterin (B158403) with p-aminobenzoyltyrosine methyl ester, followed by reduction.[12]

These chemical synthesis processes can achieve high yields, typically in the range of 85-90%.[10]

Microbial Fermentation

Microbial fermentation is a biological method for producing various forms of folate.[10] Certain microorganisms, including strains of Lactococcus lactis and Corynebacterium glutamicum, are capable of naturally synthesizing folates.[10] This process is carried out in controlled fermentation media containing precursors and nutrients like glucose, yeast extract, and salts.[10] While the yields from microbial fermentation, around 60-70%, are generally lower than those from chemical synthesis, this method produces the natural, biologically active forms of folate.[10] Recent research has explored optimizing fermentation conditions and using different yeast species, such as Scheffersomyces stipitis, to enhance folate production.[13]

Data Presentation

The following tables summarize key quantitative data related to the discovery and synthesis of pteroylmonoglutamic acid.

Table 1: Key Milestones in the Discovery of Pteroylmonoglutamic Acid

YearResearcher(s)Key Finding/Milestone
1931Lucy WillsIdentified a "new hemopoietic factor" (the "Wills Factor") in yeast and liver that cured macrocytic anemia.[1][2][3][4][5]
1941Mitchell, et al.Isolated a growth factor from spinach and named it "folic acid".[1][6][7][8]
1943Bob StokstadIsolated the pure crystalline form of the vitamin.[1][6][7]
1943-1945Stokstad (Lederle Labs) & Pfiffner (Parke-Davis Labs)Independently isolated the factor from various sources.[3][4]
1945Angier, et al.Chemically synthesized pteroylglutamic acid and confirmed its structure.[4][9]

Table 2: Comparison of Pteroylmonoglutamic Acid Synthesis Methods

FeatureChemical SynthesisMicrobial Fermentation
Core Principle Multi-step organic chemical reactions.Biosynthesis by microorganisms in a controlled environment.
Key Precursors Pteridine derivatives, p-aminobenzoic acid, L-glutamic acid.[10]Glucose, yeast extract, salts, and other nutrients.[10]
Typical Yields 85-90%[10]60-70%[10]
Product Form Pteroylmonoglutamic acid (synthetic form).Various natural folate vitamers (e.g., tetrahydrofolate, 5-methyltetrahydrofolate).[13]
Key Advantages High scalability, cost-effectiveness, high product stability.[10]Produces naturally occurring, biologically active forms of folate.

Table 3: Quantitative Data on Folate Production by Scheffersomyces stipitis

Carbon SourceFolate Concentration (mg/L)
Glucose0.9 ± 0.12[13]
Xylose2.7 ± 0.10[13]
Glucose and Xylose3.7 ± 0.07[13]

Experimental Protocols and Visualizations

This section provides detailed methodologies for key experiments and visual representations of important pathways and workflows.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Folic Acid Derivatives via Condensation

This protocol is a generalized representation based on the principles of folic acid synthesis.

  • Synthesis of p-Aminobenzoyl-L-glutamic acid: a. Dissolve p-aminobenzoic acid in a suitable solvent (e.g., dimethylformamide) with a coupling agent (e.g., dicyclohexylcarbodiimide) and an activator (e.g., N-hydroxysuccinimide). b. Add L-glutamic acid to the reaction mixture and stir at room temperature for 24-48 hours. c. Monitor the reaction progress using thin-layer chromatography. d. Upon completion, filter the reaction mixture to remove by-products and purify the product by recrystallization or column chromatography.

  • Condensation to form Pteroylmonoglutamic Acid: a. In a reaction vessel, combine 2,4,5-triamino-6-hydroxypyrimidine, a dihaloaldehyde (e.g., 2,3-dibromopropionaldehyde), and the synthesized p-aminobenzoyl-L-glutamic acid in a suitable solvent mixture (e.g., water and ethanol). b. Adjust the pH of the mixture to 3-4 using an appropriate acid (e.g., hydrochloric acid). c. Heat the reaction mixture to reflux for several hours, monitoring the reaction by HPLC. d. After completion, cool the mixture and adjust the pH to precipitate the crude folic acid. e. Collect the precipitate by filtration and purify by recrystallization from hot water.

Protocol 2: Microbial Production and Extraction of Folate

This protocol is based on the methodology for folate production using S. stipitis.

  • Inoculum Preparation: a. Culture Scheffersomyces stipitis in a pre-culture medium (e.g., YPD broth) at 30°C with shaking for 24 hours.

  • Fermentation: a. Prepare the fermentation medium containing a defined carbon source (e.g., glucose, xylose, or a mixture), nitrogen source (e.g., ammonium (B1175870) sulfate), vitamins, and trace elements. b. Inoculate the fermentation medium with the pre-culture to an initial optical density (OD600) of 0.1. c. Conduct the fermentation in a bioreactor at 30°C with controlled pH (e.g., 5.5) and aeration for 48-72 hours. d. Collect samples at regular intervals to monitor cell growth and folate production.

  • Folate Extraction and Analysis: a. Harvest the yeast cells by centrifugation. b. Resuspend the cell pellet in an extraction buffer containing a reducing agent (e.g., dithiothreitol) and an antioxidant (e.g., ascorbic acid). c. Lyse the cells using mechanical disruption (e.g., bead beating or sonication). d. Centrifuge the lysate to remove cell debris. e. Treat the supernatant with α-amylase and rat serum conjugase to deconjugate polyglutamates. f. Purify the folate vitamers from the extract using solid-phase extraction (e.g., C18 and anion exchange cartridges). g. Quantify the different folate vitamers using High-Performance Liquid Chromatography (HPLC) with fluorescence and UV detection.

Mandatory Visualizations

G Chemical Synthesis of Pteroylmonoglutamic Acid cluster_0 Precursor Synthesis cluster_1 Pteridine Moiety pABA p-Aminobenzoic Acid pABG p-Aminobenzoyl-L-glutamic acid pABA->pABG Glu L-Glutamic Acid Glu->pABG Condensation Condensation Reaction pABG->Condensation Pteridine Pteridine Precursor (e.g., 2,4,5-triamino-6-hydroxypyrimidine) Pteridine->Condensation Purification Purification (Recrystallization) Condensation->Purification PGA Pteroylmonoglutamic Acid (Folic Acid) Purification->PGA

Caption: A simplified workflow for the chemical synthesis of pteroylmonoglutamic acid.

G Microbial Fermentation for Folate Production Inoculum Inoculum Preparation (Yeast Culture) Fermentation Fermentation (Bioreactor with controlled conditions) Inoculum->Fermentation Harvesting Cell Harvesting (Centrifugation) Fermentation->Harvesting Extraction Folate Extraction (Cell Lysis, Enzyme Treatment) Harvesting->Extraction Purification Purification (Solid-Phase Extraction) Extraction->Purification Analysis Analysis (HPLC) Purification->Analysis Folate Natural Folate Vitamers Analysis->Folate

Caption: Workflow for the production and analysis of folate from microbial fermentation.

G Structure of Pteroylmonoglutamic Acid cluster_paba Pteroic Acid struct Pteridine Ring p-Aminobenzoic Acid L-Glutamic Acid struct:f0->struct:f1 Methylene Bridge struct:f1->struct:f2 Peptide Bond

Caption: The three core components of the pteroylmonoglutamic acid molecule.

References

The Critical Role of Folic Acid Hydrate in Genomic Integrity: A Technical Guide to DNA Synthesis and Repair

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folic acid, a synthetic form of the water-soluble vitamin B9, is a cornerstone of cellular proliferation and maintenance. In its biologically active form, tetrahydrofolate (THF), it functions as a critical coenzyme in the transfer of one-carbon units. These reactions are fundamental to the de novo synthesis of purines and thymidylate, the essential building blocks of DNA. Furthermore, folate-mediated one-carbon metabolism is intrinsically linked to the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous biological processes, including the epigenetic regulation of gene expression through DNA methylation. A deficiency in folic acid can lead to significant disruptions in these pathways, resulting in impaired DNA synthesis, increased uracil (B121893) misincorporation into DNA, and compromised DNA repair mechanisms. These cellular aberrancies can culminate in genomic instability, chromosomal breakage, and an elevated risk of developmental disorders and carcinogenesis.[1][2][3][4][5][6] This technical guide provides an in-depth exploration of the biochemical pathways governed by folic acid hydrate (B1144303), its pivotal role in maintaining genomic stability, and detailed experimental protocols for investigating its effects on DNA synthesis and repair.

The Central Role of Folic Acid in One-Carbon Metabolism

Folic acid itself is biologically inactive. Upon cellular uptake, it undergoes a two-step reduction to its active form, tetrahydrofolate (THF), a reaction catalyzed by the enzyme dihydrofolate reductase (DHFR).[7][8] THF and its derivatives are the key players in one-carbon metabolism, a complex network of interconnected biochemical reactions that are essential for the synthesis of nucleotides and for methylation reactions.[3][9][10]

The primary function of THF is to accept, activate, and transfer one-carbon units at various oxidation states. These one-carbon units are primarily derived from the amino acid serine.[7] The key THF derivatives involved in DNA synthesis are 5,10-methylenetetrahydrofolate and 10-formyltetrahydrofolate.[3]

Signaling Pathway: The Folate Cycle and its Intersection with DNA Synthesis

The following diagram illustrates the central role of the folate cycle in providing the necessary one-carbon units for both purine (B94841) and pyrimidine (B1678525) synthesis.

Folate_Cycle_DNA_Synthesis cluster_folate Folate Cycle cluster_nucleotide Nucleotide Synthesis cluster_methylation Methylation Cycle FA Folic Acid DHF Dihydrofolate (DHF) FA->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR CH2THF 5,10-Methylene-THF THF->CH2THF SHMT (Serine -> Glycine) Hcy Homocysteine CH2THF->DHF Thymidylate Synthase CHOTHF 10-Formyl-THF CH2THF->CHOTHF MTHFD CH3THF 5-Methyl-THF CH2THF->CH3THF MTHFR dUMP dUMP Purine_precursors Purine Precursors dTMP dTMP dUMP->dTMP IMP IMP (Inosine Monophosphate) Purine_precursors->IMP Met Methionine SAM S-adenosylmethionine (SAM) Met->SAM SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (DNA, RNA, proteins) SAH->Hcy Hcy->Met Methionine Synthase (B12)

Folate Cycle and DNA Synthesis Pathway.

Folic Acid's Role in De Novo Nucleotide Synthesis

The synthesis of DNA requires a balanced supply of deoxyadenosine (B7792050) triphosphate (dATP), deoxyguanosine triphosphate (dGTP), deoxycytidine triphosphate (dCTP), and deoxythymidine triphosphate (dTTP). Folate derivatives are indispensable for the de novo synthesis of the purine and thymidylate precursors.

Pyrimidine Synthesis: The Formation of Thymidylate

The synthesis of thymidylate (dTMP) from deoxyuridylate (dUMP) is a rate-limiting step in DNA synthesis.[11] This conversion is catalyzed by the enzyme thymidylate synthase, which utilizes 5,10-methylenetetrahydrofolate as the one-carbon donor.[1][8][12] In this reaction, the methylene (B1212753) group from 5,10-methylene-THF is transferred to dUMP and simultaneously reduced to a methyl group, forming dTMP. The THF moiety is released as dihydrofolate (DHF).[11][12]

A deficiency in folate leads to a reduced pool of 5,10-methylene-THF, which in turn impairs the conversion of dUMP to dTMP. This results in an accumulation of dUMP and a corresponding increase in the dUTP/dTTP ratio. The cellular machinery can then mistakenly incorporate uracil into DNA in place of thymine.[1][13][14]

Purine Synthesis

The de novo synthesis of the purine ring, which forms the basis of adenine (B156593) and guanine, requires two one-carbon donations from 10-formyltetrahydrofolate.[12][15][16] Specifically, 10-formyl-THF is required for the incorporation of carbon atoms at positions 2 and 8 of the purine ring.[15][17] Therefore, folate deficiency can also disrupt the synthesis of purines, further impeding the overall process of DNA synthesis.

The Impact of Folic Acid Deficiency on DNA Repair

Folate deficiency not only hampers DNA synthesis but also compromises the integrity of DNA repair mechanisms. The misincorporation of uracil into DNA is a primary consequence of folate insufficiency.[1][2][13] While cells possess repair mechanisms to remove uracil from DNA, primarily through the action of uracil-DNA glycosylase (UDG), the excessive incorporation of uracil can overwhelm this system.[13][14]

The process of removing uracil involves the creation of an abasic (AP) site, which is then further processed by AP endonucleases and other enzymes. During this repair process, transient single-strand breaks are formed in the DNA.[14] When multiple uracil residues are in close proximity, the simultaneous repair of these lesions can lead to the formation of double-strand breaks, which are more cytotoxic and mutagenic.[1][2]

Furthermore, some studies suggest that folate deficiency may directly impair the efficiency of DNA excision repair pathways, making cells more susceptible to damage from both endogenous and exogenous sources.[18][19]

Quantitative Data on the Effects of Folic Acid

The following tables summarize quantitative data from studies investigating the impact of folic acid levels on markers of DNA synthesis and integrity.

Table 1: Effect of Folate Status on Uracil Misincorporation in Human DNA

Folate StatusPlasma Folate (ng/mL)Erythrocyte Folate (ng/mL)Uracils per Diploid Cell (Geometric Mean ± SEM)Reference
Folate-Deficient< 3< 1403,960,000 ± 507,000[20]
Folate-Replete (Control)> 3> 140498,000 ± 315,000[20]
Folate-Supplemented (Previously Deficient)--186,000 ± 48,000[20]

Table 2: Impact of Folic Acid Concentration on Cell Proliferation and Viability in HT-29 Colon Cancer Cells

Folic Acid Concentration (ng/mL)Cell Proliferation (% of Control)Cell Viability (AlamarBlue Assay, % of Control)Reference
0 (Depleted)101.25 ± 13.53-[21]
100128.43 ± 24.94-[21]
10,00086.06 ± 20.75-[21]

Table 3: Folic Acid Deficiency and DNA Damage in Mouse Colon Epithelial Cells

DietGenotypeDNA Uracil Content (pmol/µg DNA)Reference
Folate-SufficientWild-type~2.5[22]
Folate-DeficientWild-type~2.8[22]
Folate-SufficientUng-/-~3.3[22]
Folate-DeficientUng-/-~4.1[22]

Experimental Protocols

Comet Assay (Single-Cell Gel Electrophoresis) for DNA Damage Assessment

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[23][24]

Principle: Cells are embedded in a thin layer of agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet tail." The extent of DNA damage is proportional to the length and intensity of the tail.

Detailed Protocol:

  • Cell Preparation:

    • Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 105 cells/mL.

    • Maintain cells on ice to prevent DNA repair.

  • Slide Preparation:

    • Coat microscope slides with a layer of 1% normal melting point (NMP) agarose and allow to dry.

  • Embedding Cells in Agarose:

    • Mix 10 µL of the cell suspension with 75 µL of 0.5% low melting point (LMP) agarose at 37°C.

    • Pipette the mixture onto the pre-coated slide and cover with a coverslip.

    • Solidify the agarose by placing the slide on a cold plate for 10 minutes.

  • Lysis:

    • Carefully remove the coverslip and immerse the slides in freshly prepared, ice-cold lysis buffer (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added just before use) for at least 1 hour at 4°C.

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in a horizontal electrophoresis tank filled with fresh, chilled alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13).

    • Allow the DNA to unwind for 20-40 minutes.

    • Perform electrophoresis at 25 V and ~300 mA for 20-30 minutes.

  • Neutralization and Staining:

    • Gently remove the slides and wash them three times for 5 minutes each with neutralization buffer (0.4 M Tris, pH 7.5).

    • Stain the DNA with an intercalating dye (e.g., SYBR Green I or ethidium (B1194527) bromide).

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Analyze the images using specialized software to quantify DNA damage (e.g., tail length, % DNA in the tail, tail moment).

Comet_Assay_Workflow start Start: Cell Culture (e.g., varying folate concentrations) harvest Harvest and Suspend Cells in PBS start->harvest embed Embed Cells in Low Melting Point Agarose on a Slide harvest->embed lyse Lyse Cells in High Salt/Detergent Buffer embed->lyse unwind Unwind DNA in Alkaline Buffer lyse->unwind electrophorese Perform Electrophoresis unwind->electrophorese neutralize Neutralize and Stain DNA electrophorese->neutralize visualize Visualize and Analyze Comets (Fluorescence Microscopy) neutralize->visualize end End: Quantify DNA Damage visualize->end

Comet Assay Experimental Workflow.
Cell Cycle Analysis by Flow Cytometry

Principle: This technique measures the DNA content of individual cells within a population. Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of each cell is proportional to its DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture cells under desired experimental conditions (e.g., varying concentrations of folic acid).

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization and wash with PBS.

    • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A (to prevent staining of double-stranded RNA).

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Generate a histogram of fluorescence intensity versus cell count.

  • Data Analysis:

    • Use cell cycle analysis software to deconvolute the histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Folate_Cell_Cycle_Logic folate_deficiency Folic Acid Deficiency impaired_synthesis Impaired Nucleotide Synthesis (↓ dTMP, ↓ Purines) folate_deficiency->impaired_synthesis dna_damage Increased DNA Damage (Uracil Misincorporation, Strand Breaks) folate_deficiency->dna_damage s_phase_arrest S-Phase Arrest/Delay impaired_synthesis->s_phase_arrest dna_damage->s_phase_arrest apoptosis Apoptosis s_phase_arrest->apoptosis

Consequences of Folate Deficiency on the Cell Cycle.

Conclusion

Folic acid hydrate is a fundamental micronutrient that plays an indispensable role in the maintenance of genomic integrity. Its active metabolites are crucial for the de novo synthesis of DNA precursors and for the regulation of DNA methylation. A deficiency in folic acid can have profound consequences, leading to impaired DNA synthesis and repair, which in turn can promote genomic instability and contribute to the pathogenesis of various diseases, including cancer. The experimental protocols outlined in this guide provide a framework for researchers to investigate the intricate relationship between folic acid metabolism and the preservation of the genetic blueprint. A thorough understanding of these mechanisms is paramount for the development of novel therapeutic strategies and for establishing optimal public health guidelines regarding folic acid intake.

References

Preliminary Investigation of Folic Acid Hydrate in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folic acid, the synthetic form of the water-soluble vitamin B9, is a critical nutrient in numerous biological processes essential for cell growth and proliferation.[1][2] Its central role is in mediating the transfer of one-carbon units, which is fundamental for the synthesis of nucleotides (the building blocks of DNA and RNA) and for the methylation of DNA, an epigenetic modification that regulates gene expression.[1] Given that cancer is characterized by uncontrolled cell division, the machinery of folate metabolism has long been a focal point in oncology.[3]

However, the relationship between folic acid and cancer is complex and often described as a "double-edged sword."[3] On one hand, chronic folate deficiency can lead to DNA instability, including strand breaks and improper DNA repair, which may increase the risk of malignant transformation.[4][5] On the other hand, for established tumors that have a high demand for nucleotides to sustain rapid growth, high levels of folic acid might accelerate cancer progression.[2]

This technical guide provides a preliminary investigation into the multifaceted role of folic acid hydrate (B1144303) in cancer research. It covers the core biochemical pathways, summarizes quantitative data from clinical studies, details relevant experimental protocols, and visualizes key processes to offer a comprehensive resource for professionals in the field.

Core Mechanisms of Action

Folate-Mediated One-Carbon Metabolism

Folate-mediated one-carbon metabolism (FOCM) is a complex network of biochemical reactions vital for the survival and growth of proliferating cells.[6][7] Dietary folic acid is converted into its active form, tetrahydrofolate (THF), which then acts as a carrier for one-carbon units in various metabolic pathways.[1]

Two of the most critical pathways for cancer biology are:

  • Nucleotide Synthesis: FOCM is essential for the de novo synthesis of purines (adenine and guanine) and the pyrimidine (B1678525) thymidylate.[1] Thymidylate synthase, a key enzyme in this pathway, uses a folate coenzyme to convert deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a direct precursor of thymidine (B127349) triphosphate (dTTP) required for DNA synthesis and repair. Rapidly dividing cancer cells have a high demand for these nucleotides, making this pathway a classic target for chemotherapy (e.g., with antifolate drugs like methotrexate).[7]

  • DNA Methylation: The methionine cycle, which is interconnected with the folate cycle, generates S-adenosylmethionine (SAM). SAM is the universal methyl donor for most methylation reactions in the cell, including the methylation of DNA.[8] DNA methylation is a crucial epigenetic mechanism that can alter gene expression. Aberrant DNA methylation patterns, such as the hypermethylation of tumor suppressor genes or global hypomethylation, are hallmarks of cancer.[4][9] Folate deficiency can disrupt SAM levels, leading to these epigenetic alterations.[4]

Folate Receptor (FR) Signaling

Folate and its derivatives enter cells via two main mechanisms: the reduced folate carrier (RFC) and folate receptors (FRs).[10][11] Of particular interest in oncology is Folate Receptor Alpha (FRα), a high-affinity receptor that is frequently overexpressed on the surface of various cancer cells while having limited expression in normal tissues.[10][12][13] This differential expression makes FRα an attractive target for cancer-specific therapies.[10][14]

Beyond its role in folate transport, emerging evidence suggests that FRα is also involved in cell signaling pathways that can promote cancer progression, independent of its function in one-carbon metabolism.[15] Studies have shown that folic acid binding to FRα can activate pro-oncogenic signaling cascades, including the JAK-STAT3 and ERK1/2 pathways, which are critical for cell proliferation and survival.[15][16]

Data Presentation

Table 1: The Dual Role of Folic Acid in Cancer Risk
Cancer TypeProtective Effect (Associated with Adequate Folate Intake)Promoting Effect (Associated with High Folate Intake/Supplementation)
Colorectal Cancer Inverse relationship observed in some studies; adequate folate may protect against initiation.[2]High-dose supplementation may promote the growth of pre-existing adenomas.[2]
Breast Cancer Some studies suggest higher intake might reduce risk, particularly in postmenopausal women.[2]High concentrations may promote proliferation and migration in certain breast cancer cell lines. Excessive intake may increase risk if preneoplastic lesions are present.
Prostate Cancer Evidence is limited and conflicting.Meta-analyses of some randomized controlled trials (RCTs) showed an increased risk with folic acid supplementation.[17][18][19]
Lung Cancer Some studies suggest a protective effect with higher folate intake.[2]No significant effect on incidence was found in a large meta-analysis of RCTs.[20][21]
Leukemia Maternal folic acid supplementation has been linked to a reduced risk of childhood acute lymphoblastic leukemia (ALL).[2]In the 1940s, high doses of folic acid were observed to accelerate the proliferation of leukemic cells.[2]
Table 2: Summary of Meta-Analyses of Randomized Controlled Trials (RCTs) on Folic Acid Supplementation and Cancer Incidence
Study/Meta-analysisNumber of Trials/ParticipantsDaily Folic Acid DoseKey Findings
Vollset et al. (2013)13 trials / 49,621 subjects0.5 mg - 40 mgNo significant effect on the overall incidence of cancer (Rate Ratio: 1.05).[22][23] No significant effect on site-specific cancers including colorectal, lung, breast, or prostate.[21][22]
Wien et al. (2012)10 RCTs / 38,233 subjects≥0.4 g/day (likely meant mg/day)Borderline significant increase in overall cancer incidence (Relative Risk [RR]: 1.07).[17][18][19] Significant increase in prostate cancer incidence (RR: 1.24).[17][18][19]
Qin et al. (2013)13 trials / 49,406 subjectsNot specifiedNo significant effect on total cancer incidence (RR: 1.05) or on colorectal, prostate, lung, or breast cancer.[20] A significantly reduced risk was observed for melanoma (RR: 0.47).[20]
Table 3: Folate Receptor Alpha (FRα) Overexpression in Various Cancers
Cancer TypePrevalence of FRα OverexpressionSignificance
Ovarian Cancer High (e.g., >80% in epithelial ovarian cancer)Associated with advanced tumor stage and decreased survival.[10] A key target for drugs like mirvetuximab soravtansine.[13]
Non-Small Cell Lung Cancer (NSCLC) Specific to adenocarcinomasCan be 100-300 times higher than in healthy cells.[12] Correlated with increased survival in some studies.[10]
Endometrial Cancer HighIdentified as a tumor-associated antigen.[10]
Breast Cancer VariableOverexpressed in a subset of breast cancers, particularly triple-negative types.[12]
Kidney Cancer HighOverexpression makes it a target for diagnostic and therapeutic agents.[12]

Experimental Protocols

Protocol 1: Immunohistochemistry (IHC) for FRα Detection in Tumor Tissue

Objective: To qualitatively or semi-quantitatively assess the expression level of Folate Receptor Alpha in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

Methodology:

  • Tissue Preparation: Deparaffinize 4-5 µm thick FFPE tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes. Allow slides to cool to room temperature.

  • Blocking: Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes. Block non-specific binding sites by incubating with a protein block (e.g., serum from the secondary antibody host species) for 20-30 minutes.

  • Primary Antibody Incubation: Incubate the sections with a validated primary monoclonal antibody specific to human Folate Receptor α (e.g., clone 26B3.F2) at a predetermined optimal dilution.[10] Incubation is typically carried out overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection: Wash the slides with a buffer (e.g., PBS or TBS). Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the signal using a chromogen such as 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting: Lightly counterstain the nuclei with hematoxylin. Dehydrate the sections through graded ethanol and clear in xylene. Mount with a permanent mounting medium.

  • Analysis: Examine slides under a light microscope. FRα expression is typically scored based on the intensity of staining (0 to 3+) and the percentage of positive tumor cells.

Protocol 2: Cellular Uptake of Folate-Conjugated Nanoparticles

Objective: To quantify the receptor-mediated uptake of folic acid-conjugated nanoparticles in FRα-positive cancer cells versus FRα-negative control cells.

Methodology:

  • Nanoparticle Synthesis: Prepare nanoparticles (e.g., PLGA) loaded with a fluorescent dye (e.g., coumarin-6) and surface-conjugated with folic acid (FA-NPs).[24] Prepare unconjugated nanoparticles (NPs) as a control.

  • Cell Culture: Culture FRα-positive cells (e.g., HeLa, MDAMB-231) and FRα-negative cells (e.g., HEK293) in appropriate media until they reach 70-80% confluency in 24-well plates.

  • Uptake Experiment:

    • Replace the culture medium with fresh medium containing a fixed concentration of FA-NPs or control NPs.

    • For a competition assay, pre-incubate a subset of FRα-positive cells with a high concentration of free folic acid for 1-2 hours to block the folate receptors before adding the FA-NPs.

    • Incubate the cells for a defined period (e.g., 4 hours) at 37°C.

  • Sample Preparation: Wash the cells three times with cold PBS to remove non-internalized nanoparticles. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Quantification:

    • Centrifuge the cell lysates to pellet cellular debris.

    • Measure the fluorescence intensity of the supernatant using a spectrofluorometer at the excitation/emission wavelengths appropriate for the encapsulated dye (e.g., coumarin-6).

    • Normalize the fluorescence intensity to the total protein content of the lysate (determined by a BCA or Bradford assay) to account for differences in cell number.

  • Analysis: Compare the normalized fluorescence intensity between cell lines and treatment groups. Enhanced uptake in FRα-positive cells that is reduced by competition with free folic acid indicates successful receptor-mediated endocytosis.

Mandatory Visualizations

FOCM_Pathway cluster_folate Folate Cycle cluster_methionine Methionine Cycle Folic_Acid Folic Acid DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Serine Serine Glycine Glycine Serine->Glycine Methylene_THF->THF SHMT1 Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR dTMP dTMP (Thymidylate) Methylene_THF->dTMP Thymidylate Synthase Purines Purine Synthesis Methylene_THF->Purines Methyl_THF->THF Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases SAH->Homocysteine DNA_Methylation DNA Methylation SAH->DNA_Methylation dUMP dUMP dUMP->dTMP DNA_Synthesis DNA Synthesis & Repair dTMP->DNA_Synthesis

Caption: Folate-Mediated One-Carbon Metabolism (FOCM) Pathway.

FRa_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FA Folic Acid FRa Folate Receptor α (FRα) FA->FRa Binds gp130 gp130 FRa->gp130 Associates JAK JAK gp130->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_P p-STAT3 STAT3->STAT3_P STAT3_P->STAT3_P Dimerizes Nucleus Nucleus STAT3_P->Nucleus Translocates Gene_Expression Target Gene Expression (e.g., Cyclin A2, VEGF) Nucleus->Gene_Expression Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation

Caption: FRα-Mediated JAK-STAT3 Signaling Pathway.

Experimental_Workflow start Hypothesis: Folate-Drug Conjugate (FDC) inhibits FRα+ tumor growth in_vitro In Vitro Studies start->in_vitro cell_lines Select FRα+ and FRα- Cancer Cell Lines in_vitro->cell_lines cytotoxicity Cytotoxicity Assay (IC50 Determination) cell_lines->cytotoxicity uptake Cellular Uptake Assay cytotoxicity->uptake in_vivo In Vivo Studies uptake->in_vivo animal_model Establish Tumor Xenografts in Immunocompromised Mice in_vivo->animal_model treatment Administer FDC, Drug, Vehicle (IV or IP) animal_model->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring analysis Endpoint Analysis: Tumor Excision, Histology (IHC), Toxicity Assessment monitoring->analysis end Conclusion: Efficacy and Specificity of FDC Established analysis->end

Caption: Workflow for Preclinical Evaluation of a Folate-Targeted Drug.

References

Stability of Folic Acid Hydrate in Solutions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of folic acid hydrate (B1144303) in various solutions. Understanding the factors that influence its degradation is critical for the development of stable pharmaceutical formulations, analytical method development, and ensuring the therapeutic efficacy of folic acid-containing products. This document outlines the primary degradation pathways, the impact of key environmental factors, and detailed experimental protocols for stability assessment.

Core Concepts of Folic Acid Stability

Folic acid (Vitamin B9) is a water-soluble vitamin essential for numerous biological processes. In solution, its stability is influenced by several factors, primarily pH, temperature, light, and the presence of oxidizing agents. The degradation of folic acid typically follows first-order kinetics and involves the cleavage of the C9-N10 bond.

Major Degradation Pathways

The degradation of folic acid in solution primarily occurs through three main pathways: photodegradation, oxidative degradation, and thermal degradation.

Photodegradation

Exposure to ultraviolet (UV) radiation is a significant cause of folic acid degradation. The process is pH-dependent and follows apparent first-order kinetics.[1] The primary degradation products are pterine-6-carboxylic acid and p-aminobenzoyl-L-glutamic acid.[1] The rate of photodegradation is higher in acidic conditions compared to alkaline conditions.[1]

The photodegradation process can be complex, sometimes exhibiting multiphasic kinetics. An initial phase may follow zero-order kinetics, where the formation of photoproducts occurs at a constant rate.[2][3] Subsequently, these degradation products can act as photosensitizers, accelerating the degradation of the remaining folic acid, leading to a phase with first-order kinetics.[2][3]

Oxidative Degradation

Folic acid is susceptible to oxidation, particularly in the presence of oxidizing agents like hydrogen peroxide and metal ions such as Cu(II).[4] This degradation is also influenced by temperature, with increased temperatures leading to a higher degradation rate.[5] The oxidative cleavage of the C9-N10 bond is a key reaction in this pathway.[5] The presence of antioxidants can help to mitigate oxidative degradation.

Thermal Degradation

Elevated temperatures can lead to the thermal degradation of folic acid. The degradation follows first-order kinetics, and the rate is highly dependent on the pH of the solution.[6][7] Folic acid is generally more stable at neutral to alkaline pH compared to acidic conditions.[8][9] The Arrhenius equation can be used to model the temperature dependence of the degradation rate constant.[6][7]

Quantitative Data on Folic Acid Degradation

The following tables summarize the quantitative data on the degradation of folic acid under various conditions as reported in the literature.

Table 1: Photodegradation Rate Constants of Folic Acid at Different pH Values

pHRate Constant (k) (min⁻¹)Reference
2.55.04 x 10⁻³[1]
10.00.1550 x 10⁻³[1]

Table 2: Thermal Degradation Parameters of Folic Acid

ParameterValueConditionsReference
Activation Energy (Ea)51.66 kJ mol⁻¹Phosphate (B84403) buffer (0.2 M; pH 7)[6]

Experimental Protocols for Stability Assessment

A robust assessment of folic acid stability involves conducting forced degradation studies and utilizing a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Forced Degradation Study Protocol

Objective: To evaluate the stability of folic acid hydrate under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

Materials and Reagents:

  • This compound

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3%

  • Purified Water

  • pH meter

  • Thermostatically controlled water bath or oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of folic acid in a suitable solvent (e.g., purified water with minimal pH adjustment for dissolution) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Withdraw samples at appropriate time intervals, neutralize with 0.1 M NaOH, and dilute to the target concentration for analysis.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the solution at room temperature for a defined period (e.g., 24 hours). Withdraw samples at appropriate time intervals, neutralize with 0.1 M HCl, and dilute to the target concentration for analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light. Withdraw samples at appropriate time intervals and dilute to the target concentration for analysis.

  • Thermal Degradation: Expose aliquots of the stock solution to a high temperature (e.g., 80°C) in a thermostatically controlled oven for a defined period (e.g., 48 hours). Withdraw samples at appropriate time intervals and dilute to the target concentration for analysis.

  • Photodegradation: Expose aliquots of the stock solution to a light source in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. Analyze the samples at appropriate time intervals.

  • Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

Objective: To quantify the amount of undegraded folic acid and to separate it from its degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

Chromatographic Conditions (Example):

  • Column: Inertsil C8, 250 x 4.6 mm, 5 µm[10]

  • Mobile Phase: Methanol and phosphate buffer (pH 6.4) in a ratio of 12:88 (v/v)[10]

  • Flow Rate: 0.7 mL/min[10]

  • Column Temperature: 30 °C[10]

  • Detection Wavelength: 280 nm[10]

  • Injection Volume: 5 µL[10]

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Degradation Pathways of Folic Acid

Folic_Acid This compound Photodegradation Photodegradation (UV Light, pH-dependent) Folic_Acid->Photodegradation Oxidative_Degradation Oxidative Degradation (e.g., H₂O₂, Metal Ions) Folic_Acid->Oxidative_Degradation Thermal_Degradation Thermal Degradation (Heat, pH-dependent) Folic_Acid->Thermal_Degradation Degradation_Products Degradation Products: - Pterine-6-carboxylic acid - p-Aminobenzoyl-L-glutamic acid Photodegradation->Degradation_Products Oxidative_Degradation->Degradation_Products Thermal_Degradation->Degradation_Products

Caption: Major degradation pathways of this compound in solution.

Experimental Workflow for a Forced Degradation Study

cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1 M HCl, 60°C) Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base Base Hydrolysis (0.1 M NaOH, RT) Base->Analysis Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (80°C) Thermal->Analysis Photo Photodegradation (ICH Q1B) Photo->Analysis Start Folic Acid Stock Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Data Data Analysis: - Degradation Kinetics - Degradation Profile Analysis->Data

Caption: Workflow for a typical forced degradation study of folic acid.

Factors Influencing Folic Acid Stability

Stability Folic Acid Stability pH pH pH->Stability Temperature Temperature Temperature->Stability Light Light (UV) Light->Stability Oxidants Oxidizing Agents Oxidants->Stability

Caption: Key factors influencing the stability of folic acid in solution.

Conclusion

The stability of this compound in solutions is a multifaceted issue governed by pH, temperature, light exposure, and the presence of oxidizing agents. A thorough understanding of its degradation kinetics and pathways is essential for the development of stable and effective folic acid-containing products. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to assess and control the stability of folic acid in their formulations.

References

Methodological & Application

Application Notes and Protocols for Folic Acid Hydrate Stock Solution in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Folic acid, a crucial B vitamin, is an essential supplement in most cell culture media, playing a vital role in nucleotide synthesis and cell division.[1][2] Proper preparation of folic acid stock solutions is critical to ensure its stability and efficacy in promoting healthy cell growth. These application notes provide a detailed protocol for the preparation, sterilization, and storage of folic acid hydrate (B1144303) stock solutions for use in cell culture.

Physicochemical Properties and Solubility

Folic acid is sparingly soluble in water at neutral pH but its solubility increases significantly in alkaline solutions.[3][4][5] It is also sensitive to light and heat.[4][6][7]

Parameter Value Source
Molecular Weight 441.40 g/mol [1]
Solubility in Water (25°C) ~0.01 mg/mL[3]
Solubility in 1M NaOH ~50 mg/mL[3][4]
Solubility in DMSO ~2-44 mg/mL[2][8]
Stability Photolabile; degraded by UV light and heat. Alkaline solutions are more stable in the dark.[4][6][7]

Recommended Concentrations in Cell Culture

The optimal concentration of folic acid can vary depending on the cell line. Many common basal media formulations already contain folic acid.[1] Supplementation may be necessary for specific applications or custom media formulations.

Cell Line/Application Folic Acid Concentration Source
NK-92 Cells~0.02 mM[5]
Embryonic Neural Stem Cells (Control)4 mg/L[9]
Embryonic Neural Stem Cells (Low Supplementation)8 mg/L[9]
Embryonic Neural Stem Cells (High Supplementation)44 mg/L[9]
Human Lymphoblastoid Cell Lines (Depletion)12 nM[10]
Human Lymphoblastoid Cell Lines (Optimal)180 - 300 nM[10]
Human Lymphoblastoid Cell Lines (Routine)2300 nM[10]

Experimental Protocol: Preparation of Folic Acid Stock Solution (1 mg/mL)

This protocol details the preparation of a 1 mg/mL folic acid stock solution using a mild alkaline solvent, which is a common and effective method.

Materials:

  • Folic Acid Hydrate powder (cell culture grade)

  • 1M Sodium Hydroxide (NaOH) solution, sterile

  • Cell culture grade water, sterile

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile serological pipettes

  • 0.22 µm sterile syringe filter

  • Sterile syringe

  • Analytical balance

  • Vortex mixer

  • pH meter or pH strips (optional)

Procedure:

  • Weighing Folic Acid:

    • In a sterile environment (e.g., a laminar flow hood), carefully weigh 10 mg of this compound powder and transfer it to a sterile 15 mL conical tube.

    • Note: Folic acid powder can be difficult to handle due to its light and fluffy nature. Take care to avoid creating aerosols.

  • Dissolution:

    • Add a small volume (e.g., 200 µL) of 1M NaOH to the conical tube containing the folic acid powder.[3][4]

    • Gently vortex the tube until the powder is completely dissolved. The solution should appear as a clear, yellowish liquid.

    • Some protocols suggest using sodium bicarbonate solution as a milder alternative to NaOH.[11]

  • Volume Adjustment and pH Neutralization:

    • Add sterile, cell culture grade water to bring the total volume to 10 mL, resulting in a final concentration of 1 mg/mL.

    • The addition of a small amount of 1M NaOH to a large volume of water will result in a significantly diluted and less basic solution. For most cell culture applications where the stock is highly diluted in buffered media, pH adjustment of the stock is not necessary.[12]

  • Sterilization:

    • Draw the folic acid solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter-sterilize the solution into a sterile 50 mL conical tube. This method is preferred over autoclaving, as heat can degrade folic acid.[7]

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.

    • Protect the aliquots from light by wrapping the tubes in aluminum foil or using amber-colored tubes.[4][6][7]

    • Store the aliquots at -20°C for long-term storage.[2] For short-term storage, 2-8°C is acceptable for a limited time.[4] Avoid repeated freeze-thaw cycles.[2]

Workflow for Folic Acid Stock Solution Preparation

Folic_Acid_Prep start Start weigh Weigh Folic Acid Hydrate Powder start->weigh dissolve Dissolve in 1M NaOH weigh->dissolve add_water Add Sterile Water to Final Volume dissolve->add_water sterilize Filter Sterilize (0.22 µm filter) add_water->sterilize aliquot Aliquot into Light-Protected Tubes sterilize->aliquot store Store at -20°C aliquot->store end_node End store->end_node

Caption: Workflow for preparing a sterile folic acid stock solution.

Signaling Pathway: Folic Acid Metabolism in Cells

Folic acid is a precursor to tetrahydrofolate (THF), which is essential for one-carbon metabolism. This pathway is critical for the synthesis of purines and thymidylate, which are building blocks of DNA and RNA.

Folic_Acid_Metabolism folic_acid Folic Acid (Extracellular) dhf Dihydrofolate (DHF) folic_acid->dhf DHFR (NADPH) thf Tetrahydrofolate (THF) dhf->thf DHFR (NADPH) one_carbon One-Carbon Metabolism thf->one_carbon synthesis Purine & Thymidylate Synthesis one_carbon->synthesis

Caption: Simplified overview of folic acid's role in cellular metabolism.

References

Application Notes: Folic Acid Hydrate in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Folic acid, a B vitamin, has emerged as a critical targeting ligand in the development of drug delivery systems designed to selectively attack cancer cells.[1] The strategy leverages the overexpression of the folate receptor (FR) on the surface of many types of cancer cells, including those in ovarian, lung, breast, and colorectal cancers, while its expression on healthy tissues is limited.[2][3] This differential expression allows for the targeted delivery of therapeutic agents, thereby enhancing their efficacy and reducing systemic toxicity.[1][4]

Folic acid is an ideal targeting moiety due to its high affinity for the folate receptor, small size, non-immunogenicity, and stability.[4] When conjugated to a drug carrier—such as a liposome, polymer nanoparticle, or magnetic nanoparticle—the folic acid directs the carrier to cancer cells.[5][6] Upon binding to the folate receptor, the entire drug-carrier complex is internalized by the cell through a process known as folate receptor-mediated endocytosis.[7][8] This mechanism ensures that the cytotoxic drug is released directly inside the cancer cell, maximizing its therapeutic effect while minimizing damage to healthy cells.[2][9]

Mechanism of Action: Folate Receptor-Mediated Endocytosis

The targeted delivery process begins when the folic acid-conjugated nanocarrier binds to the folate receptor on the cancer cell surface. This binding triggers the cell membrane to invaginate, forming a small vesicle called an endosome that engulfs the nanocarrier.[2][9] As the endosome matures, its internal environment becomes more acidic (pH ~5).[7] This drop in pH often facilitates the dissociation of the drug from the nanocarrier and the release of the therapeutic agent into the cytoplasm to exert its cytotoxic effect.[7][10] The folate receptor is then typically recycled back to the cell surface, ready to bind to another carrier.[2]

Caption: Folate receptor-mediated endocytosis pathway for targeted drug delivery.

Quantitative Data Summary

The physicochemical characteristics of folic acid-conjugated nanoparticles are crucial for their in vivo performance. Parameters such as particle size, surface charge (zeta potential), drug loading content, and encapsulation efficiency determine the stability, circulation time, and therapeutic efficacy of the delivery system.

Table 1: Physicochemical Properties of Folic Acid-Conjugated Nanocarriers

Nanocarrier System Drug Particle Size (nm) Zeta Potential (mV) Encapsulation Efficiency (%) Drug Loading (%) Reference
FA-PLGA NPs Amodiaquine 185.4 ± 3.2 -18.3 ± 1.1 N/A N/A [11]
FA-CS NPs Doxorubicin 38 ± 2 +13.6 ± 4.8 45.4 ± 3.2 30.5 ± 1.2 [12]
FA-β-CD-PCL NPs Curcumin 151.8 N/A 95.64 ± 0.92 20.27 ± 0.92 [13]
FA-PEG-CHEMS Liposomes Doxorubicin & Imatinib ~159 N/A ~96 N/A [5]
FA-CSNPs Vincristine N/A N/A 81.25 10.31 [12]
FA-HSA-RES NPs Resveratrol 102.1 ± 4.9 N/A 98.36 14.66 [12]

| FA-DOX-BSA MNPs | Doxorubicin | ~180 | N/A | 80 | N/A |[14] |

FA: Folic Acid; PLGA: Poly(lactic-co-glycolic acid); CS: Chitosan; β-CD-PCL: β-Cyclodextrin-Polycaprolactone; PEG: Polyethylene (B3416737) glycol; CHEMS: Cholesteryl hemisuccinate; HSA: Human Serum Albumin; RES: Resveratrol; BSA: Bovine Serum Albumin; MNPs: Magnetic Nanoparticles.

Table 2: In Vitro Efficacy of Folic Acid-Targeted Systems

Cell Line Nanocarrier System Drug IC50 of Targeted NP IC50 of Non-Targeted NP Fold Improvement Reference
A2780 (Ovarian) Magnetic Nanocarrier Doxorubicin N/A N/A 10.33 [15][16]
OVCAR3 (Ovarian) Magnetic Nanocarrier Doxorubicin N/A N/A 3.93 [15][16]

| MCF-7 (Breast) | DPLA-co-PEG Nanomicelles | Letrozole | 87 ± 1 nM | 100 ± 2 nM | ~1.15 |[17] |

IC50: Half-maximal inhibitory concentration, a measure of drug potency.

Experimental Protocols

Protocol 1: Synthesis of Folic Acid-Conjugated PLGA-PEG Nanoparticles

This protocol describes a common method for synthesizing polymer-based nanoparticles targeted with folic acid using an emulsion-solvent evaporation technique.[11]

Synthesis_Workflow cluster_synthesis Step 1: FA-PEG Conjugation cluster_conjugation Step 2: PLGA-PEG-FA Synthesis cluster_formulation Step 3: Nanoparticle Formulation A1 Activate Folic Acid (e.g., with EDC/NHS) A2 React with NH2-PEG-COOH A1->A2 A3 Purify FA-PEG-COOH A2->A3 B1 Activate FA-PEG-COOH (EDC/NHS) B2 React with PLGA B1->B2 B3 Purify PLGA-PEG-FA Copolymer B2->B3 C1 Dissolve PLGA-PEG-FA and Drug in Organic Solvent C2 Emulsify in Aqueous Surfactant Solution (e.g., PVA) C1->C2 C3 Solvent Evaporation C2->C3 C4 Wash & Collect Nanoparticles (Centrifugation) C3->C4

Caption: Workflow for synthesizing folic acid-conjugated polymeric nanoparticles.

Materials:

  • Folic acid (FA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-terminated polyethylene glycol with a carboxyl end-group (NH2-PEG-COOH)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA) solution

  • Therapeutic drug (e.g., Doxorubicin)

  • Dialysis tubing

Procedure:

  • Activation of Folic Acid: Dissolve folic acid in DMSO. Add EDC and NHS to the solution to activate the carboxyl group of folic acid. Stir the reaction overnight at room temperature in the dark.[14]

  • Synthesis of FA-PEG-COOH: Add NH2-PEG-COOH to the activated folic acid solution and stir for several hours to form the FA-PEG-COOH conjugate.

  • Purification: Purify the FA-PEG-COOH conjugate by dialysis against deionized water for 2-3 days to remove unreacted reagents, then lyophilize.

  • Activation of FA-PEG-COOH: Activate the terminal carboxyl group of the purified FA-PEG-COOH using EDC/NHS in an appropriate solvent.

  • Conjugation to PLGA: Add PLGA to the activated FA-PEG-COOH solution to form the PLGA-PEG-FA block copolymer.

  • Nanoparticle Formulation (Emulsion-Solvent Evaporation):

    • Dissolve the PLGA-PEG-FA copolymer and the hydrophobic drug in an organic solvent like DCM.[11]

    • Prepare an aqueous solution of a stabilizing agent, such as 1% w/v PVA.[11]

    • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

    • Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Collection and Washing: Collect the nanoparticles by ultracentrifugation. Wash the pellet multiple times with deionized water to remove excess PVA and unencapsulated drug.

  • Final Product: Lyophilize the final nanoparticle pellet for long-term storage.

Protocol 2: Characterization of Nanoparticles

1. Particle Size and Zeta Potential:

  • Instrument: Dynamic Light Scattering (DLS) / Zetasizer.

  • Procedure:

    • Disperse a small amount of the lyophilized nanoparticles in deionized water or phosphate-buffered saline (PBS) by brief sonication.

    • Transfer the dispersion into the appropriate cuvette (disposable sizing cuvette for size, folded capillary cell for zeta potential).

    • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using the instrument's software.[14][17] Perform measurements in triplicate.

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Instrument: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer.

  • Procedure (Indirect Method):

    • After nanoparticle synthesis, collect the supernatant from the first centrifugation wash.

    • Measure the concentration of the free, unencapsulated drug in the supernatant using a pre-established calibration curve via HPLC or UV-Vis spectrophotometry.[18]

    • Calculate EE and DL using the following formulas:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

  • Procedure (Direct Method):

    • Take a known weight of lyophilized drug-loaded nanoparticles.

    • Dissolve the nanoparticles in a suitable organic solvent (e.g., DCM or DMSO) to release the encapsulated drug.[11]

    • Quantify the drug amount using HPLC or UV-Vis spectrophotometry.

    • Calculate DL: DL (%) = (Mass of Drug in Nanoparticles / Mass of Nanoparticles) x 100

Protocol 3: In Vitro Drug Release Study

This protocol assesses the rate at which the drug is released from the nanoparticles, often under different pH conditions to simulate the physiological environment (pH 7.4) and the acidic endosomal environment (pH 5.4-6.4).[13][19]

Materials:

  • Drug-loaded nanoparticles.

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.4.

  • Dialysis membrane (with a molecular weight cut-off lower than the drug's molecular weight).

  • Shaking incubator or water bath.

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles (e.g., 5 mg) in 1 mL of PBS (pH 7.4).

  • Transfer the nanoparticle suspension into a dialysis bag.

  • Place the dialysis bag in a larger container with a known volume of release medium (e.g., 50 mL of PBS at pH 7.4 or pH 5.4).

  • Incubate the setup at 37°C with gentle agitation.

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium outside the dialysis bag.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using HPLC or UV-Vis spectrophotometry.

  • Plot the cumulative percentage of drug released versus time.

Protocol 4: In Vitro Cellular Uptake Assay

This assay quantifies the internalization of nanoparticles by cancer cells, comparing folate-targeted nanoparticles to non-targeted controls.

Materials:

  • Folate receptor-positive cancer cell line (e.g., HeLa, MCF-7).[11][13]

  • Fluorescently labeled nanoparticles (e.g., encapsulating coumarin-6 or a fluorescent drug like doxorubicin).

  • Cell culture medium, fetal bovine serum (FBS), and supplements.

  • PBS, Trypsin-EDTA.

  • Flow cytometer or confocal microscope.

Procedure:

  • Cell Seeding: Seed the cancer cells in 12-well or 24-well plates at a suitable density (e.g., 1.5 x 10^5 cells/well) and allow them to adhere overnight.[20]

  • Treatment:

    • Remove the old medium and wash the cells with PBS.

    • Add fresh medium containing the fluorescently labeled nanoparticles (both folate-targeted and non-targeted versions) at a specific concentration (e.g., 100 µg/mL).

    • For a competition assay, pre-incubate a set of cells with a high concentration of free folic acid for 30-60 minutes before adding the targeted nanoparticles. This will block the folate receptors.[21]

  • Incubation: Incubate the cells for a defined period (e.g., 2-4 hours) at 37°C.

  • Washing: Remove the nanoparticle-containing medium and wash the cells three times with ice-cold PBS to remove any nanoparticles that are only bound to the surface and not internalized.

  • Analysis (Flow Cytometry):

    • Trypsinize the cells to detach them from the plate.

    • Centrifuge and resuspend the cell pellet in PBS.

    • Analyze the cell suspension using a flow cytometer to quantify the mean fluorescence intensity per cell, which corresponds to the amount of nanoparticle uptake.[21][22]

  • Analysis (Confocal Microscopy):

    • For qualitative analysis, grow cells on glass coverslips. After treatment and washing, fix the cells, stain the nuclei (e.g., with DAPI), and mount the coverslips on slides.

    • Visualize the intracellular localization of the fluorescent nanoparticles using a confocal microscope.

References

Application of Folic Acid Hydrate in Nanoparticle Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folic acid, a B vitamin, has emerged as a promising targeting ligand in nanoparticle-based drug delivery systems for cancer therapy.[1][2] This is primarily due to the overexpression of folate receptors (FRs) on the surface of many cancer cells compared to normal tissues.[1][3] This differential expression allows for the targeted delivery of therapeutic agents encapsulated within nanoparticles, thereby enhancing efficacy and reducing off-target side effects.[2] Folic acid is a stable, non-immunogenic, and high-affinity ligand, making it an ideal candidate for active targeting strategies.[2] This document provides detailed application notes and experimental protocols for the utilization of folic acid hydrate (B1144303) in the development of targeted nanoparticle drug delivery systems.

Data Presentation: Physicochemical Properties of Folic Acid-Functionalized Nanoparticles

The following tables summarize quantitative data from various studies on folic acid-functionalized nanoparticles, offering a comparative overview of their key characteristics.

Table 1: Size and Zeta Potential of Folic Acid-Functionalized Nanoparticles

Nanoparticle FormulationAverage Diameter (nm)Zeta Potential (mV)Reference
DPLA-co-PEG86.5-[4]
DPLA-co-PEG-FA241.3-13.8[4]
Curcumin-NCs108.9 ± 1.04-17.7 ± 0.72[5]
Chitosan-NCs (0.2% w/v)129.3 ± 0.8125.2 ± 0.75[5]
FA-Cur-NPs151.8-[3]
PLGA Nanoparticles200-300-10 to -13[6]

Table 2: Drug Loading and Encapsulation Efficiency

Nanoparticle FormulationDrugDrug Loading Content (%)Encapsulation Efficiency (%)Reference
LTZ-NM/FNMLetrozole-53.8 - 76.3[7]
FA-Cur-NPsCurcumin20.27 ± 0.9295.64 ± 0.92[3]
Emtricitabine loaded PLGA NPsEmtricitabine-74.34[8]

Signaling Pathway and Experimental Workflows

Folate Receptor-Mediated Endocytosis Signaling Pathway

Folic acid-functionalized nanoparticles are internalized by cancer cells through a process called folate receptor-mediated endocytosis.[1] The process begins with the binding of the folic acid on the nanoparticle surface to the folate receptor on the cell membrane.[9] This binding triggers the invagination of the cell membrane, leading to the formation of an endosome that engulfs the nanoparticle.[9] The endosome then acidifies, causing the release of the encapsulated drug into the cytoplasm where it can exert its therapeutic effect.[7][9] The folate receptor is then recycled back to the cell surface.[9]

Folate_Receptor_Pathway cluster_cell Cancer Cell Folate_Receptor Folate Receptor (FR) Endosome Early Endosome (pH ~6.0-6.5) Folate_Receptor->Endosome Endocytosis Late_Endosome Late Endosome / Lysosome (pH ~5.0) Endosome->Late_Endosome Maturation Drug_Release Drug Release Late_Endosome->Drug_Release Acidification Recycling_Vesicle Recycling Vesicle Late_Endosome->Recycling_Vesicle Receptor Sorting Recycling_Vesicle->Folate_Receptor Recycling FA_Nanoparticle Folic Acid-Functionalized Nanoparticle FA_Nanoparticle->Folate_Receptor Binding

Caption: Folate Receptor-Mediated Endocytosis Pathway.

General Experimental Workflow for Nanoparticle Synthesis and Evaluation

The development and evaluation of folic acid-targeted nanoparticles typically follow a structured workflow. This involves the synthesis of the polymer or lipid core, functionalization with folic acid, loading of the therapeutic drug, and comprehensive characterization of the resulting nanoparticles. Subsequent in vitro and in vivo studies are then conducted to assess their targeting efficiency and therapeutic efficacy.

Experimental_Workflow cluster_synthesis Nanoparticle Formulation cluster_characterization Physicochemical Characterization cluster_evaluation Biological Evaluation Synthesis 1. Nanoparticle Core Synthesis Functionalization 2. Folic Acid Functionalization Synthesis->Functionalization Drug_Loading 3. Drug Loading Functionalization->Drug_Loading Size_Zeta Size (DLS) & Zeta Potential Drug_Loading->Size_Zeta Morphology Morphology (SEM/TEM) Drug_Loading->Morphology Drug_Content Drug Loading & Encapsulation Efficiency (HPLC/UV-Vis) Drug_Loading->Drug_Content Cell_Uptake In Vitro Cellular Uptake (Flow Cytometry, Confocal) Drug_Content->Cell_Uptake Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Cell_Uptake->Cytotoxicity In_Vivo In Vivo Efficacy & Biodistribution Cytotoxicity->In_Vivo

Caption: General Experimental Workflow.

Experimental Protocols

Protocol 1: Folic Acid Conjugation to Nanoparticles using EDC/NHS Chemistry

This protocol describes the covalent conjugation of folic acid to amine-functionalized nanoparticles using carbodiimide (B86325) chemistry.

Materials:

  • Amine-functionalized nanoparticles

  • Folic acid (FA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (MWCO 10-14 kDa)

Procedure:

  • Activation of Folic Acid:

    • Dissolve folic acid in DMSO.

    • Add EDC and NHS to the folic acid solution (molar ratio of FA:EDC:NHS is typically 1:1.2:1.2).

    • Stir the reaction mixture in the dark at room temperature for 4-6 hours to activate the carboxylic acid groups of folic acid.[10]

  • Conjugation to Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in PBS (pH 7.4).

    • Add the activated folic acid solution dropwise to the nanoparticle suspension while stirring.

    • Allow the reaction to proceed overnight at room temperature with continuous stirring.

  • Purification:

    • Dialyze the reaction mixture against deionized water for 48 hours using a dialysis membrane to remove unreacted EDC, NHS, and folic acid. Change the water every 4-6 hours.

    • Lyophilize the purified folic acid-conjugated nanoparticles for storage.

Protocol 2: Drug Loading and Encapsulation Efficiency Determination

This protocol outlines the procedure for loading a hydrophobic drug into polymeric nanoparticles and determining the loading efficiency.

Materials:

  • Folic acid-functionalized nanoparticles

  • Hydrophobic drug

  • Organic solvent (e.g., dichloromethane, acetone)

  • Aqueous solution (e.g., deionized water, PBS)

  • Surfactant (e.g., polyvinyl alcohol (PVA))

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

  • Drug Encapsulation (Oil-in-Water Emulsion Solvent Evaporation Method):

    • Dissolve the drug and nanoparticles in an organic solvent.

    • Prepare an aqueous solution containing a surfactant.

    • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.

    • Stir the emulsion at room temperature to allow the organic solvent to evaporate, leading to the formation of drug-loaded nanoparticles.

  • Separation of Free Drug:

    • Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes.

    • Carefully collect the supernatant containing the unencapsulated (free) drug.

  • Quantification of Drug:

    • Indirect Method: Measure the concentration of the free drug in the supernatant using HPLC or UV-Vis spectrophotometry.

    • Direct Method: Lyophilize the nanoparticle pellet, dissolve a known weight in a suitable solvent to release the encapsulated drug, and measure the drug concentration.

  • Calculation of Encapsulation Efficiency (EE) and Drug Loading Content (DLC):

    • Encapsulation Efficiency (%):

      DLC (%) = [Weight of drug in nanoparticles / Weight of nanoparticles] x 100

Protocol 3: In Vitro Cellular Uptake Analysis by Flow Cytometry

This protocol details the assessment of cellular uptake of fluorescently labeled, folic acid-functionalized nanoparticles.

Materials:

  • Fluorescently labeled folic acid-functionalized nanoparticles

  • Cancer cell line overexpressing folate receptors (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 6-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.

  • Nanoparticle Incubation:

    • Remove the culture medium and wash the cells with PBS.

    • Add fresh medium containing the fluorescently labeled nanoparticles at a desired concentration.

    • For a competition assay, pre-incubate a set of cells with a high concentration of free folic acid for 30 minutes before adding the nanoparticles.

    • Incubate the cells for a specific time period (e.g., 4 hours) at 37°C.

  • Cell Harvesting and Staining:

    • Wash the cells three times with cold PBS to remove non-internalized nanoparticles.

    • Detach the cells using Trypsin-EDTA.

    • Centrifuge the cell suspension and resuspend the cell pellet in PBS.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity of the cells.

    • Compare the fluorescence intensity of cells treated with targeted nanoparticles, non-targeted nanoparticles, and the competition group to determine the extent of receptor-mediated uptake.

Protocol 4: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes how to evaluate the cytotoxicity of drug-loaded, folic acid-functionalized nanoparticles.

Materials:

  • Drug-loaded folic acid-functionalized nanoparticles

  • Cancer cell line

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Treatment:

    • Prepare serial dilutions of the free drug, drug-loaded targeted nanoparticles, and drug-loaded non-targeted nanoparticles in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the different treatment solutions. Include wells with untreated cells as a control.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability (%) for each treatment group relative to the untreated control cells.

    • Plot the cell viability against the drug concentration to determine the IC50 (half-maximal inhibitory concentration) values.

References

Application Notes & Protocols: Folic Acid Hydrate as a Ligand for Folate Receptor Targeting

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Folic acid, a B vitamin, is a critical component in one-carbon metabolism, essential for processes like nucleotide synthesis and methylation. Its cellular uptake is primarily mediated by the folate receptor (FR), a high-affinity glycoprotein.[1][2] Notably, the folate receptor, particularly the FRα isoform, is overexpressed in a wide array of cancers, including ovarian, lung, breast, and kidney cancers, while its expression in normal tissues is highly restricted.[1][3][4] This differential expression profile makes the folate receptor an exceptional target for the selective delivery of therapeutic and imaging agents to malignant cells. Folic acid, as the natural ligand, is an ideal targeting moiety due to its high affinity for the FR (Kd < 1 nM), small size, lack of immunogenicity, and straightforward conjugation chemistry.[1][3] This document provides an overview of the application of folic acid hydrate (B1144303) in targeted drug delivery, along with detailed protocols for relevant experimental procedures.

Quantitative Data Summary

The efficacy of folic acid-conjugated agents is typically quantified through binding affinity, cellular uptake, and cytotoxicity assays. Below are tables summarizing representative data from various studies.

Table 1: Binding Affinity of Folates to Folate Receptors

Ligand Receptor/Protein Dissociation Constant (Kd) Method Reference
Folic Acid Folate Receptor α (FRα) < 1 nM Not Specified [1]
5-Methyltetrahydrofolate Monkey Kidney Cells 3 nM (at 4°C) Radioligand Binding [5]
Folic Acid Monkey Kidney Cells 0.4 nM (at 4°C) Radioligand Binding [5]
Methotrexate Monkey Kidney Cells 20 nM (at 4°C) Radioligand Binding [5]
Folic Acid Folate Receptor High Affinity (Kd = 0.4 nM) Not Specified [6]

| Methotrexate | Folate Receptor | Lower Affinity (Kd = ~20-100 nM) | Not Specified |[6] |

Table 2: In Vitro Cytotoxicity (IC50) of Folate-Targeted Conjugates

Agent Cell Line (FR Status) IC50 Value Notes Reference
Folate-Targeted Doxorubicin Nanocarrier A2780 (Ovarian, FR+) 10.33-fold lower than non-targeted In folate-free medium [7]
Folate-Targeted Doxorubicin Nanocarrier OVCAR3 (Ovarian, FR+) 3.93-fold lower than non-targeted In folate-free medium [7]
Folate-BODIPY Conjugate 16a KB (Nasopharyngeal, FRα high) 60 nM With IR light illumination [8][9]
Folate-BODIPY Conjugate 16b KB (Nasopharyngeal, FRα high) 180 nM With IR light illumination [8][9]
Folate-Taxoid Conjugate FRα-positive cells >3-fold smaller than in FRα-negative cells Comparison between cell types [9]

| DOX-loaded Mag-Alg-PEG-FA Nanoparticles | MDA-MB 231 (Breast, FR+) | Lower than MCF-7 cells | With/without magnetic field |[10] |

Table 3: Cellular Uptake of Folate-Conjugated Nanoparticles

Nanoparticle/Conjugate Cell Line Uptake Percentage / Result Time Reference
99mTc-radiofolate KB (FR+) 2.33 ± 0.36 % ID/g (in vivo) 4 h [11]
99mTc-radiofolate IGROV-1 (FR+) 1.16 ± 0.64 % ID/g (in vivo) 4 h [11]
FA-conjugated FND particles (~140 nm) HeLa (FR+) >50% of particles internalized Not Specified [12]
FA-conjugated PLGA Nanoparticles A549, HeLa, MDAMB-231 (FR+) Enhanced internalization vs. non-conjugated Not Specified [13]

| FA-conjugated CNCs | KB and MDA-MB-468 (FR+) | Significant and FR-specific binding/uptake | Not Specified |[14] |

Visualized Pathways and Workflows

Folate Receptor-Mediated Endocytosis

The primary mechanism for the cellular internalization of folic acid and its conjugates is receptor-mediated endocytosis. This process ensures the specific uptake of folate-linked molecules into FR-positive cells.

G cluster_cytoplasm Cytoplasm FR Folate Receptor (FR) Endosome Early Endosome (Acidic pH) FR->Endosome 2. Internalization (Endocytosis) FA_Drug Folate-Drug Conjugate FA_Drug->FR 1. Binding Lysosome Lysosome Endosome->Lysosome 4. Maturation / Fusion FR_Recycle FR Recycling Endosome->FR_Recycle 3. FR Dissociation & Recycling Drug_Release Drug Release Lysosome->Drug_Release 5. Drug Release Target Intracellular Target (e.g., DNA, Microtubules) Drug_Release->Target 6. Action on Target

Caption: Workflow of folate receptor-mediated endocytosis for targeted drug delivery.

Folate Receptor Signaling Pathways

Emerging evidence suggests that beyond its role in folate transport, the folate receptor (FRα) can directly participate in intracellular signaling, potentially influencing cancer progression.[15][16][17][18]

G cluster_jak_stat JAK-STAT Pathway cluster_erk ERK Pathway FA Folic Acid FR Folate Receptor α (FOLR1) FA->FR Binding JAK JAK FR->JAK ERK ERK1/2 FR->ERK STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus1 Nucleus pSTAT3->Nucleus1 Translocation Gene_Exp1 Gene Expression (Proliferation) Nucleus1->Gene_Exp1 pERK pERK1/2 ERK->pERK Phosphorylation Nucleus2 Nucleus pERK->Nucleus2 Translocation Gene_Exp2 Gene Expression (Survival) Nucleus2->Gene_Exp2

Caption: Overview of signaling pathways potentially modulated by the folate receptor.

Experimental Protocols

Protocol 1: Synthesis of a Folic Acid-PEG-Drug Conjugate

This protocol provides a general method for conjugating folic acid to a drug molecule using a Polyethylene Glycol (PEG) linker, which can improve solubility and in vivo circulation time.[19] This typically involves activating the γ-carboxyl group of folic acid.[3]

Materials:

  • Folic Acid (FA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) activator

  • N-Hydroxysuccinimide (NHS)

  • Amine-terminated PEG (e.g., H2N-PEG-COOH or H2N-PEG-NH2)

  • Drug molecule with a suitable functional group (e.g., amine or hydroxyl)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pyridine (optional, as a catalyst)

  • Dialysis tubing (appropriate MWCO)

  • HPLC system for purification and analysis

Procedure:

  • Activation of Folic Acid:

    • Dissolve folic acid, DCC, and NHS in anhydrous DMSO in a 1:1.1:1.1 molar ratio.

    • Stir the reaction mixture in the dark at room temperature overnight. The NHS ester of folic acid (FA-NHS) will be formed.

    • Remove the dicyclohexylurea (DCU) byproduct by filtration.

  • Conjugation of FA-NHS to PEG:

    • Dissolve the amine-terminated PEG linker in anhydrous DMSO.

    • Add the activated FA-NHS solution to the PEG solution (a slight molar excess of FA-NHS may be used).

    • Stir the reaction for 4-6 hours at room temperature, protected from light.

  • Purification of FA-PEG:

    • Purify the FA-PEG conjugate by dialysis against deionized water to remove unreacted FA, NHS, and DMSO.

    • Lyophilize the purified product to obtain a yellow powder.

    • Characterize the product using HPLC, NMR, and/or Mass Spectrometry.

  • Conjugation of Drug to FA-PEG:

    • Activate the terminal group of the FA-PEG conjugate (e.g., a carboxyl group) using DCC/NHS as described in Step 1.

    • Dissolve the drug molecule in a suitable solvent (e.g., DMSO).

    • Add the activated FA-PEG to the drug solution and stir for 12-24 hours at room temperature, protected from light.

  • Final Purification:

    • Purify the final FA-PEG-Drug conjugate using an appropriate method, such as dialysis, size exclusion chromatography, or preparative HPLC.

    • Lyophilize the final product and characterize its identity, purity, and drug loading.

Protocol 2: In Vitro Cellular Uptake Assay

This protocol quantifies the internalization of a folate-conjugated agent into FR-positive cells. It often includes a competition assay to confirm receptor-mediated uptake.[12][13][20]

Materials:

  • FR-positive cells (e.g., KB, HeLa, IGROV-1) and FR-negative control cells (e.g., A375, HT-1080).[20][21]

  • Folate-deficient cell culture medium (important for maximizing FR expression).[21]

  • Folate-conjugated agent (e.g., fluorescently labeled or radiolabeled).

  • Free folic acid (for competition assay).

  • Phosphate Buffered Saline (PBS).

  • Cell lysis buffer (e.g., RIPA buffer).

  • Plate reader, flow cytometer, or gamma counter.

Procedure:

  • Cell Seeding:

    • Culture FR-positive and FR-negative cells in folate-deficient medium for at least 24-48 hours prior to the experiment.

    • Seed cells in 24-well or 96-well plates at a density that will result in ~80-90% confluency on the day of the assay. Allow cells to adhere overnight.

  • Treatment:

    • Wash the cells twice with warm PBS.

    • For Total Uptake: Add fresh folate-deficient medium containing the folate-conjugated agent at the desired concentrations to the wells.

    • For Competition Assay (to measure non-specific uptake): Pre-incubate a separate set of cells with a high concentration of free folic acid (e.g., 1-5 mM) for 30-60 minutes.[22] Then, add the medium containing the folate-conjugated agent plus the excess free folic acid.

    • Incubate the plates for a defined period (e.g., 1, 4, or 24 hours) at 37°C.[23]

  • Cell Lysis and Quantification:

    • After incubation, remove the treatment medium and wash the cells three times with ice-cold PBS to remove any non-internalized agent.

    • Add cell lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Collect the cell lysates.

    • Quantify the amount of internalized agent using an appropriate method:

      • Fluorescent Conjugates: Measure fluorescence intensity using a plate reader or analyze cells by flow cytometry.

      • Radiolabeled Conjugates: Measure radioactivity using a gamma or beta counter.

      • Drug Conjugates: Quantify the drug concentration using HPLC or LC-MS/MS.

  • Data Analysis:

    • Normalize the quantified signal to the total protein content in each lysate (e.g., using a BCA protein assay).

    • Calculate specific uptake: Specific Uptake = Total Uptake - Non-specific Uptake .

Protocol 3: In Vitro Cytotoxicity Assay (MTT/MTS Assay)

This assay determines the dose-dependent cytotoxic effect of a folate-conjugated drug on cancer cells.

Materials:

  • FR-positive and FR-negative cancer cells.

  • Folate-deficient cell culture medium.

  • Folate-conjugated drug and the corresponding unconjugated ("free") drug.

  • MTT or MTS reagent.

  • Solubilization solution (for MTT assay, e.g., DMSO).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Seed cells in 96-well plates in folate-deficient medium at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Allow cells to adhere and grow for 24 hours.

  • Drug Treatment:

    • Prepare serial dilutions of the folate-conjugated drug and the free drug in fresh folate-deficient medium.

    • Remove the old medium from the plates and add 100 µL of the drug dilutions to the respective wells. Include untreated cells as a control.

    • Incubate the plates for 48-72 hours at 37°C.

  • Cell Viability Measurement:

    • Add 10-20 µL of MTT/MTS reagent to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the tetrazolium salt into a colored formazan (B1609692) product.

    • If using MTT, add 100 µL of solubilization solution to each well and incubate for another 2-4 hours (or until formazan crystals are dissolved).

    • If using MTS, the formazan product is already soluble.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) using non-linear regression analysis.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize conditions for their specific cell lines, reagents, and experimental goals. All work should be conducted in accordance with laboratory safety guidelines.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Determination of Folic Acid Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Folic acid, a water-soluble B vitamin, is crucial for various metabolic processes, including nucleotide synthesis and red blood cell formation.[1][2] Its synthetic form, folic acid hydrate (B1144303), is widely used in pharmaceutical preparations and fortified foods to prevent folate deficiency.[1][3] Accurate and reliable quantification of folic acid hydrate is essential for quality control and regulatory compliance. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in pharmaceutical formulations. The method is selective, accurate, and precise, making it suitable for routine analysis.[2][4]

Chromatographic Conditions

A reversed-phase HPLC method was developed and validated for the analysis of this compound.[2] The separation is achieved on a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier.[1][5] UV detection is employed for quantification.

Table 1: Optimized HPLC Chromatographic Conditions

ParameterCondition
Column Inertsil C8, 250 x 4.6 mm, 5 µm[1]
Mobile Phase Methanol (B129727) and Phosphate Buffer (pH 6.4) (12:88, v/v)[1]
Flow Rate 0.7 mL/min[1]
Injection Volume 5 µL[1]
Column Temperature 30 °C[1]
Detection Wavelength 280 nm[1]
Run Time Approximately 15 minutes

Method Validation Summary

The described method has been validated according to the International Conference on Harmonisation (ICH) guidelines, demonstrating its suitability for its intended purpose.[1][4]

Table 2: Summary of Method Validation Parameters

Validation ParameterResult
Linearity (r²) ≥ 0.999[4][6]
Accuracy (% Recovery) 98.56 - 102.52%[1]
Precision (% RSD) < 2.0%[4][6]
Specificity The method is selective for folic acid in the presence of its related substances and degradation products.[1]
Limit of Detection (LOD) 1.3 ng/mL[7]
Limit of Quantification (LOQ) Typically 3-4 times the LOD

Experimental Protocols

1. Preparation of Solutions

  • Mobile Phase Preparation: Prepare a phosphate buffer (pH 6.4). Mix the buffer with HPLC-grade methanol in the ratio of 88:12 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas before use.[1]

  • Standard Stock Solution Preparation: Accurately weigh about 10 mg of Folic Acid Reference Standard (RS) into a 100 mL volumetric flask. Dissolve in the mobile phase, using sonication if necessary, and dilute to volume with the mobile phase.[4] Note: Folic acid is light-sensitive; therefore, amber glassware should be used to prevent degradation.

  • Working Standard Solution Preparation: Dilute the standard stock solution with the mobile phase to obtain a final concentration of approximately 10 µg/mL.

  • Sample Preparation (for Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to about 5 mg of folic acid and transfer it to a 50 mL volumetric flask.[4]

    • Add approximately 30 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.[4]

    • Dilute to volume with the mobile phase and mix well.

    • Centrifuge a portion of this solution at 3500 rpm for 10 minutes.[4]

    • Pipette 1.0 mL of the supernatant into a 10.0 mL volumetric flask and dilute to volume with the mobile phase to achieve a final concentration of approximately 10 µg/mL.[4]

    • Filter the final solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the working standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

  • Perform replicate injections for both standard and sample solutions to ensure reproducibility.

3. Data Analysis

The concentration of folic acid in the sample is calculated by comparing the peak area of the sample with the peak area of the working standard solution using the following formula:

Concentration of Folic Acid (mg/tablet) = (A_sample / A_standard) * C_standard * (V_sample / W_sample) * Avg_tablet_weight

Where:

  • A_sample = Peak area of folic acid in the sample solution

  • A_standard = Peak area of folic acid in the working standard solution

  • C_standard = Concentration of the working standard solution (in mg/mL)

  • V_sample = Final volume of the sample preparation (in mL)

  • W_sample = Weight of the tablet powder taken for analysis (in mg)

  • Avg_tablet_weight = Average weight of one tablet (in mg)

Visualizations

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (Methanol:Phosphate Buffer) SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardSol Standard Solution (Folic Acid RS) Injection Injection (5 µL) StandardSol->Injection SampleSol Sample Solution (from Tablets) SampleSol->Injection SystemEquilibration->Injection Separation Chromatographic Separation (C8 Column) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Concentration Calculation Integration->Calculation

Caption: HPLC workflow for folic acid analysis.

This detailed application note provides a comprehensive guide for the quantitative analysis of this compound using a validated HPLC method. The protocol is straightforward and can be readily implemented in a quality control laboratory setting.

References

Application Notes and Protocols: Folic Acid Hydrate in Animal Models of Neural Tube Defects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of folic acid hydrate (B1144303) in various animal models of neural tube defects (NTDs). The information is intended to guide researchers in designing and conducting experiments to investigate the mechanisms of NTD prevention and to evaluate potential therapeutic interventions.

Introduction

Neural tube defects are severe congenital malformations resulting from the failure of the neural tube to close during early embryonic development. Periconceptional folic acid supplementation has been proven to significantly reduce the incidence of NTDs in humans.[1][2][3][4][5][6] Animal models, particularly in mice, are invaluable tools for investigating the complex interplay of genetic and environmental factors that contribute to NTDs and for elucidating the mechanisms by which folic acid exerts its protective effects.[3][7][8][9][10] The mechanism of folate's action is not fully understood but is thought to involve its crucial role in nucleotide synthesis, which is essential for the rapidly proliferating cells of the developing neural tube.[11] Genetic factors, such as polymorphisms in the methylenetetrahydrofolate reductase (MTHFR) gene, can impair folate metabolism and increase NTD risk.[11]

This document outlines protocols for both chemically-induced and genetic mouse models of NTDs and summarizes the quantitative outcomes of folic acid supplementation.

Data Presentation: Efficacy of Folic Acid Supplementation in Mouse Models of NTDs

The following tables summarize the quantitative data from key studies on the effect of folic acid (FA) or its derivatives on the incidence of neural tube defects in different mouse models.

Table 1: Folic Acid Intervention in Chemically-Induced NTD Models
Animal ModelInducing Agent & DoseFolic Acid/Derivative & DoseAdministration Route & TimingOutcome: NTD Incidence ReductionReference
CD-1 MiceValproic Acid (VPA), 400 mg/kgFolic Acid (dose not specified)Pretreatment before VPASignificant protection against VPA-induced NTDs (from 24% to a lower, unspecified percentage)[12]
TO MiceValproic Acid (VPA), 400 mg/kg on Gestational Day (GD) 7 or 8Folic Acid (Folinic Acid), 12 mg/kg (single dose)Post-VPANo rescue effect[13]
TO MiceValproic Acid (VPA), 400 mg/kg on GD 7 or 8Folic Acid (Folinic Acid), 4 mg/kg (3 doses)Post-VPA on GD 7Substantial reduction in VPA-induced exencephaly[13]
TO MiceValproic Acid (VPA), 400 mg/kg on GD 7 or 8Folic Acid (Folinic Acid), 4 mg/kg (thrice daily)GD 5 through GD 10Pronounced protection against VPA-induced NTDs[13]
MiceValproic Acid (VPA), single injection on GD 8Folinic Acid, 3 x 1 mg/kg or 3 x 4 mg/kgIntraperitoneal (i.p.) injection, co-administrationReduced exencephaly rates by half[14]
MiceValproic Acid (VPA), single injection on GD 8Folinic Acid, constant infusionSubcutaneous (s.c.) osmotic minipumps, co-administrationReduced exencephaly rates by half[14]
Table 2: Folic Acid Intervention in Genetic NTD Mouse Models
Mouse Model (Gene)Folic Acid Dose & RouteTiming of SupplementationOutcome: NTD IncidenceReference
Lrp2null/null10 ppm in diet4 weeks before matingNo significant reduction (58.8% vs 50.0%)[15]
Lrp2null/nullHigh dose by i.p. injectionPericonceptionalSignificant prevention of NTDs[15]
Sp2H (Pax3)High FA dietLong-term, multi-generationalPartial rescue (97% NTDs vs 100% in controls)[16]
Frem2High FA dietLong-term, multi-generationalNo reduction (39% NTDs)[16]
Grhl2High FA dietLong-term, multi-generationalNo reduction (100% NTDs)[16]
Shroom3High FA dietLong-term, multi-generationalNo reduction (100% NTDs)[16]
Zic2High FA dietLong-term, multi-generationalSlight decrease (95% NTDs)[16]
L3PHigh FA dietLong-term, multi-generationalIncreased NTD rate (58% vs lower baseline)[16]
Sp, Cd, Cited2, Cart1, Gcn5Not specifiedNot specifiedPrevention ranged from 35% to 85%[17]
Axd, Grhl3, Fkbp8, Map3k4, Nog, curly tailFolic or Folinic AcidNot specifiedNo reduction in NTD frequency[17]

Experimental Protocols

Protocol 1: Valproic Acid-Induced Neural Tube Defect Model in Mice

This protocol describes the induction of NTDs using the teratogen valproic acid (VPA), a model that is responsive to folic acid supplementation.[10][12]

Materials:

  • Pregnant CD-1 or TO mice

  • Valproic acid sodium salt (VPA)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Folic acid hydrate or Folinic acid (Leucovorin calcium)

  • Animal handling and injection equipment (syringes, needles)

  • Dissecting microscope and tools

Procedure:

  • Animal Mating and Gestational Day Determination: House female mice with males and check for vaginal plugs daily. The day a plug is found is designated as gestational day (GD) 0.5.

  • Folic Acid Supplementation (Pre-treatment):

    • For dietary supplementation, provide a folic acid-fortified diet (e.g., 10 ppm) to female mice for at least two weeks prior to mating and throughout gestation.

    • For administration by injection, dissolve folic acid or folinic acid in an appropriate vehicle and administer via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at the desired dosage and schedule (e.g., daily from GD 5.5 to GD 10.5).

  • Induction of NTDs with Valproic Acid:

    • On GD 7.5 or 8.5, administer a single teratogenic dose of VPA (e.g., 400 mg/kg) via i.p. injection.[12][13] The precise timing is critical as it corresponds to the period of neural tube closure.[18]

    • Prepare the VPA solution in sterile saline or PBS.

  • Folic Acid Supplementation (Post-treatment/Rescue):

    • To test the rescue effect, administer folic acid or folinic acid after the VPA injection. This can be a single high dose or multiple lower doses.[13][14]

  • Embryo Collection and Analysis:

    • On GD 10.5 to 12.5, euthanize the pregnant dams.

    • Dissect the uterine horns and carefully remove the embryos.

    • Examine the embryos under a dissecting microscope for the presence of NTDs, such as exencephaly (an open cranial neural tube) or spina bifida (an open spinal neural tube).

    • Record the number of viable embryos, resorptions, and embryos with NTDs.

Protocol 2: Assessment of Folic Acid Efficacy in Genetic Mouse Models of NTDs

This protocol provides a general framework for evaluating the impact of folic acid on NTD incidence in genetic mouse models.

Materials:

  • Breeding pairs of the genetic mouse model of interest (e.g., Lrp2+/-, Sp2H/+)

  • Standard and folic acid-supplemented rodent chow

  • This compound for injection preparation

  • Genotyping reagents (PCR primers, polymerase, etc.)

  • Dissecting microscope and tools

Procedure:

  • Breeding and Genotyping:

    • Set up timed matings between heterozygous carriers of the gene mutation.

    • Collect tail snips from offspring for genotyping to identify wild-type, heterozygous, and homozygous mutant animals.

  • Folic Acid Administration:

    • Dietary Supplementation: Divide pregnant dams into two groups. One group receives a standard control diet, and the other receives a diet supplemented with a specific concentration of folic acid (e.g., 10 ppm) starting at least two weeks before mating and continuing through pregnancy.[15]

    • Supplementation by Injection: For a more controlled dosage, administer folic acid via i.p. or s.c. injections at a specified dose and frequency during the periconceptional period.[15]

  • Embryo Collection and Phenotyping:

    • Collect embryos at a developmental stage when NTDs are clearly visible (typically between GD 10.5 and E14.5).

    • Genotype the embryos to correlate the phenotype with the genetic status.

    • Carefully examine each embryo for the presence and type of NTD.

  • Data Analysis:

    • Calculate the penetrance of NTDs (percentage of homozygous mutant embryos exhibiting the defect) in both the control and folic acid-supplemented groups.

    • Use appropriate statistical tests (e.g., Chi-square or Fisher's exact test) to determine if the difference in NTD incidence is statistically significant.

Visualization of Pathways and Workflows

Folate Metabolism and its Role in NTD Prevention

The following diagram illustrates the central role of folate in one-carbon metabolism, which is critical for nucleotide synthesis and methylation reactions necessary for proper neural tube closure.

Folate_Metabolism cluster_folate_cycle Folate Cycle cluster_methionine_cycle Methionine Cycle Folic_Acid Folic Acid (Diet/Supplement) DHF Dihydrofolate (DHF) Folic_Acid->DHF THF Tetrahydrofolate (THF) DHF->THF DHFR Five_Ten_MTHF 5,10-Methylene-THF THF->Five_Ten_MTHF MTHFR MTHFR Met_Synth Methionine Synthase Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine B12 SAM S-adenosylmethionine (SAM) Methionine->SAM SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferase Methylation DNA/Protein Methylation SAM->Methylation SAH->Homocysteine Nucleotide_Synth Nucleotide Synthesis (dUMP -> dTMP) Five_Ten_MTHF->DHF Five_Ten_MTHF->Nucleotide_Synth Five_MTHF 5-Methyl-THF Five_Ten_MTHF->Five_MTHF MTHFR Five_MTHF->THF Experimental_Workflow start Start: Select Animal Model (Chemically-induced or Genetic) mating Timed Matings start->mating groups Divide Pregnant Dams into Groups (Control vs. Folic Acid) mating->groups control_diet Control Diet / Vehicle Injection groups->control_diet Group 1 fa_diet Folic Acid Supplementation (Diet or Injection) groups->fa_diet Group 2 teratogen Administer Teratogen (if applicable) e.g., Valproic Acid control_diet->teratogen fa_diet->teratogen gestation Allow Gestation to Proceed teratogen->gestation collection Embryo Collection at Mid-Gestation (e.g., GD 10.5-12.5) gestation->collection analysis Phenotypic Analysis: - NTD Incidence - Resorption Rate collection->analysis genotyping Genotyping of Embryos (for genetic models) collection->genotyping data Data Interpretation and Statistical Analysis analysis->data genotyping->analysis Signaling_Pathways cluster_inputs cluster_processes NTC Successful Neural Tube Closure Folate Folate Metabolism (One-Carbon Metabolism) Proliferation Cell Proliferation Folate->Proliferation Nucleotide Synthesis Apoptosis Apoptosis Regulation Folate->Apoptosis Methylation NTD Neural Tube Defect (NTD) Folate->NTD PCP Planar Cell Polarity (PCP) Pathway (e.g., Vangl2, Celsr1) Shape Cell Shape Changes (Apical Constriction) PCP->Shape Adhesion Cell Adhesion PCP->Adhesion PCP->NTD SHH Sonic Hedgehog (Shh) Pathway (e.g., Shh, Ptch1) SHH->Proliferation SHH->NTD BMP BMP Signaling (e.g., Bmp4) BMP->Apoptosis BMP->NTD Other Other Factors: - Inositol Metabolism - Cytoskeletal Dynamics Other->Shape Other->NTD Proliferation->NTC Apoptosis->NTC Shape->NTC Adhesion->NTC

References

Quantifying Folic Acid Hydrate in Biological Samples: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Folic acid, a synthetic form of the water-soluble vitamin B9, is crucial for numerous physiological processes, including nucleotide synthesis and amino acid metabolism.[1][2][3] Its quantification in biological matrices such as plasma, serum, and red blood cells is essential for clinical diagnostics, nutritional status assessment, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantification of folic acid hydrate (B1144303) using three prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Microbiological Assay. Each section includes a comprehensive experimental protocol, a summary of quantitative performance data, and a visual workflow to aid researchers, scientists, and drug development professionals.

Introduction to Folic Acid Metabolism

Folic acid is a precursor to a group of coenzymes collectively known as folates. Upon absorption, folic acid is reduced to its biologically active form, tetrahydrofolate (THF), by the enzyme dihydrofolate reductase (DHFR).[3] THF and its derivatives are vital for one-carbon metabolism, where they act as donors and acceptors of one-carbon units in the synthesis of purines, thymidylate, and certain amino acids like methionine.[2][4] The intricate folate metabolism pathway underscores the importance of accurate quantification of its various forms in biological samples.

Folic_Acid_Metabolism FA Folic Acid (FA) DHF Dihydrofolate (DHF) FA->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF Serine Serine Glycine Glycine Serine->Glycine MethyleneTHF->THF MethenylTHF 5,10-Methenyl-THF MethyleneTHF->MethenylTHF MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF MTHFR dTMP Thymidylate (dTMP) Synthesis MethyleneTHF->dTMP FormylTHF 10-Formyl-THF MethenylTHF->FormylTHF Purines Purine Synthesis FormylTHF->Purines MethylTHF->THF Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Methionine Synthase (Vitamin B12) SAM S-Adenosylmethionine (SAM) Methionine->SAM dUMP dUMP dUMP->dTMP SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Reactions SAH->Homocysteine

Caption: Folic acid metabolism pathway.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used chromatographic technique for the separation, identification, and quantification of folic acid in various matrices. This method offers good selectivity and sensitivity.

Experimental Protocol: HPLC for Folic Acid in Fortified Foods (Adapted for Biological Samples)

This protocol is based on a method for fortified food products, which can be adapted for biological samples with appropriate sample preparation.[5][6]

2.1.1. Sample Preparation (Plasma/Serum)

  • To 1.0 mL of plasma or serum, add 20 pmol of an internal standard (e.g., synthetic ethyltetrahydrofolate).[7]

  • Add an equal volume of extraction buffer (e.g., 1% ascorbic acid solution) to precipitate proteins and protect folates from oxidation.[8]

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.[7]

2.1.2. HPLC Conditions

  • Column: Reversed-phase C18 column (e.g., 25 cm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: Isocratic elution with 40 mM sodium phosphate (B84403) dibasic and 8% acetonitrile (B52724) (v/v), adjusted to pH 5.5.[5][6]

  • Flow Rate: 0.9 mL/min.[5]

  • Injection Volume: 20 µL.[5]

  • Detection: UV detection at 290 nm or electrochemical detection.[8]

HPLC_Workflow start Start: Biological Sample (Plasma/Serum) prep Sample Preparation: - Add Internal Standard - Protein Precipitation - Centrifugation - Filtration start->prep hplc HPLC Analysis: - C18 Column - Isocratic Elution - UV/Electrochemical Detection prep->hplc data Data Acquisition and Analysis: - Peak Integration - Quantification hplc->data end End: Folic Acid Concentration data->end

Caption: HPLC experimental workflow.
Quantitative Data Summary: HPLC

ParameterValueReference
Linearity Range0.1–3 µmol/L[9]
Limit of Detection (LOD)1.3 ng/mL[5]
Recovery98.9%[7]
Within-day CV3.2%[7]
Between-day CV5.9%[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity for the quantification of folic acid and its metabolites, making it the gold standard for many applications.[10]

Experimental Protocol: LC-MS/MS for Folic Acid in Human Plasma

This protocol is a rapid and sensitive method for the determination of unmetabolized folic acid in human plasma.[10][11]

3.1.1. Sample Preparation

  • To 500 µL of plasma, add 50 µL of an internal standard solution (e.g., folic acid-d4).[11]

  • Add 1.5 mL of ice-cold acetonitrile to precipitate proteins.[11]

  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes.[11]

  • Transfer 800 µL of the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.[11]

  • Reconstitute the residue in 200 µL of the mobile phase.[10]

  • Inject 20 µL into the LC-MS/MS system.[10]

3.1.2. LC-MS/MS Conditions

  • LC System: Agilent 1200 series or equivalent.

  • Column: C18 column (e.g., 50 x 3.00 mm, 3 µm).[10]

  • Mobile Phase: Isocratic elution with ammonium (B1175870) acetate (B1210297) (1 mM)-acetic acid-acetonitrile (9.9:0.1:90, v/v/v).[10][12]

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[10]

  • MRM Transition: m/z 441.1 → 294.1 for folic acid.

LCMS_Workflow start Start: Plasma Sample prep Sample Preparation: - Add Internal Standard - Protein Precipitation - Evaporation - Reconstitution start->prep lcms LC-MS/MS Analysis: - C18 Column - Isocratic Elution - ESI Negative Mode - MRM Detection prep->lcms data Data Acquisition and Analysis: - Peak Area Ratio - Quantification lcms->data end End: Folic Acid Concentration data->end

Caption: LC-MS/MS experimental workflow.
Quantitative Data Summary: LC-MS/MS

ParameterValueReference
Linearity Range0.249–19.9 ng/mL[13]
Limit of Quantification (LOQ)0.07–0.52 nmol/L[14]
Recovery86%–90%[14]
Intra-run CV5.0%–9.9%[14]
Inter-run CV3.3%–9.5%[14]

Microbiological Assay

The microbiological assay is a classic method that relies on the growth of a specific microorganism, Lactobacillus rhamnosus (formerly Lactobacillus casei), which requires folate for its growth. The turbidity of the bacterial culture is proportional to the folate concentration.[15]

Experimental Protocol: Microbiological Assay for Serum and Red Cell Folate

This protocol is adapted for use in 96-well microtiter plates for higher throughput.[16][17][18]

4.1.1. Sample Preparation

  • Serum/Plasma: Dilute samples with 0.5% (w/v) sodium ascorbate (B8700270) solution.[19]

  • Red Blood Cells: Lyse whole blood with a 1% (w/v) ascorbic acid solution to release folate from red cells.[19][20] Allow the hemolysate to stand for 30 minutes at room temperature.[19]

4.1.2. Assay Procedure

  • Prepare a series of folic acid standards.

  • In a 96-well microtiter plate, add diluted samples, standards, and blanks to respective wells.

  • Add the assay medium containing all necessary nutrients for L. rhamnosus except folate.

  • Inoculate each well with a standardized suspension of L. rhamnosus.

  • Incubate the plate at 37°C for 24-48 hours.

  • Measure the turbidity (optical density) of each well at 610-630 nm using a microplate reader.

  • Construct a standard curve and determine the folate concentration in the samples.

Microbio_Workflow start Start: Serum/RBC Sample prep Sample Preparation: - Dilution (Serum) - Lysis (RBC) start->prep assay Microbiological Assay: - Plate Setup (Samples, Standards) - Add Assay Medium - Inoculate with L. rhamnosus - Incubation prep->assay measure Turbidity Measurement: - Microplate Reader (610-630 nm) assay->measure end End: Folate Concentration measure->end

Caption: Microbiological assay workflow.
Quantitative Data Summary: Microbiological Assay

ParameterValueReference
Inter-assay CV< 5%[16]
Intra-assay CV< 5%[16]
Correlation with traditional assay (serum)r = 0.975[16]
Correlation with traditional assay (red cells)r = 0.96[16]

Comparison of Techniques

TechniqueAdvantagesDisadvantages
HPLC Good selectivity, relatively low cost compared to MS.Less sensitive than LC-MS/MS, may require derivatization for some folates.
LC-MS/MS High sensitivity and specificity, can measure multiple folate forms simultaneously.[10]High initial instrument cost, requires skilled operators.
Microbiological Assay Measures biologically active folate, low cost.Lacks specificity for different folate forms, susceptible to interference from antibiotics and other compounds, longer assay time.[10]

Conclusion

The choice of method for quantifying folic acid hydrate in biological samples depends on the specific research question, the required sensitivity and specificity, sample throughput needs, and available resources. LC-MS/MS is generally considered the most robust and reliable method for its high sensitivity and specificity. However, HPLC and microbiological assays remain valuable tools in many research and clinical settings. The detailed protocols and comparative data presented in these application notes are intended to guide researchers in selecting and implementing the most appropriate technique for their studies.

References

Application Notes and Protocols for Folic Acid Hydrate Supplementation in Custom Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folic acid, a synthetic and more stable form of the B vitamin folate, is an essential component of virtually all cell culture media.[1] Its primary role is as a precursor for tetrahydrofolate (THF), a critical coenzyme in one-carbon metabolism. This pathway is fundamental for the synthesis of nucleotides (purines and thymidylate) necessary for DNA replication and repair, and for the methylation of DNA, RNA, and proteins, which are crucial for regulating gene expression.[2][3] Consequently, folic acid availability directly impacts cell proliferation, differentiation, and viability.[4][5] Inadequate folate levels can lead to impaired cell growth, cell cycle arrest, increased DNA damage, and apoptosis.[6][7] Conversely, optimizing folic acid concentrations in custom cell culture media is paramount for robust cell growth, particularly for rapidly dividing cells and in the biomanufacturing of recombinant proteins in cell lines like Chinese Hamster Ovary (CHO) cells.[8][9] These application notes provide detailed protocols for the preparation and supplementation of folic acid hydrate (B1144303) in custom cell culture media and for assessing its effects on cellular processes.

Key Functions of Folic Acid in Cell Culture

  • Nucleotide Synthesis: Folic acid is indispensable for the de novo synthesis of purines and thymidylate, the building blocks of DNA.[5]

  • Amino Acid Metabolism: It plays a crucial role in the interconversion of amino acids, such as the conversion of homocysteine to methionine.[3]

  • DNA Methylation: Through the methionine cycle, folate metabolites are essential for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for DNA methylation, which regulates gene expression.[10]

  • Cell Proliferation and Viability: By supporting DNA synthesis and repair, folic acid is vital for normal cell division and survival.[4][11]

Data Presentation: Quantitative Effects of Folic Acid Supplementation

The optimal concentration of folic acid can vary significantly depending on the cell type. The following tables summarize the dose-dependent effects of folic acid on various cell lines.

Table 1: Effect of Folic Acid Concentration on Cell Proliferation and Viability

Cell LineFolic Acid ConcentrationEffectReference
HT-29 (Human Colorectal Cancer)0 ng/mL (depletion)Significant reduction in proliferation and viability[12]
100 ng/mLHighest proliferation and viability rates observed[12]
10,000 ng/mLSignificant reduction in proliferation and viability[12]
SW480 (Human Colorectal Cancer)0, 100, 10,000 ng/mLNo significant alteration in proliferation or viability[12]
CAL27 & SCC25 (Oral Squamous Cell Carcinoma)Dose-dependent increaseSignificant stimulation of proliferation[1]
HGF-1 (Normal Human Gingival Fibroblasts)Not specifiedNo increase in proliferation at any concentration tested[1]
Embryonic Neural Stem Cells (Rat)4 mg/L (baseline)Control[13]
8 mg/L (4 mg/L above baseline)Increased cell viability[13]
44 mg/L (40 mg/L above baseline)Further increased cell viability[13]
Human Lymphoblastoid Cells12 nM (depletion)Significantly reduced proliferation[11]
10,000 nM (supraphysiological)Reduced global DNA methylation[11]

Table 2: Impact of Folic Acid on Recombinant Antibody Production in CHO Cells

SupplementationEffect on Cell DensityEffect on Specific Antibody ProductivityEffect on Final Antibody ConcentrationReference
Folic AcidHigher than controlSimilar to controlIncreased[8]

Experimental Protocols

Protocol 1: Preparation of Folic Acid Stock Solution

Folic acid has low solubility in water at neutral pH.[1] Therefore, a stock solution is typically prepared in an alkaline solution.

Materials:

  • Folic acid hydrate powder (cell culture grade)

  • 1 M Sodium Hydroxide (NaOH)

  • Sterile, nuclease-free water

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes

Procedure:

  • Weigh the desired amount of folic acid powder in a sterile conical tube. To minimize weighing errors for small quantities, it is advisable to prepare a more concentrated stock solution.[14]

  • Add a small volume of 1 M NaOH to dissolve the powder. For example, for a 50 mg/mL stock solution, dissolve 50 mg of folic acid in 1 mL of 1 M NaOH.[15]

  • Once fully dissolved, bring the solution to the final desired volume with sterile, nuclease-free water.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile conical tube.

  • Store the stock solution in aliquots at -20°C, protected from light, to avoid repeated freeze-thaw cycles. Folic acid solutions are sensitive to light and heat.[15][16]

Protocol 2: Supplementation of Custom Cell Culture Media

Procedure:

  • Thaw an aliquot of the folic acid stock solution at room temperature.

  • Dilute the stock solution in your custom basal medium to achieve the desired final concentration. It is crucial to add the concentrated stock solution to a larger volume of media to ensure rapid and even distribution and to avoid localized pH changes that could be detrimental to the cells.

  • Thoroughly mix the supplemented medium before use.

Protocol 3: Assessment of Cell Viability using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[17]

Materials:

  • Cells cultured with varying concentrations of folic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.[18]

  • Replace the medium with fresh medium containing the desired range of folic acid concentrations. Include appropriate controls (untreated cells, vehicle control).

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[3][18]

  • Carefully remove the medium and add 100-130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18]

  • Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[18] The absorbance is directly proportional to the number of viable cells.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cells cultured with varying concentrations of folic acid

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest approximately 1 x 10^6 cells by trypsinization and centrifugation.

  • Wash the cells with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).[12]

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.[12]

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the determination of the percentage of cells in each phase of the cell cycle.

Visualizations

Signaling Pathways and Experimental Workflows

One_Carbon_Metabolism Folic Acid Folic Acid DHF Dihydrofolate (DHF) Folic Acid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Formyl_THF 10-Formyl-THF THF->Formyl_THF Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR dTMP dTMP Methylene_THF->dTMP Thymidylate Synthase Homocysteine Homocysteine Methyl_THF->Homocysteine Purine_Synthesis Purine Synthesis Formyl_THF->Purine_Synthesis dUMP dUMP dUMP->dTMP DNA_Synthesis DNA Synthesis & Repair dTMP->DNA_Synthesis Purine_Synthesis->DNA_Synthesis Methionine Methionine Homocysteine->Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferase SAH->Homocysteine DNA_Methylation DNA Methylation SAH->DNA_Methylation

Caption: Overview of Folic Acid-Mediated One-Carbon Metabolism.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Seed Cells treat Supplement Media with Varying Folic Acid Concentrations start->treat incubate Incubate for Desired Duration treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability proliferation Cell Proliferation Assay incubate->proliferation cell_cycle Cell Cycle Analysis (Flow Cytometry) incubate->cell_cycle dna_damage DNA Damage Assessment incubate->dna_damage

Caption: General Experimental Workflow for Assessing Folic Acid Effects.

Notch_Signaling Folic Acid Folic Acid Notch1 Notch1 Expression Folic Acid->Notch1 Increases Hes5 Hes5 Expression Folic Acid->Hes5 Increases Proliferation NSC Proliferation Notch1->Proliferation Promotes Hes5->Proliferation Promotes

Caption: Folic Acid-Induced Notch Signaling in Neural Stem Cells.

References

Application Notes and Protocols for In Vivo Folic Acid Hydrate in Nutritional Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of folic acid hydrate (B1144303) in nutritional research, summarizing key findings and detailing experimental protocols from various studies. This document is intended to serve as a practical guide for designing and executing preclinical and clinical investigations into the physiological effects of folic acid supplementation.

Introduction to Folic Acid in Nutritional Research

Folate, a water-soluble B vitamin, is essential for numerous metabolic processes, including DNA synthesis, repair, and methylation.[1][2][3] Its synthetic form, folic acid, is commonly used in supplements and fortified foods.[3] Inadequate folate levels are associated with a range of health issues, including neural tube defects (NTDs) in newborns, megaloblastic anemia, and potentially an increased risk of cardiovascular disease and certain cancers.[1][4][5] Conversely, the effects of high-dose folic acid supplementation are still under investigation, with some studies suggesting potential adverse effects.[6][7] In vivo studies are crucial for elucidating the complex roles of folic acid in health and disease, determining optimal intake levels, and establishing safety profiles.

Key Research Areas and Applications

In vivo studies involving folic acid hydrate span several key areas of nutritional research:

  • Pharmacokinetics and Metabolism: Understanding how folic acid is absorbed, distributed, metabolized, and excreted is fundamental to determining its biological effects.[8][9][10]

  • Maternal and Fetal Health: A primary focus of folic acid research is its role in preventing NTDs and other adverse pregnancy outcomes.[1][4][5][11][12][13]

  • Cognitive Function: The impact of folic acid on cognitive performance, particularly in the context of aging and neurodegenerative diseases, is an active area of investigation.[14][15][16][17][18]

  • Cancer Biology: The dual role of folic acid in cancer prevention and potential promotion is a subject of intense research and debate.[6][19][20][21]

Quantitative Data Summary

The following tables summarize quantitative data from representative in vivo studies using this compound.

Table 1: Pharmacokinetic Parameters of Folic Acid in Humans

ParameterValueStudy PopulationDosageAdministration RouteSource
Serum Folate Tmax ~18 days6 healthy men (22-31 y)1.6 mg/dayOral[8][22]
Urinary Folate Isotopic Steady State 1-2 weeks6 healthy men (22-31 y)1.6 mg/dayOral[8][22]
Total Body Folate Pool (Before Supplementation) 4.4 mg6 healthy men (22-31 y)--[8][22]
Total Body Folate Pool (After Supplementation) 43.7 mg6 healthy men (22-31 y)1.6 mg/day for 4 weeksOral[8][22]
Folate Turnover Rate 4.5% of total body pool per day6 healthy men (22-31 y)1.6 mg/day for 4 weeksOral[8][22]

Table 2: Effects of Folic Acid Supplementation on Cognitive Function in Mild Cognitive Impairment (MCI)

ParameterFolic Acid Group (400 µ g/day )Control GroupDurationP-valueSource
Full Scale IQ Significantly higherLower24 months< 0.05[17]
Verbal IQ Significantly higherLower24 months< 0.05[17]
Information Score Significantly higherLower24 months< 0.05[17]
Digit Span Score Significantly higherLower24 months< 0.05[17]
Blood Homocysteine DecreasedNo significant change24 months< 0.05[17]
Blood Aβ-42 DecreasedNo significant change24 months< 0.05[17]

Table 3: Folic Acid Bioavailability in Pigs

Administration RouteDose (mg/kg)Bioavailability (F)Source
Intravenous 1-[9][23]
Intramuscular 10.95[9][23]
Oral 1-[9][23]
Oral 500.01[9][23]

Experimental Protocols

Protocol for In Vivo Folate Kinetics Study in Humans

This protocol is based on a study investigating the kinetics of deuterium-labeled folic acid in healthy male subjects.[8][22]

Objective: To evaluate the in vivo kinetics of folic acid during chronic supplementation.

Materials:

  • Deuterium-labeled folic acid ([3',5'-2H2]folic acid)

  • Microbiological assay kits for total folate determination

  • Gas chromatography-mass spectrometry (GC-MS) equipment

  • Blood and urine collection supplies

Procedure:

  • Subject Recruitment: Recruit healthy male volunteers (e.g., 22-31 years old). Obtain informed consent.

  • Baseline Sampling: Collect baseline blood and 24-hour urine samples.

  • Supplementation: Administer a daily oral supplement of deuterium-labeled folic acid (e.g., 1.6 mg/day) for a period of 4 weeks.

  • Sample Collection during Supplementation: Collect blood samples at regular intervals (e.g., weekly) and 24-hour urine samples daily for the first two weeks, then weekly.

  • Post-Supplementation Follow-up: After cessation of supplementation, continue to collect blood and urine samples at regular intervals to monitor the decline of labeled and unlabeled folate.

  • Sample Analysis:

    • Determine total folate concentrations in serum, erythrocytes, and urine using a microbiological assay.

    • Determine the isotopic labeling of urinary and erythrocyte folate using GC-MS.

  • Data Analysis: Model the kinetic data to calculate parameters such as half-life, turnover rate, and pool sizes of total body folate.

Protocol for Folic Acid Supplementation in a Mouse Model of Neural Tube Defects

This protocol is a generalized representation based on studies using mouse models to investigate the preventive effects of folic acid on NTDs.[11]

Objective: To assess the efficacy of folic acid supplementation in preventing neural tube defects in a genetically susceptible mouse strain.

Materials:

  • Mouse strain genetically predisposed to NTDs

  • Control mouse strain

  • This compound

  • Standard rodent chow

  • Folic acid-deficient rodent chow

  • Gavage needles

  • Dissecting microscope

Procedure:

  • Animal Mating: Set up timed matings of the NTD-susceptible mouse strain. The day a vaginal plug is observed is designated as embryonic day 0.5 (E0.5).

  • Dietary Groups: Divide pregnant dams into experimental groups:

    • Control Group: Fed standard rodent chow.

    • Folate-Deficient Group: Fed a folic acid-deficient diet prior to and during gestation.

    • Supplementation Group: Fed a folic acid-deficient diet and administered this compound (e.g., via oral gavage or in drinking water) at a specified dose and timing (e.g., from E5.5 to E9.5, a critical period for neural tube closure).

  • Embryo Collection: At a specific embryonic day (e.g., E10.5 or E12.5), euthanize the pregnant dams and dissect the embryos.

  • NTD Assessment: Examine the embryos under a dissecting microscope to assess the incidence and type of neural tube defects (e.g., exencephaly, spina bifida).

  • Statistical Analysis: Compare the incidence of NTDs between the different experimental groups using appropriate statistical tests (e.g., Chi-squared test).

Visualizations

Folic Acid Metabolism and One-Carbon Cycle

Folic_Acid_Metabolism cluster_dna DNA Synthesis FA Folic Acid (Pteroylglutamic Acid) DHF Dihydrofolate (DHF) FA->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF SHMT Homocysteine Homocysteine Purines Purine Synthesis THF->Purines MethyleneTHF->THF SHMT MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF MTHFR Methionine Methionine dTMP dTMP MethyleneTHF->dTMP TS MethylTHF->THF MS SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Reactions SAH->Homocysteine dUMP dUMP

Caption: Simplified overview of folic acid metabolism and its role in the one-carbon cycle.

Experimental Workflow for a Rodent Cognitive Function Study

Cognitive_Study_Workflow Start Start: Animal Acclimatization Grouping Random Assignment to Groups (Control vs. Folic Acid) Start->Grouping Supplementation Chronic Folic Acid Supplementation (e.g., in diet or water) Grouping->Supplementation Behavioral Behavioral Testing (e.g., Morris Water Maze, Y-Maze) Supplementation->Behavioral Tissue Tissue Collection (Brain, Blood) Behavioral->Tissue Biochemical Biochemical Analysis (e.g., Homocysteine, Aβ levels) Tissue->Biochemical Data Data Analysis and Interpretation Biochemical->Data End End Data->End NTD_Prevention FolicAcid Periconceptional Folic Acid Supplementation IncreasedFolate Increased Maternal Folate Status FolicAcid->IncreasedFolate OneCarbon Enhanced One-Carbon Metabolism IncreasedFolate->OneCarbon Nucleotide Adequate Nucleotide Synthesis (Purines, dTMP) OneCarbon->Nucleotide Methylation Proper DNA Methylation OneCarbon->Methylation CellProliferation Normal Neural Crest Cell Proliferation and Migration Nucleotide->CellProliferation Methylation->CellProliferation NeuralTubeClosure Successful Neural Tube Closure CellProliferation->NeuralTubeClosure ReducedNTD Reduced Risk of Neural Tube Defects NeuralTubeClosure->ReducedNTD

References

Application Notes and Protocols: Folic Acid Hydrate in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Folic acid, a synthetic and stable form of the water-soluble vitamin B9, is a crucial compound in cellular metabolism. Its reduced form, tetrahydrofolate (THF), acts as a coenzyme in a variety of one-carbon transfer reactions essential for the synthesis of nucleotides and amino acids. Consequently, the enzymes involved in the folate metabolic pathway are significant targets for therapeutic intervention in diseases ranging from cancer to microbial infections. Folic acid hydrate (B1144303), due to its structural similarity to the natural substrate dihydrofolate (DHF), serves as a valuable tool in the in vitro study of enzyme kinetics, particularly for Dihydrofolate Reductase (DHFR) and as an inhibitor for other enzymes like Angiotensin-Converting Enzyme (ACE).

These application notes provide detailed protocols and quantitative data for the use of folic acid hydrate in studying the kinetics of DHFR, where it acts as a substrate, and ACE, where it functions as an inhibitor.

Data Presentation

Dihydrofolate Reductase (DHFR) Kinetics with Folic Acid as a Substrate

Folic acid is a slow-turnover substrate for DHFR, which primarily catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). The kinetic parameters of DHFR with folic acid vary significantly across different species.

Enzyme SourceKm (µM)Vmax (nmol/min/µg protein)Notes
Rat Liver1.8Not explicitly stated, but 850 times slower than with DHF[1]Rate followed Michaelis-Menten kinetics with no substrate inhibition.[1]
Human Liver0.50.02 nmol/min/g wet weight liver (1300 times slower than with DHF)[1]Activity was measured by HPLC.[1]
Bovine Aortic Endothelial Cells28.8 ± 5.32.5 ± 0.2Folic acid is a much weaker substrate compared to dihydrofolic acid (Km 7-fold higher, Vmax 50-fold less).[2]
Thermotoga maritimaNot explicitly statedSimilar efficiency to dihydrofolate under saturating conditionsPerforms two reduction steps without releasing the partially reduced substrate.[3]
Folic Acid as an Enzyme Inhibitor

Folic acid can also act as an inhibitor for certain enzymes. Its inhibitory potential against DHFR (competing with the natural substrate DHF) and Angiotensin-Converting Enzyme (ACE) has been characterized.

EnzymeInhibitorIC50 (µM)Ki (µM)Type of Inhibition
Human Dihydrofolate Reductase (DHFR)Folic Acid-Apparent Ki varies with DHF concentrationAppears noncompetitive at low DHF (<0.5 µM) and competitive at high DHF (>2 µM)[1]
Human Plasma Angiotensin-Converting Enzyme (ACE)Folic Acid127.94226.59Non-competitive[4]

Mandatory Visualization

DHFR_Catalytic_Cycle E DHFR (E) E_NADPH E-NADPH E_NADPH_FA E-NADPH-Folic Acid E_NADPH->E_NADPH_FA binds E_NADP_THF E-NADP+-THF E_NADPH_FA->E_NADP_THF Catalysis (Reduction) 2H+ + 2e- E_NADP E-NADP+ E_NADP_THF->E_NADP releases THF THF E_NADP_THF->THF E_NADP->E releases NADP NADP+ E_NADP->NADP NADPH NADPH NADPH->E_NADPH binds FolicAcid Folic Acid FolicAcid->E_NADPH_FA

Caption: Catalytic cycle of Dihydrofolate Reductase (DHFR) with Folic Acid.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Enzyme Solution - Substrate Stock (Folic Acid) - Buffer - Cofactor (e.g., NADPH) SerialDilutions Prepare Serial Dilutions of Substrate Reagents->SerialDilutions ReactionMix Prepare Reaction Mixtures (Fixed [E], Varying [S]) SerialDilutions->ReactionMix Incubation Incubate at Controlled Temperature ReactionMix->Incubation Measurement Measure Initial Reaction Rates (v₀) (e.g., Spectrophotometry at 340 nm) Incubation->Measurement Plotting Plot v₀ vs. [S] (Michaelis-Menten Plot) Measurement->Plotting Linearization Create Lineweaver-Burk Plot (1/v₀ vs. 1/[S]) Plotting->Linearization Calculation Calculate Km and Vmax Linearization->Calculation

Caption: Experimental workflow for determining enzyme kinetic parameters.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for DHFR Kinetics using Folic Acid

This protocol is adapted from standard procedures for measuring DHFR activity by monitoring the decrease in NADPH absorbance at 340 nm.

Materials:

  • Purified DHFR enzyme

  • This compound

  • NADPH

  • Assay Buffer: 0.1 M Tris-HCl, pH 7.4, containing 50 mM 2-mercaptoethanol

  • UV/Vis Spectrophotometer with temperature control

  • Quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of folic acid in the assay buffer. The pH may need to be adjusted to ensure complete dissolution.

    • Prepare a 10 mM stock solution of NADPH in the assay buffer.

    • Dilute the purified DHFR enzyme in assay buffer to a suitable working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 2-3 minutes.

  • Assay Setup:

    • Set the spectrophotometer to read absorbance at 340 nm and equilibrate the cuvette holder to 27 °C.[5]

    • Prepare a series of folic acid dilutions in the assay buffer ranging from approximately 0.5 to 10 times the expected Km (e.g., 0.5 µM to 20 µM).

    • In a quartz cuvette, add the following in order:

      • Assay Buffer to a final volume of 1 mL.

      • NADPH to a final concentration of 0.1 mM.[5]

      • DHFR enzyme solution.

    • Mix gently by inversion and place the cuvette in the spectrophotometer.

  • Reaction Initiation and Measurement:

    • Monitor the baseline absorbance at 340 nm for 1-2 minutes to check for any non-specific NADPH oxidation.[5]

    • Initiate the reaction by adding the desired concentration of folic acid substrate.

    • Immediately start recording the decrease in absorbance at 340 nm every 15 seconds for 2.5 minutes.[6]

    • The initial reaction velocity (v₀) is determined from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).

  • Data Analysis:

    • Repeat the assay for each folic acid concentration.

    • Plot the calculated initial velocities (v₀) against the corresponding folic acid concentrations ([S]) to generate a Michaelis-Menten curve.

    • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation or by using a linearized plot such as the Lineweaver-Burk plot.

Protocol 2: HPLC-Based Assay for DHFR Activity

This method directly measures the formation of the product, tetrahydrofolate (THF), and is particularly useful for slow reactions, as is the case with folic acid as a substrate.[1]

Materials:

  • Purified DHFR enzyme

  • This compound

  • NADPH

  • Reaction Buffer: 0.1 M Tris-HCl, pH 7.4, with 50 mM 2-mercaptoethanol.[5]

  • Quenching Solution: e.g., perchloric acid.

  • HPLC system with a fluorescence detector (excitation at 295 nm, emission at 365 nm).[2]

  • C18 reverse-phase HPLC column.

  • Mobile phase containing a reducing agent (e.g., DTT) to prevent on-column oxidation of THF.

Procedure:

  • Reaction Setup:

    • Prepare reaction mixtures in microcentrifuge tubes containing the reaction buffer, 0.1 mM NADPH, the desired concentration of folic acid, and the DHFR enzyme.[5]

    • Incubate the reaction mixtures at a controlled temperature (e.g., 27 °C or 37 °C).

  • Reaction Termination:

    • At specific time points, stop the reaction by adding a quenching solution (e.g., an equal volume of ice-cold perchloric acid).

    • Centrifuge the quenched samples to pellet the precipitated protein.

  • HPLC Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Inject a defined volume of the supernatant onto the C18 column.

    • Elute the sample with an appropriate mobile phase and monitor the fluorescence at 295/365 nm to detect THF.[2]

    • Quantify the amount of THF produced by comparing the peak area to a standard curve of known THF concentrations.

  • Data Analysis:

    • Calculate the reaction velocity based on the amount of THF produced over time.

    • Determine the kinetic parameters (Km and Vmax) as described in Protocol 1.

Protocol 3: ACE Inhibition Assay with Folic Acid

This protocol describes a method to determine the inhibitory effect of folic acid on Angiotensin-Converting Enzyme (ACE) activity.

Materials:

  • Purified ACE from human plasma or a commercial source.

  • This compound

  • ACE substrate: N-Hippuryl-His-Leu (HHL) or a fluorogenic substrate.

  • Assay Buffer: e.g., 50 mM HEPES-Na buffer, pH 8.3, containing 300 mM NaCl.

  • Spectrophotometer or fluorometer.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of folic acid in a suitable solvent (e.g., water with a small amount of NaOH to aid dissolution, then neutralize).

    • Prepare a stock solution of the ACE substrate (e.g., 8 mM HHL).

    • Dilute the purified ACE in the assay buffer to a working concentration that gives a linear reaction rate.

  • Inhibition Assay:

    • In a series of microcentrifuge tubes or a 96-well plate, add:

      • Assay buffer.

      • A fixed concentration of ACE solution.

      • Varying concentrations of folic acid (the inhibitor).

    • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 5-10 minutes) at 37 °C.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the ACE substrate to each tube/well.

    • Incubate the reaction for a specific time (e.g., 60 minutes) at 37 °C.

    • Stop the reaction (e.g., by adding 1 M HCl if using HHL as the substrate).

    • Measure the product formation. If using HHL, the hippuric acid formed can be extracted with ethyl acetate (B1210297) and its absorbance measured at 228 nm. For fluorogenic substrates, measure the fluorescence according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each folic acid concentration relative to a control with no inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the folic acid concentration.

    • To determine the Ki and the type of inhibition, perform the assay with varying concentrations of both the substrate and folic acid and analyze the data using a Lineweaver-Burk or Dixon plot. For non-competitive inhibition, the Ki can be calculated from the IC50 value.[4]

References

Troubleshooting & Optimization

Troubleshooting folic acid hydrate solubility issues in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with folic acid hydrate (B1144303). Here, you will find information on overcoming solubility challenges in various buffer systems, detailed experimental protocols, and data to support your work.

Frequently Asked Questions (FAQs)

Q1: Why is my folic acid hydrate not dissolving in water or buffer?

Folic acid is a weakly acidic compound with very low solubility in neutral or acidic aqueous solutions. Its solubility is highly pH-dependent, with a minimum solubility observed between pH 2 and 4.[1][2] To achieve dissolution, the pH of the solution needs to be raised.

Q2: What is the recommended method for dissolving this compound?

The most common and effective method is to first dissolve the this compound in a small amount of a dilute alkaline solution, such as 0.1 M NaOH or a sodium bicarbonate solution, before diluting it with your desired buffer.[3][4] This process deprotonates the carboxylic acid groups, forming the more soluble folate salt.

Q3: My folic acid solution is clear initially, but a precipitate forms when I add it to my cell culture medium or buffer. What is happening?

This is a common issue caused by a drop in pH. When the alkaline folic acid stock solution is added to a neutral or slightly acidic buffer or medium, the pH of the local environment decreases, causing the folic acid to protonate and precipitate out of the solution.[5] To avoid this, add the folic acid stock solution slowly while stirring vigorously. It is also advisable to prepare a more dilute stock solution to minimize the pH shock.

Q4: Can I heat the solution to improve the solubility of this compound?

While heating can increase the solubility of many compounds, it is not recommended for folic acid. Folic acid is sensitive to heat, and prolonged heating can lead to degradation.[6][7] Alkaline solutions of folic acid are particularly susceptible to heat-induced degradation.[6]

Q5: How should I store my folic acid stock solution?

Folic acid solutions are sensitive to light and should be stored in amber or light-blocking containers.[5][6] Alkaline solutions are reasonably stable when stored in the dark at 2-8°C.[6] For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C to avoid repeated freeze-thaw cycles. However, it is always best to use freshly prepared solutions whenever possible.

Q6: What is the solubility of folic acid in organic solvents?

Folic acid is soluble in organic solvents like DMSO and dimethylformamide (DMF).[3] For applications where an aqueous solution is required, a common method is to first dissolve the folic acid in DMSO and then dilute it with the aqueous buffer of choice.[3]

Data Presentation: Folic Acid Solubility

The solubility of folic acid is significantly influenced by the pH of the solution. Below are tables summarizing the solubility of folic acid at different pH values and temperatures.

Table 1: pH-Dependent Solubility of Folic Acid in Aqueous Solutions

pHApproximate Solubility (mg/mL) at 37°CReference
1.20.0088[8]
3.00.001 - 0.002 (in phosphate-citrate buffer at 30°C)[8]
4.00.01 (in phosphate-citrate buffer at 30°C)[8]
4.50.0187[8]
5.00.08 (in phosphate-citrate buffer at 30°C)[8]
6.02.0 (in phosphate-citrate buffer at 30°C)[8]
6.84.3397[8]
7.014.0 (in phosphate-citrate buffer at 30°C)[8]

Table 2: Temperature-Dependent Solubility of Folic Acid in Water

Temperature (°C)Approximate Solubility (µg/mL)Reference
<50~30 - 40[8]
95~200[8]

Experimental Protocols

Protocol 1: Preparation of a Folic Acid Stock Solution for Cell Culture

This protocol describes the preparation of a 1 mg/mL folic acid stock solution.

Materials:

  • This compound powder

  • 1 M Sodium Hydroxide (NaOH) solution

  • Sterile, deionized water

  • Sterile 0.22 µm filter

  • Sterile storage tubes

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile container.

  • Add a small volume of sterile, deionized water to create a slurry.

  • Slowly add 1 M NaOH dropwise while stirring until the folic acid is completely dissolved. The solution should turn a clear, orange-brown color.[9]

  • Once dissolved, add sterile, deionized water to reach the final desired concentration (e.g., 1 mg/mL).

  • Check the pH of the solution. If necessary, adjust the pH to the desired range (typically 7.2-7.4 for cell culture applications) using sterile 1 M HCl. Add the acid slowly while stirring to avoid precipitation.

  • Sterilize the solution by passing it through a 0.22 µm filter.

  • Aliquot the sterile stock solution into sterile, light-protected tubes and store at -20°C.

Protocol 2: Preparation of Folic Acid Standard Solution for Assays

This protocol is adapted for preparing a standard solution for microbiological or analytical assays.[10][11]

Materials:

  • Dried Folic Acid USP Reference Standard

  • 0.1 N Sodium Hydroxide (NaOH)

  • 0.05 N Hydrochloric Acid (HCl)

  • Distilled water

  • Ethanol

Procedure:

  • Accurately weigh 20 mg of dried folic acid and dissolve it in 100 mL of distilled water containing 20 mL of ethanol.

  • Adjust the pH of the solution to 10.0 with 0.1 N NaOH to ensure complete dissolution.[10]

  • Adjust the pH back to 7.0 with 0.05 N HCl.[10]

  • This stock solution contains 200 µg/mL of folic acid. Further dilutions can be made with the appropriate buffer for the specific assay.[10]

Visualizations

Folic Acid Metabolism Pathway

FolicAcidMetabolism FolicAcid Folic Acid DHF Dihydrofolate (DHF) FolicAcid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF SHMT Purine Purine Synthesis THF->Purine MethyleneTHF->THF SHMT MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF MTHFR Thymidylate Thymidylate Synthesis MethyleneTHF->Thymidylate MethylTHF->THF MS Methionine Methionine Synthesis MethylTHF->Methionine

Caption: Simplified overview of the folic acid metabolic pathway.

Experimental Workflow for Folic Acid Solution Preparation

FolicAcidWorkflow Start Start Weigh Weigh this compound Start->Weigh Slurry Create an Aqueous Slurry Weigh->Slurry Dissolve Add Dilute NaOH Dropwise to Dissolve Slurry->Dissolve CheckDissolution Visually Confirm Complete Dissolution Dissolve->CheckDissolution CheckDissolution->Dissolve No AdjustVolume Adjust to Final Volume with Buffer/Water CheckDissolution->AdjustVolume Yes AdjustpH Adjust pH if Necessary AdjustVolume->AdjustpH Filter Sterile Filter (0.22 µm) AdjustpH->Filter Store Aliquot and Store Appropriately Filter->Store End End Store->End

Caption: Step-by-step workflow for preparing a folic acid solution.

Troubleshooting Logic for Folic Acid Precipitation

TroubleshootingLogic Problem Problem: Folic Acid Precipitated CheckpH Was the stock solution alkaline? Problem->CheckpH LowpH Issue: Low pH of stock solution. Solution: Re-dissolve in dilute NaOH. CheckpH->LowpH No CheckAddition Was the stock added to an acidic/neutral buffer? CheckpH->CheckAddition Yes LowpH->Problem CheckConcentration Is the stock solution highly concentrated? CheckAddition->CheckConcentration Yes Success Solution should remain clear CheckAddition->Success No pHShock Issue: pH shock upon addition. Solution: Add stock slowly with vigorous stirring. pHShock->Problem HighConcentration Issue: High concentration increases precipitation risk. Solution: Prepare a more dilute stock. CheckConcentration->HighConcentration Yes CheckConcentration->Success No HighConcentration->Problem

Caption: A logical guide to troubleshooting folic acid precipitation.

References

Technical Support Center: Folic Acid Hydrate in In vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with folic acid hydrate (B1144303) in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stock solution of folic acid hydrate for cell culture?

A1: this compound has very low solubility in water, especially at a neutral or acidic pH[1][2][3]. To prepare a concentrated stock solution, it is recommended to dissolve the powder in a dilute alkaline solution. Common solvents include 1 M NaOH or a sodium bicarbonate solution[1][2][3]. Alternatively, organic solvents like DMSO can be used[4]. For cell culture, preparing the stock in a weak alkaline solution is often preferred to minimize the risk of solvent-induced cytotoxicity[1].

Q2: I'm observing precipitation after adding my folic acid stock solution to the cell culture medium. What could be the cause?

A2: Precipitation of folic acid in cell culture medium is a common issue and can be caused by several factors:

  • Low pH: Folic acid is insoluble in aqueous solutions below pH 5[3]. If your culture medium is slightly acidic or becomes acidic due to cellular metabolism, folic acid can precipitate.

  • High Concentration: Exceeding the solubility limit of folic acid in your final medium volume can lead to precipitation.

  • Improper Dissolution: If the initial stock solution was not fully dissolved, adding it to the medium can introduce undissolved particles that act as seeds for precipitation.

  • Interaction with Medium Components: While less common, interactions with other components in complex media could potentially reduce solubility.

To troubleshoot, ensure your stock solution is fully dissolved and consider adjusting the pH of your final medium. You can also try preparing a more dilute stock solution.

Q3: What is a typical concentration range for folic acid in in vitro assays?

A3: The optimal concentration of folic acid depends on the specific assay and cell type.

  • Microbiological Assays: These assays are highly sensitive and typically use a standard curve with concentrations ranging from 0 to 10 ng/mL[5][6][7].

  • Mammalian Cell Culture: Standard cell culture media often contain folic acid at a concentration of around 4 mg/L[3]. For specific experimental purposes, concentrations can vary. For example, studies on NK cells have used concentrations ranging from 15 to 100 nM[8].

Q4: How should I store my this compound stock solution?

A4: Folic acid is sensitive to light and heat[3][9]. Stock solutions should be:

  • Protected from light: Store in amber tubes or wrap tubes in aluminum foil.

  • Stored at low temperatures: For short-term storage, 2-8°C is suitable. For long-term storage, aliquoting and freezing at -20°C is recommended to avoid repeated freeze-thaw cycles[1][10]. Alkaline solutions of folic acid are reasonably stable when stored in the dark[3].

Q5: Can high concentrations of folic acid be toxic to cells?

A5: Yes, at high concentrations, folic acid can exhibit cytotoxic effects. For instance, a study on normal human dermal fibroblasts showed that a 0.1% folic acid solution had a cytotoxic effect[11]. It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions through a dose-response experiment.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Assay Results
Possible Cause Troubleshooting Step
Degradation of Folic Acid Stock Folic acid is photolabile[3]. Prepare fresh stock solutions regularly and always store them protected from light. Aliquot and freeze for long-term storage to minimize degradation from repeated freeze-thaw cycles.
Inaccurate Pipetting Due to the low concentrations often used, minor pipetting errors can lead to significant variations. Calibrate your pipettes regularly and use appropriate sizes for the volumes being dispensed.
pH Fluctuation in Media Changes in media pH can affect the stability and availability of folic acid[12][13]. Monitor the pH of your culture medium, especially in long-term experiments.
Cell Seeding Density Variations in the initial number of cells can lead to different rates of folic acid uptake and metabolism. Ensure consistent cell seeding across all wells and experiments.
Issue 2: Low Cellular Uptake or Response to Folic Acid
Possible Cause Troubleshooting Step
Low Expression of Folate Receptors Not all cell lines express high levels of folate receptors. Verify the folate receptor expression status of your cell line through literature search or experimental methods like flow cytometry or western blotting.
Competition with Media Components Some basal media already contain folic acid. If you are testing the effect of supplemented folic acid, consider using a folic acid-free medium as your base.
Incorrect Form of Folate The biologically active form is L-methylfolate (5-MTHF)[14]. Folic acid needs to be converted enzymatically within the cell. If your cells have low enzymatic activity, consider using a more direct active form like L-methylfolate.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationReference
Water (25°C)~0.01 mg/mL[1]
1 M NaOH~50 mg/mL[1][3]
DMSO~20 mg/mL[4]
Dimethylformamide~10 mg/mL[4]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[4]

Table 2: Recommended Concentration Ranges for In Vitro Assays

Assay TypeTypical Concentration RangeReference
Microbiological Assay0 - 10 ng/mL[5][6][7]
Mammalian Cell Culture (General)~4 mg/L (in basal media)[3]
NK Cell Cytotoxicity Assay15 - 100 nM[8]
PC3 Prostate Cancer Cell ProliferationEffective cytotoxic doses observed at 24h[15]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

Materials:

  • This compound powder (MW: 441.4 g/mol )

  • 1 M NaOH

  • Sterile, deionized water

  • Sterile, light-blocking microcentrifuge tubes

Procedure:

  • Weigh out 4.41 mg of this compound powder.

  • In a sterile tube, dissolve the powder in 100 µL of 1 M NaOH. Vortex gently until fully dissolved. The solution should be clear.

  • Add 900 µL of sterile, deionized water to bring the final volume to 1 mL. This results in a 10 mM stock solution.

  • Filter-sterilize the solution using a 0.22 µm syringe filter.

  • Aliquot the stock solution into light-blocking tubes.

  • Store aliquots at -20°C for long-term use. For immediate use, store at 4°C for up to one week.

Protocol 2: MTT Assay for Assessing Folic Acid-Induced Cytotoxicity

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Folic acid stock solution (prepared as in Protocol 1)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the folic acid stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of folic acid.

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Four hours before the end of the incubation, add 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 5 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_assay MTT Assay cluster_analysis Data Analysis prep_stock Prepare Folic Acid Stock Solution prep_media Prepare Serial Dilutions in Culture Media prep_stock->prep_media treat_cells Treat Cells with Folic Acid Dilutions prep_media->treat_cells seed_cells Seed Cells in 96-Well Plate seed_cells->treat_cells incubate_cells Incubate for 24/48/72 hours treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_dmso Add DMSO to Dissolve Formazan incubate_mtt->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calc_viability Calculate Cell Viability read_absorbance->calc_viability troubleshooting_precipitation start Precipitation Observed in Folic Acid Containing Medium q1 Is the stock solution completely dissolved? start->q1 sol1 Re-dissolve stock solution. Ensure clarity before use. q1->sol1 No q2 Is the final concentration too high? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 Re-check sol2 Lower the final concentration or prepare a more dilute stock. q2->sol2 Yes q3 Is the medium pH below 6.0? q2->q3 No a2_yes Yes a2_no No sol2->q2 Re-check sol3 Adjust medium pH to be within the stable range (pH 7.0-7.4). q3->sol3 Yes end_node Consider other medium component interactions. q3->end_node No a3_yes Yes a3_no No sol3->q3 Re-check

References

Preventing degradation of folic acid hydrate during experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of folic acid hydrate (B1144303) during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause folic acid hydrate degradation?

A1: this compound is a sensitive molecule prone to degradation under several common experimental conditions. The primary factors leading to its degradation are exposure to light (especially UV), suboptimal pH, elevated temperatures, and the presence of oxidizing agents.[1][2]

Q2: My folic acid solution has turned a darker yellow/orange and appears cloudy. Is it degraded?

A2: A change in color or the appearance of turbidity or precipitation can be indicators of folic acid degradation or reduced solubility.[3] Folic acid is only slightly soluble in water, especially in acidic conditions (below pH 5).[4] Degradation can lead to the formation of less soluble byproducts. It is recommended to verify the integrity of the solution using an analytical method like HPLC.

Q3: I'm observing a loss of biological activity in my cell culture experiments involving folic acid. Could this be due to degradation in the media?

A3: Yes, the degradation of folic acid in cell culture media can lead to a loss of its biological activity, resulting in nutrient depletion for the cells.[3] This degradation can be accelerated by other components in the media, such as riboflavin (B1680620) and trace metals, especially when exposed to light.[3]

Q4: What are the main degradation products of folic acid?

A4: The primary degradation of folic acid involves the cleavage of the C9-N10 bond.[5] Under aerobic conditions, particularly with UV exposure, this leads to the formation of pterin-6-carboxylic acid and p-aminobenzoyl-L-glutamic acid.[6][7]

Troubleshooting Guides

Issue 1: Folic Acid Precipitation in Solution
Potential Cause Troubleshooting Step Recommended Action
Low pH Check the pH of your solution. Folic acid solubility significantly decreases below pH 6.[3]Adjust the pH to a neutral or slightly alkaline range (pH 6-7.5) using a suitable buffer. Folic acid is more soluble in sodium bicarbonate or sodium hydroxide (B78521) solutions.[4]
Supersaturated Solution The concentration of folic acid may be too high for the solvent at the current temperature.Gently warm the solution to aid dissolution. For stock solutions, do not exceed recommended concentrations (e.g., up to 50 mg/mL in 1M NaOH).[4]
Interaction with Other Components Certain salts or other compounds in your media might be causing precipitation.Prepare folic acid as a separate, concentrated stock solution and add it to the final medium just before use.
Issue 2: Rapid Loss of Folic Acid Potency
Potential Cause Troubleshooting Step Recommended Action
Photodegradation Review your experimental setup for exposure to light, especially UV sources. Folic acid is highly photolabile.[4]Work in a dimly lit environment, use amber-colored containers, or wrap containers in aluminum foil.[8]
Oxidation The presence of dissolved oxygen or oxidizing agents in the solution can degrade folic acid.Degas your solvents before use. Consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon).[3] The addition of antioxidants like ascorbic acid may offer protection.[3]
High Temperature Assess the temperature at which your solutions are prepared and stored. Elevated temperatures accelerate degradation.[9]Prepare and store folic acid solutions at recommended temperatures, typically refrigerated (2-8 °C) for short-term storage and frozen (-20 °C or -70 °C) for long-term storage. Avoid repeated freeze-thaw cycles.
Incompatible Media Components Some components in complex media, like riboflavin, can accelerate folic acid degradation, particularly under illumination.[3]If possible, prepare a custom medium where incompatible components can be added separately or just before use.

Data on this compound Stability

Table 1: Effect of pH on Folic Acid Stability
pHTemperature (°C)TimeRemaining Folic Acid (%)Reference
2.5Ambient (UV irradiated)3-8 hoursSignificant degradation[7]
3.4160N/AUnstable[9]
5.0 - 8.0N/AN/AStable[8]
5.0 - 5.5Room Temperature2 yearsStable in a mixed solvent system[10]
5.0 - 9.2160N/AQuite Stable[9]
10.0Ambient (UV irradiated)3-8 hoursMore stable than at acidic pH[7]
Table 2: Effect of Temperature on Folic Acid Degradation Rate (at pH 7)
Temperature (°C)Degradation Rate Constant (k) (min⁻¹)Reference
65~0.0001[11][12][13]
75~0.0003[11][12][13]
85~0.0008[11][12][13]
95~0.002[11][12][13]

Note: The degradation of folic acid generally follows first-order kinetics.[12][13]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Folic Acid

This protocol outlines a general method for assessing the stability of folic acid in a solution.

1. Materials and Reagents:

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size)

3. Chromatographic Conditions (Example):

  • Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 6.4) and methanol (e.g., 88:12 v/v).[5]

  • Flow Rate: 0.7 mL/min.[5]

  • Column Temperature: 30 °C.[5]

  • Detection Wavelength: 280 nm.[5]

  • Injection Volume: 5 µL.[5]

4. Standard and Sample Preparation:

  • Stock Standard Solution: Accurately weigh and dissolve folic acid in a suitable solvent (e.g., 0.1 M NaOH) to a known concentration. Protect from light.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve.

  • Sample Preparation: Prepare your experimental folic acid solution under the desired conditions (e.g., specific pH, temperature, light exposure). At specified time points, withdraw an aliquot, filter it through a 0.45 µm syringe filter, and inject it into the HPLC system.

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the folic acid standard against its concentration.

  • Determine the concentration of folic acid in your samples at each time point by comparing their peak areas to the calibration curve.

  • Calculate the percentage of folic acid remaining at each time point relative to the initial concentration (time zero).

Visualizations

Folic_Acid_Degradation_Pathway Folic_Acid This compound Cleavage Cleavage at C9-N10 bond Folic_Acid->Cleavage PABA_Glu p-Aminobenzoyl-L-glutamic acid Cleavage->PABA_Glu Pterin_Intermediate Pterin Intermediate Cleavage->Pterin_Intermediate Oxidation1 Oxidation Pterin_Intermediate->Oxidation1 Formylpterin 6-Formylpterin Oxidation1->Formylpterin Oxidation2 Further Oxidation Formylpterin->Oxidation2 Carboxypterin Pterin-6-carboxylic acid Oxidation2->Carboxypterin

Caption: Oxidative degradation pathway of folic acid.

Stability_Assessment_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Processing Prep_Solution Prepare Folic Acid Solution (Specified Conditions) Initial_Sample Collect Initial Sample (T=0) Prep_Solution->Initial_Sample Incubate Incubate Under Test Conditions Prep_Solution->Incubate Filter_Sample Filter Sample Initial_Sample->Filter_Sample Time_Points Collect Samples at Defined Time Points Incubate->Time_Points Time_Points->Filter_Sample HPLC_Analysis Analyze by HPLC Filter_Sample->HPLC_Analysis Quantify Quantify Folic Acid Concentration HPLC_Analysis->Quantify Plot_Data Plot % Remaining vs. Time Quantify->Plot_Data

Caption: Experimental workflow for stability assessment.

References

Technical Support Center: Folic Acid Hydrate Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and identifying common impurities in commercial folic acid hydrate (B1144303).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial folic acid hydrate?

A1: Common impurities in commercial this compound can originate from the synthesis process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients. These are often categorized as related substances and are monitored by major pharmacopoeias. Key impurities include starting materials, by-products, and degradation products such as p-aminobenzoic acid, N-4-aminobenzoyl-L-glutamic acid, and various pteridine-related compounds.[1][2][3] The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) specify several of these impurities.[1][4]

Q2: Why is it important to control impurities in this compound?

A2: Impurity control is crucial for ensuring the safety, efficacy, and stability of the final drug product. Some impurities may have their own pharmacological or toxicological effects, while others can impact the stability of the folic acid molecule. Regulatory bodies like the EMA and FDA require strict control and monitoring of impurities to ensure patient safety and product quality.[1]

Q3: What is the primary analytical technique used for detecting and quantifying folic acid impurities?

A3: High-Performance Liquid Chromatography (HPLC) is the most widely used and recommended method for the analysis of folic acid and its related impurities.[1] HPLC offers the necessary selectivity and sensitivity to separate and quantify the various structurally similar impurities from the main folic acid peak.

Q4: Where can I find the official limits for folic acid impurities?

A4: The official limits for folic acid impurities are detailed in the monographs of major pharmacopoeias, such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). These monographs provide the acceptance criteria for known and unknown impurities.[1][4][5]

Common Impurities and Acceptance Criteria

The following table summarizes the common impurities in this compound as listed in the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), along with their acceptance criteria.

Impurity NameOther NamesPharmacopoeiaAcceptance Criteria
Impurity A N-(4-aminobenzoyl)-L-glutamic acidEP≤ 0.5%[5]
Impurity B 2,5,6-triaminopyrimidin-4(1H)-oneEPSpecified impurity, limit within "any other impurity"[1][5]
Impurity C Isofolic acidEPSpecified impurity, limit within "any other impurity"[3][5][6]
Impurity D Pteroic acidEP≤ 0.6%[5][7][8]
Impurity E 6-Pterinyl Folic AcidEPSpecified impurity, limit within "any other impurity"[2][5]
Impurity F 2-Amino-7-(chloromethyl)pteridin-4(1H)-oneEPSpecified impurity, limit within "any other impurity"[2][5]
Impurity G (2S)-[4-[(2-Amino-7-methyl-4-oxo-1,4-dihydropteridin-6-yl)amino]benzamido]pentanedioic acidEPAny other impurity: ≤ 0.5%[5][9][10]
Impurity H (2S)-2-[4-[[(4S)-4-[[4-[[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]benzoyl]amino]pentanedioic acidEPAny other impurity: ≤ 0.5%[5][11][12]
Total Impurities -EPTotal of other impurities: ≤ 1.0%[5]
Total Impurities -USPThe sum of the area of all peaks, other than that due to folic acid, is not greater than 2.0%.[4]

Experimental Protocol: HPLC Analysis of Folic Acid Impurities (Based on EP)

This protocol provides a general guideline for the determination of related substances in this compound using HPLC, as adapted from the European Pharmacopoeia.

1. Materials and Reagents:

2. Chromatographic Conditions:

  • Column: Octylsilyl silica (B1680970) gel for chromatography (5 µm particle size), 0.25 m x 4.0 mm.[5]

  • Mobile Phase: A mixture of 12 volumes of methanol and 88 volumes of a buffered aqueous solution containing 11.16 g/L of potassium dihydrogen phosphate and 5.50 g/L of dipotassium hydrogen phosphate.[5]

  • Flow Rate: 0.6 mL/min.[5]

  • Detection: UV spectrophotometer at 280 nm.[5]

  • Injection Volume: 5 µL.[5]

  • Run Time: At least 3 times the retention time of the folic acid peak.[5]

3. Solution Preparation:

  • Test Solution: Dissolve an appropriate amount of the this compound sample in the mobile phase to obtain a specified concentration.

  • Reference Solutions: Prepare a series of reference solutions containing the main compound and the specified impurities at known concentrations as described in the pharmacopoeia to verify system suitability and for quantification.[5] For instance:

    • Reference solution (b) for system suitability should contain folic acid and impurity D to check for resolution.[5]

    • Reference solutions (c), (d), and (e) are used for setting the limits for impurities.[5]

4. System Suitability:

  • The resolution between the peaks for folic acid and impurity D in the chromatogram obtained with reference solution (b) should be a minimum of 4.0.[5]

5. Data Analysis:

  • Identify the impurity peaks in the sample chromatogram by comparing their retention times with those of the reference standards.

  • Calculate the percentage of each impurity by comparing the peak area of the impurity in the sample solution to the peak area of the corresponding reference standard or the principal peak in the relevant reference solution.[5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing for Folic Acid or Impurity Peaks - Secondary interactions with residual silanols on the column packing.[13] - Mobile phase pH is close to the pKa of the analyte, causing inconsistent ionization.[14] - Column overload due to high sample concentration.- Operate at a lower mobile phase pH (e.g., around 2-3) to suppress the ionization of silanols.[15] - Use a highly end-capped column or a column with a different stationary phase chemistry.[14] - Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. - Reduce the sample concentration.
Poor Resolution Between Folic Acid and Impurity C (Isofolic acid) - Inadequate chromatographic conditions (mobile phase composition, column). - Column degradation leading to loss of efficiency.- Optimize the mobile phase composition, for instance, by adjusting the methanol percentage. - Try a different column with a different selectivity. - Replace the column with a new one of the same type.
Ghost Peaks in the Chromatogram - Contamination from the sample, mobile phase, or system. - Carryover from a previous injection.- Filter all samples and mobile phases. - Flush the HPLC system and column with a strong solvent. - Run a blank injection to confirm the source of the ghost peaks.
Baseline Drift or Noise - Mobile phase is not properly degassed. - Fluctuations in detector lamp intensity. - Column temperature variations.- Degas the mobile phase before use. - Allow the detector lamp to warm up sufficiently. - Use a column oven to maintain a stable temperature.
Irreproducible Retention Times - Inconsistent mobile phase preparation. - Fluctuations in pump flow rate. - Column equilibration is insufficient.- Prepare the mobile phase carefully and consistently. - Prime the pump and check for leaks. - Ensure the column is fully equilibrated with the mobile phase before injecting the sample.

Workflow for Folic Acid Impurity Analysis

The following diagram illustrates a typical workflow for the identification and quantification of impurities in a commercial this compound sample.

Folic_Acid_Impurity_Analysis_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis and Reporting Sample Weigh Folic Acid Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Inject Inject Sample and Standards Dissolve_Sample->Inject Standard Prepare Reference Standards Standard->Inject HPLC_System Equilibrate HPLC System HPLC_System->Inject Chromatogram Acquire Chromatogram Inject->Chromatogram Identify Identify Impurity Peaks Chromatogram->Identify Quantify Quantify Impurities Identify->Quantify Compare Compare with Pharmacopoeial Limits Quantify->Compare Report Generate Report Compare->Report

Workflow for Folic Acid Impurity Analysis.

References

Technical Support Center: Folic Acid Hydrate Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with folic acid hydrate (B1144303) in aqueous solutions. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the impact of pH on the stability of folic acid.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for the stability of folic acid in aqueous solutions?

A1: Folic acid generally exhibits the highest stability in neutral to alkaline conditions.[1][2][3] Several studies indicate that folic acid is most stable at a pH of 7.0 or higher, with good stability observed in the pH range of 5.0 to 12.0 during heating at 100°C for up to 10 hours.[1] Some research suggests a stable pH range between 5 and 8 for aqueous solutions.[4][5]

Q2: How does pH affect the degradation rate of folic acid?

A2: The degradation of folic acid in aqueous solutions typically follows first-order kinetics.[1][6][7] The rate of degradation is significantly influenced by pH. Acidic conditions, particularly at a pH below 4.0, lead to a greater rate of degradation.[1][8] Conversely, the degradation rate tends to decrease as the pH moves from acidic to alkaline, in the range of pH 2.0 to 10.0.[6]

Q3: What are the primary degradation products of folic acid in aqueous solutions?

A3: The degradation of folic acid, particularly through photolysis, results in the cleavage of the C9-N10 bond. This process yields two primary degradation products: pterine-6-carboxylic acid and p-amino-benzoyl-L-glutamic acid.[6]

Q4: Can temperature changes affect the pH-dependent stability of folic acid?

A4: Yes, temperature is a critical factor that interacts with pH to influence folic acid stability. Thermal degradation studies show that at all pH values, folic acid is more stable than some of its derivatives like tetrahydrofolic acid and 5-methyltetrahydrofolic acid.[1][3] Even at elevated temperatures (e.g., 100°C), folic acid remains relatively stable for extended periods in the pH range of 5.0 to 12.0.[1] However, at acidic pH values below 4, the degradation rate increases significantly with heat.[1][8]

Troubleshooting Guides

Issue 1: I am observing precipitation in my folic acid solution.

  • Possible Cause 1: pH-dependent solubility. Folic acid's solubility in water is low and highly dependent on pH.[9][10] In acidic conditions, the carboxylic acid groups can become protonated, reducing solubility and leading to self-association and precipitation.[10]

  • Troubleshooting Steps:

    • Measure the pH of your solution.

    • If the pH is acidic, consider adjusting it to a neutral or slightly alkaline pH (7.0 or above) to increase solubility.[9] Sodium hydroxide (B78521) or other suitable bases can be used for this adjustment.[11][12]

    • Ensure all components are fully dissolved before storage.

  • Possible Cause 2: Temperature fluctuations. Repeated freeze-thaw cycles or exposure to extreme temperatures can cause high-molecular-weight components to fall out of solution.[13]

  • Troubleshooting Steps:

    • Avoid repeated freezing and thawing of your folic acid solutions.

    • Store solutions at a consistent, recommended temperature.

Issue 2: My folic acid concentration is decreasing rapidly, even when stored in the dark.

  • Possible Cause: Inappropriate pH of the solution. If your aqueous solution has a pH below 4.0, folic acid will degrade more rapidly, even without exposure to light.[1]

  • Troubleshooting Steps:

    • Prepare your folic acid solution in a buffer with a pH in the neutral to alkaline range (pH 7.0-9.2) for optimal thermal stability.[2][3]

    • Verify the pH of your final solution after the addition of all components.

Issue 3: I am getting inconsistent results in my stability studies.

  • Possible Cause 1: Inconsistent pH across samples. Small variations in the pH of buffer preparations can lead to significant differences in degradation rates.

  • Troubleshooting Steps:

    • Carefully prepare and standardize your buffer solutions.

    • Measure and record the final pH of each sample solution before starting the stability study.

  • Possible Cause 2: Photodegradation. Folic acid is sensitive to UV radiation, and its photodegradation rate is also pH-dependent.[6]

  • Troubleshooting Steps:

    • Protect your solutions from light at all stages of preparation and storage by using amber-colored glassware or wrapping containers in aluminum foil.[14]

Data Presentation

Table 1: Summary of Folic Acid Degradation Kinetics as a Function of pH

pHTemperature (°C)Degradation Rate Constant (k)Half-life (t½)Reference(s)
2.5Ambient (UV)5.04 x 10⁻³ min⁻¹~137 min[6]
31004 x 10⁻⁵ min⁻¹~17329 min[8]
<4.0100Greatest rate of degradationNot Specified[1]
5.0 - 12.0100Stable for up to 10 hoursNot Specified[1]
7.0100Highest stabilityNot Specified[1][3]
9.2Not SpecifiedHigh stabilityNot Specified[2][3]
10.0Ambient (UV)0.1550 x 10⁻³ min⁻¹~4472 min[6]

Experimental Protocols

Protocol 1: Preparation of Buffered Folic Acid Solutions for Stability Studies

  • Buffer Preparation: Prepare a series of buffer solutions covering the desired pH range (e.g., sodium acetate (B1210297) for pH 3-5, sodium phosphate (B84403) for pH 6-8, and sodium borate (B1201080) for pH 9-10).[2][3]

  • Folic Acid Stock Solution: Prepare a stock solution of folic acid in a suitable solvent. Since folic acid has low water solubility, it can be dissolved in a dilute solution of sodium hydroxide before being diluted with the buffer.[11][12]

  • Sample Preparation: Add a known volume of the folic acid stock solution to each buffer to achieve the desired final concentration.

  • pH Verification: Measure and, if necessary, adjust the final pH of each solution.

  • Storage: Store the solutions under controlled conditions (temperature and light) for the duration of the experiment.

Protocol 2: Quantification of Folic Acid by High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: Use a standard HPLC system with a UV detector.

  • Column: A reverse-phase C8 or C18 column is commonly used.[15]

  • Mobile Phase: A typical mobile phase consists of a mixture of a phosphate buffer (e.g., pH 6.4) and an organic solvent like methanol (B129727) or acetonitrile.[15] The exact ratio can be optimized for best separation.

  • Detection: Monitor the elution of folic acid at its maximum absorbance wavelength, which is around 280-285 nm.[15][16]

  • Quantification: Create a standard curve using known concentrations of folic acid to quantify the amount in your samples.

Visualizations

TroubleshootingWorkflow start Start: Folic Acid Stability Issue issue Identify the Issue start->issue precipitation Precipitation Observed issue->precipitation Precipitation degradation Rapid Degradation issue->degradation Degradation inconsistent Inconsistent Results issue->inconsistent Inconsistency check_ph_sol Check pH & Solubility precipitation->check_ph_sol check_temp Check for Temperature Fluctuations precipitation->check_temp check_ph_deg Check Solution pH degradation->check_ph_deg check_light Check for Light Exposure degradation->check_light inconsistent->check_light check_ph_incon Check pH Consistency inconsistent->check_ph_incon adjust_ph Adjust pH to Neutral/Alkaline check_ph_sol->adjust_ph control_temp Control Storage Temperature check_temp->control_temp use_buffer Use Appropriate pH Buffer check_ph_deg->use_buffer protect_light Protect from Light check_light->protect_light standardize_buffer Standardize Buffer Preparation check_ph_incon->standardize_buffer

Caption: Troubleshooting workflow for folic acid stability issues.

DegradationPathway cluster_conditions Degradation Conditions acidic_ph Acidic pH (<4) (Heat/UV Light) cleavage Cleavage at C9-N10 bond acidic_ph->cleavage Accelerates alkaline_ph Neutral/Alkaline pH (>7) (Heat/UV Light) alkaline_ph->cleavage Slows folic_acid Folic Acid folic_acid->cleavage product1 p-aminobenzoyl-L-glutamic acid cleavage->product1 product2 Pterine-6-carboxylic acid cleavage->product2

Caption: Degradation pathway of folic acid in aqueous solutions.

References

Technical Support Center: Folic Acid Hydrate in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with folic acid hydrate (B1144303) in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is a standard dietary dosage of folic acid for rodents in research?

A standard maintenance diet for rodents typically contains around 2 mg of folic acid per kilogram of diet.[1][2] However, specific experimental needs may require adjustments to this amount. For example, studies on folic acid supplementation have used diets containing 5, 10, or even 50 mg/kg.[3] It's crucial to consult literature relevant to your specific research area to determine the optimal dosage.

Q2: How do I prepare a folic acid solution for injection?

For intraperitoneal injections, folic acid can be dissolved in a vehicle like saline. It is important to note that the concentration of the folic acid solution can be critical. For instance, in studies inducing acute kidney injury, concentrations higher than 12.5 mg/mL of folic acid at a dose of 250 mg/kg body weight have been associated with increased animal mortality.[4]

Q3: Is folic acid toxic at high doses in animals?

Yes, while folic acid is generally considered safe, high doses can be toxic. A large single intraperitoneal injection of folic acid (e.g., 250 mg/kg body weight) is a well-established method for inducing acute kidney injury in mouse and rat models.[4] Chronic high-dose supplementation may also have adverse effects, so it is essential to determine the appropriate dose for your specific study.[5][6]

Q4: How can I convert a human dose of folic acid to an equivalent dose for my animal model?

Dose conversion between species should be based on body surface area (BSA) rather than body weight alone. The Human Equivalent Dose (HED) can be calculated from the animal dose using the following formula:

HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)

The Km value is a correction factor for BSA. For example, the Km for a mouse is 3 and for a human is 37.[7][8][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected animal mortality or signs of toxicity (e.g., lethargy, convulsions) Folic acid overdose, especially with injectable solutions.Immediately review your dosage calculations and the concentration of your folic acid solution. For injections, ensure the concentration does not exceed safe limits reported in the literature (e.g., <12.5 mg/mL for a 250 mg/kg dose).[4][6]
Inconsistent or unexpected experimental results Instability of folic acid in the diet or drinking water. Folic acid is sensitive to light, heat, and humidity.[10][11]Prepare fresh folic acid-supplemented diets or solutions regularly. Store folic acid powder and supplemented materials in cool, dark, and dry conditions. Consider using a stabilized form of folic acid if available for feed.[12]
Variable serum folate levels in control animals Folate synthesis by gut microbiota.If precise control over folate levels is critical, consider using an antibiotic in the feed that inhibits folate synthesis by intestinal flora, such as succinylsulfathiazole.[2]
Reduced feed intake in supplemented animals High levels of folic acid supplementation may decrease feed intake in some species, such as pigs.[13]Monitor feed consumption closely. If a decrease is observed, consider if the dosage can be adjusted or if the experimental design can account for this effect.
Precipitation of folic acid in solution Folic acid has limited solubility in neutral or acidic solutions.Prepare solutions in a slightly alkaline buffer (e.g., using sodium bicarbonate) to improve solubility. Prepare solutions fresh before each use.

Quantitative Data Summary

Table 1: Folic Acid Dosages in Rodent Diets from Various Studies

Animal ModelDosage (mg/kg of diet)Experimental ContextReference
Rats2Control diet for pregnancy study[1]
Rats5, 10, 50Supplementation to prevent cognitive impairment[3]
Rats40High-dose supplementation during pregnancy[1]
Mice2Control diet (recommended level)[2]
Mice10Supplementation during pregnancy[2]
Mice0.5Satisfactory growth[14]

Table 2: Human and Animal Dose Conversion Factors (Km)

SpeciesBody Weight (kg)Body Surface Area (m²)Km (Weight/BSA)
Human601.6237
Rat0.150.0256
Mouse0.020.00673

Data adapted from FDA guidelines and other sources.[7][8][9]

Experimental Protocols & Visualizations

Experimental Workflow: Induction of Acute Kidney Injury with Folic Acid

This workflow outlines the key steps for inducing acute kidney injury (AKI) in a mouse model using a high dose of folic acid.

AKI_Workflow cluster_prep Preparation cluster_induction Induction cluster_monitoring Monitoring & Analysis AnimalAcclimation Animal Acclimation FASolution Prepare Folic Acid Solution (e.g., 12.5 mg/mL) FAInjection Single Intraperitoneal Injection (250 mg/kg) FASolution->FAInjection Monitoring Monitor for Clinical Signs FAInjection->Monitoring TissueCollection Tissue & Blood Collection (e.g., 48h post-injection) Monitoring->TissueCollection Analysis Histological & Biochemical Analysis TissueCollection->Analysis

Caption: Workflow for Folic Acid-Induced Acute Kidney Injury Model.

Signaling Pathway: Folic Acid and the Methionine Cycle

Folic acid is a crucial component of the one-carbon metabolism pathway, which includes the methionine cycle. This cycle is vital for DNA synthesis and methylation reactions.

Methionine_Cycle FA Folic Acid DHF Dihydrofolate (DHF) FA->DHF THF Tetrahydrofolate (THF) DHF->THF CH2THF 5,10-Methylene-THF THF->CH2THF MTHFR MTHFR CH3THF 5-Methyl-THF CH2THF->CH3THF MTHFR DNA_Synthesis DNA Synthesis CH2THF->DNA_Synthesis Hcy Homocysteine CH3THF->Hcy MS Met Methionine SAM S-adenosylmethionine (SAM) Met->SAM SAH S-adenosylhomocysteine (SAH) SAM->SAH DNA_Methylation DNA Methylation SAM->DNA_Methylation SAH->Hcy Hcy->Met

Caption: Simplified diagram of the Folic Acid and Methionine Cycle.

References

Addressing autofluorescence of folic acid hydrate in imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with folic acid hydrate (B1144303) in imaging applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the common challenge of autofluorescence associated with folic acid hydrate and achieve high-quality imaging data.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your imaging experiments involving this compound.

Issue: My signal of interest is obscured by high background fluorescence.

This is a classic sign of autofluorescence from this compound or other endogenous molecules in your sample. Here’s a step-by-step approach to troubleshoot this issue:

A High Background Fluorescence Observed B Step 1: Confirm Source of Autofluorescence A->B C Image an unlabeled control sample containing this compound. B->C D Is the background fluorescence still present? C->D E YES D->E F NO D->F G The autofluorescence is likely from this compound or the sample itself. E->G H The background is from your fluorescent probe or staining procedure. Re-evaluate your staining protocol. F->H I Step 2: Implement Mitigation Strategies G->I J Choose a strategy based on available equipment and experimental needs. I->J K Spectral Unmixing J->K L Time-Resolved Microscopy (FLIM/TRFM) J->L M Photobleaching J->M N Chemical Quenching J->N O Optimize Fluorophore Choice J->O P Step 3: Acquire and Analyze Data K->P L->P M->P N->P O->P Q Follow the specific protocol for your chosen strategy. P->Q R Did the signal-to-noise ratio improve significantly? Q->R S YES R->S T NO R->T U Experiment Successful S->U V Re-evaluate your chosen strategy or combine multiple approaches. Consider consulting with an imaging specialist. T->V

Caption: Troubleshooting workflow for high background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is this compound problematic?

Autofluorescence is the natural emission of light by biological structures or molecules like this compound when they absorb light.[1] This intrinsic fluorescence can interfere with the signal from your intended fluorescent labels, reducing the signal-to-noise ratio and making it difficult to interpret your imaging data.[2][3] Folic acid's pteridine (B1203161) ring is a known fluorophore, contributing to this background signal.[4]

Q2: What are the spectral properties of this compound's autofluorescence?

Folic acid exhibits broad excitation and emission spectra, which can vary with the local chemical environment (e.g., pH).[5] Understanding these properties is crucial for selecting appropriate fluorophores and filter sets to minimize spectral overlap.

Parameter Wavelength Range (nm) Notes
Excitation Maxima ~350 - 370Can be excited by common UV and violet laser lines.
Emission Maximum ~450Emits in the blue-green region of the spectrum.[4]

Note: These values are approximate and can be influenced by experimental conditions.

Q3: How can I reduce the autofluorescence of this compound in my experiments?

Several techniques can be employed to mitigate the autofluorescence of this compound. The best approach will depend on your specific experimental setup and the instrumentation available. Key methods include:

  • Spectral Unmixing: This computational technique separates the emission spectra of your fluorophore and the autofluorescence.[2][3][6]

  • Time-Resolved Fluorescence Microscopy (TRFM) or Fluorescence Lifetime Imaging (FLIM): These methods distinguish between fluorophores based on their fluorescence lifetimes.[7][8][9][10]

  • Photobleaching: Intentionally exposing the sample to intense light to destroy the autofluorescent molecules before imaging your target.[11][12][13][14]

  • Chemical Quenching: Using chemical agents to reduce autofluorescence.[15][16]

  • Strategic Fluorophore Selection: Choosing dyes with emission spectra that are well-separated from the autofluorescence of folic acid.[9][15][17]

Experimental Protocols

Protocol 1: Spectral Unmixing

Spectral unmixing is a powerful method to mathematically separate the signal of your fluorescent probe from the autofluorescence background.[2][3][18]

Principle: This technique relies on the fact that your fluorophore and the autofluorescence from folic acid have distinct emission spectra. By acquiring a series of images at different emission wavelengths (a "lambda stack"), software can calculate the contribution of each component to every pixel in the image.[3]

A Mixed Fluorescence Signal (Target Fluorophore + Autofluorescence) B Acquire Lambda Stack (Images at multiple emission wavelengths) A->B C Define Reference Spectra (Pure spectrum of target and autofluorescence) B->C D Linear Unmixing Algorithm C->D E Separated Image 1 (Target Fluorophore Only) D->E F Separated Image 2 (Autofluorescence Only) D->F

Caption: Principle of spectral unmixing.

Methodology:

  • Acquire Reference Spectra:

    • Prepare a control sample containing only your fluorescently labeled target (without this compound, if possible) to acquire the pure spectrum of your fluorophore.

    • Prepare an unlabeled control sample containing this compound to acquire the pure autofluorescence spectrum.

  • Acquire Image Data:

    • On your experimental sample, acquire a lambda stack, which is a series of images taken at contiguous narrow emission bands.

  • Perform Unmixing:

    • Using your microscope's software, define the reference spectra you collected.

    • Apply the linear unmixing algorithm to your experimental lambda stack. The software will generate separate images representing the signal from your target fluorophore and the autofluorescence.

Protocol 2: Time-Resolved Fluorescence Microscopy (FLIM/TRFM)

This technique differentiates between fluorophores based on the time they remain in an excited state (their "fluorescence lifetime").[7][8][9][10] Autofluorescence typically has a very short lifetime (1-5 nanoseconds), while many commercial fluorophores have longer lifetimes.

Methodology:

  • Select a Long-Lifetime Fluorophore: Choose a fluorescent probe with a lifetime that is significantly longer than the expected autofluorescence. Lanthanide chelates are often used for this purpose.[7][19]

  • Instrument Setup: A pulsed laser and a time-gated detector are required.

  • Time-Gated Detection:

    • The pulsed laser excites the sample.

    • A short delay is introduced before the detector is activated.

    • During this delay, the short-lived autofluorescence decays significantly.

    • The detector then collects the remaining, longer-lived fluorescence from your target probe.[8] This results in an image with a greatly improved signal-to-noise ratio.[7]

Protocol 3: Photobleaching

Photobleaching involves deliberately destroying the autofluorescent molecules by exposing the sample to high-intensity light before acquiring your final image.[11][12][13][14]

Methodology:

  • Sample Preparation: Prepare your sample as usual.

  • Pre-Acquisition Bleaching:

    • Before introducing your fluorescent probe, illuminate the sample with a broad-spectrum, high-intensity light source (e.g., from your microscope's fluorescence lamp) for an extended period (this can range from minutes to hours and requires optimization).

    • Monitor the decrease in autofluorescence until it reaches an acceptable level.

  • Staining and Imaging:

    • Proceed with your standard staining protocol for your target of interest.

    • Image your sample using minimal excitation light to avoid photobleaching your actual fluorescent probe.[13]

Caution: Excessive photobleaching can damage the sample. It's crucial to optimize the duration and intensity of the light exposure.

Protocol 4: Chemical Quenching

Certain chemical reagents can be used to reduce autofluorescence.[15][16]

Methodology:

  • Reagent Selection: Common quenching agents include Sudan Black B and Trypan Blue.

  • Treatment:

    • After fixation and permeabilization, incubate your sample with the quenching agent (e.g., 0.1% Sudan Black B in 70% ethanol (B145695) for 10-30 minutes).

    • Wash the sample thoroughly to remove excess quenching agent.

  • Staining and Imaging: Proceed with your immunofluorescence staining and imaging.

Note: Chemical quenchers may also reduce the signal from your specific fluorescent probe, so optimization is necessary.

References

Technical Support Center: Enhancing Folic Acid Hydrate Bioavailability In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the in vivo bioavailability of folic acid hydrate (B1144303).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the in vivo bioavailability of folic acid hydrate?

A1: The primary challenges include folic acid's low solubility, particularly in acidic environments like the stomach, and its susceptibility to degradation under various conditions such as exposure to light, high temperatures, and changes in pH.[1] Naturally occurring folates in food have a bioavailability of about 50%, while synthetic folic acid is more bioavailable.[2][3][4]

Q2: What are the most effective strategies to enhance the bioavailability of this compound?

A2: Current research highlights three primary strategies:

  • Nanoparticle Encapsulation: Encapsulating folic acid within polymeric nanoparticles, such as those made from Poly(lactic-co-glycolic acid) (PLGA), protects it from degradation in the gastrointestinal tract and can enhance its absorption.[5]

  • Liposomal Delivery: Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate folic acid, improving its stability and facilitating its transport across biological membranes.

  • Co-administration with Bioenhancers: Certain molecules, when administered with folic acid, can improve its absorption and utilization.

Troubleshooting Guides

Nanoparticle Formulation Issues
Problem Potential Cause Troubleshooting Steps
Low Encapsulation Efficiency Poor affinity of folic acid for the polymer matrix.Optimize the polymer-to-drug ratio. Consider using a different polymer or modifying the surface charge of the nanoparticles.
Drug leakage during the formulation process.Adjust the homogenization or sonication time and power. Ensure rapid solidification of the nanoparticles.
Inconsistent Particle Size (High Polydispersity Index) Inefficient emulsification process.Optimize the stirring speed, sonication/homogenization parameters, and surfactant concentration.
Polymer aggregation.Ensure complete dissolution of the polymer and drug. Use a stabilizer in the formulation.
Poor In Vivo Performance Despite Good In Vitro Results Rapid clearance of nanoparticles by the reticuloendothelial system (RES).Surface-modify the nanoparticles with polyethylene (B3416737) glycol (PEG) to increase circulation time.
Instability of nanoparticles in the gastrointestinal tract.Use polymers that are resistant to acidic and enzymatic degradation. Consider enteric coating of the nanoparticles.[5]
Liposomal Formulation Issues
Problem Potential Cause Troubleshooting Steps
Low Encapsulation Efficiency Inefficient hydration of the lipid film.Ensure the hydration buffer is at a temperature above the phase transition temperature of the lipids. Optimize the hydration time and agitation method.[6][7]
Drug leakage from liposomes.Select lipids with higher phase transition temperatures to create a more rigid bilayer. Include cholesterol in the formulation to enhance stability.
Formation of Large, Multilamellar Vesicles Inadequate size reduction process.Utilize extrusion through polycarbonate membranes with defined pore sizes or employ sonication to reduce the size and lamellarity of the liposomes.[8]
Instability During Storage (Aggregation, Fusion, Leakage) Inappropriate storage conditions.Store liposomal formulations at 4°C. For long-term storage, consider lyophilization with a suitable cryoprotectant.
Lipid oxidation or hydrolysis.Use saturated phospholipids (B1166683) or include antioxidants in the formulation. Maintain an appropriate pH for the storage buffer.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the improved bioavailability of folic acid using different formulation strategies.

Table 1: Bioavailability Enhancement of Folic Acid with Nanoparticle Formulations

FormulationAnimal ModelKey Pharmacokinetic Parameter ChangeReference
Folic acid-loaded chitosan (B1678972) nanoparticlesWistar ratsSignificantly higher plasma and tissue levels compared to free folic acid.[9]
Folic acid-functionalized PLGA nanoparticles (encapsulating paclitaxel)Caco-2 cells (in vitro)8-fold higher transport compared to free paclitaxel.[10][11][12]

Table 2: Pharmacokinetic Parameters of Liposomal Folic Acid Formulations

FormulationStudy TypeKey FindingsReference
l-THP liposome-gelIn vivo transdermal (rabbits)Relative bioavailability of 233.8% compared to an emulsion.[13]
Folate fortified nanosized liposomesTransdermal applicationHigher plasma levels and significant skin depot compared to oral delivery.[13]

Table 3: Caco-2 Cell Permeability of Folic Acid Formulations

CompoundApparent Permeability (Papp) (cm/s)Reference
Folic acid1.7 x 10⁻⁶[14]
5-CH3-H4folate1.4 x 10⁻⁶[14]
Mannitol (B672) (low permeability control)0.5 x 10⁻⁶[14]
Caffeine (B1668208) (high permeability control)34 x 10⁻⁶[14]

Experimental Protocols

Protocol 1: Preparation of Folic Acid-Loaded PLGA Nanoparticles

This protocol is based on the emulsion-solvent evaporation method.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA) solution (e.g., 1% w/v)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in DCM.

  • Emulsification: Add the organic phase to a PVA solution under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated folic acid.

  • Lyophilization (Optional): For long-term storage, resuspend the nanoparticles in a cryoprotectant solution and lyophilize.

G A Dissolve PLGA and Folic Acid in DCM C Emulsification (Homogenization/Sonication) A->C B Prepare PVA solution B->C D Solvent Evaporation C->D E Nanoparticle Collection (Centrifugation) D->E F Washing E->F G Lyophilization (Optional) F->G

Liposome Preparation via Thin-Film Hydration
Protocol 3: Caco-2 Cell Permeability Assay

This in vitro model is used to predict the intestinal absorption of drugs and formulations.

[15][16][17][18]Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts

  • Hanks' Balanced Salt Solution (HBSS)

  • Test formulation (e.g., folic acid nanoparticles)

  • Control compounds (e.g., mannitol for low permeability, caffeine for high permeability)

  • Analytical method for quantification (e.g., HPLC)

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Study:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test formulation to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the basolateral side and replace with fresh HBSS.

  • Sample Analysis: Quantify the concentration of folic acid in the collected samples using a validated analytical method like HPLC.

  • Calculate Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration in the donor chamber.

Signaling Pathways in Folic Acid Absorption

The primary mechanism for intestinal folate absorption is mediated by the Proton-Coupled Folate Transporter (PCFT) , which is highly expressed in the apical brush-border membrane of the proximal small intestine. P[19][20][21]CFT functions optimally in an acidic environment, coupling the transport of folate to the influx of protons down their electrochemical gradient.

[19][20]Proton-Coupled Folate Transporter (PCFT) Signaling Pathway

G cluster_0 Apical Membrane of Enterocyte cluster_1 Intestinal Lumen (Acidic Microenvironment) cluster_2 Cytoplasm of Enterocyte PCFT PCFT (Proton-Coupled Folate Transporter) Folate_in Folic Acid PCFT->Folate_in Transport Proton_in H+ PCFT->Proton_in Co-transport Folate Folic Acid Folate->PCFT Proton H+ Proton->PCFT

Folate transport via PCFT in intestinal cells.

References

Technical Support Center: Long-Term Storage of Folic Acid Hydrate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges associated with the long-term storage of folic acid hydrate (B1144303) solutions. It offers troubleshooting advice and answers to frequently asked questions to ensure the stability and integrity of your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of folic acid hydrate solutions during long-term storage?

A1: The stability of this compound in aqueous solutions is influenced by several key factors. The most significant are exposure to light, adverse pH levels, elevated temperatures, and the presence of oxygen.[1] Folic acid is particularly sensitive to UV and visible light, which can lead to the cleavage of its molecular structure.[2] It is most stable in a pH range of 5 to 8.[3] Acidic conditions (pH < 5) can cause rapid degradation.[4][5] Higher temperatures accelerate the rate of chemical degradation.[1] The presence of oxygen can also contribute to oxidative degradation.[6]

Q2: What are the main degradation products of folic acid in solution?

A2: The primary degradation pathway for folic acid involves the cleavage of the C9-N10 bond. This results in the formation of two main degradation products: pterin-6-carboxylic acid and p-aminobenzoyl-L-glutamic acid (pABG).[7] The presence of these compounds can be quantified using analytical techniques like HPLC to assess the extent of degradation.

Q3: How should I prepare a this compound solution to maximize its stability?

A3: To prepare a stable solution, dissolve this compound in a slightly alkaline solution first, as it has poor solubility in neutral or acidic water.[2][8] You can use a dilute sodium hydroxide (B78521) solution to adjust the pH to around 8-9 to aid dissolution.[4] Once dissolved, the pH can be adjusted to the desired experimental range, preferably between 5 and 8 for optimal stability.[3] Prepare solutions in a location with subdued light and use amber-colored glassware or containers wrapped in aluminum foil to protect from light.[9]

Q4: What is the recommended temperature for storing this compound solutions?

A4: For long-term storage, it is recommended to store this compound solutions at refrigerated temperatures (4°C).[3][9] One study showed that an extemporaneously prepared folic acid oral suspension was stable for up to 60 days when stored at 4°C.[3] Avoid freezing the solution unless specifically validated for your formulation, as freeze-thaw cycles can potentially affect stability.

Q5: Can I use antioxidants to improve the stability of my folic acid solution?

A5: Yes, antioxidants can significantly improve the stability of folic acid solutions, especially in the presence of factors like light and oxygen that promote oxidative degradation.[6][10] Compounds such as butylated hydroxyanisole (BHA), nordihydroguaiaretic acid (NDGA), and ethyl hydrocaffeate have been shown to stabilize folic acid solutions.[4][6][10] The combination of Vitamin C and sodium citrate (B86180) has also been reported to have a protective effect.[5]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Precipitation or cloudiness in the solution. - Low pH: Folic acid is poorly soluble in acidic conditions.[8] - High Concentration: The concentration may exceed the solubility limit at the given pH and temperature. - Interaction with other components: Other substances in a complex solution may cause folic acid to precipitate.- Adjust the pH of the solution to be between 7 and 9 using a dilute base (e.g., NaOH) to increase solubility.[4] - Consider preparing a more dilute solution. - If working with a complex mixture, assess the compatibility of all components with folic acid at the desired pH.
The solution has turned a darker yellow or brownish color. - Degradation: Color change is often an indicator of chemical degradation, particularly due to light exposure or heat.[11]- Discard the solution as it has likely degraded. - Prepare a fresh solution, ensuring it is protected from light by using amber vials or wrapping the container in foil.[9] - Store the solution at a recommended low temperature (e.g., 4°C).[3]
Loss of potency or inconsistent experimental results. - Chemical Instability: The folic acid in the solution has degraded over time due to improper storage conditions (light, temperature, pH).- Prepare fresh solutions more frequently. - Re-evaluate your storage conditions. Ensure solutions are stored in the dark at 4°C and within the optimal pH range. - For critical applications, perform a stability-indicating assay (e.g., HPLC) to confirm the concentration before use.
Visible microbial growth (e.g., cloudiness, mold). - Contamination: The solution was not prepared under sterile conditions or has been contaminated during use.- Filter-sterilize the solution through a 0.22 µm filter after preparation.[12] - Use aseptic techniques when handling the solution. - Consider adding a suitable preservative if appropriate for your experimental design.

Quantitative Stability Data

The following tables summarize the stability of folic acid solutions under various conditions.

Table 1: Effect of pH and Temperature on Folic Acid Stability

pHTemperatureStability/Degradation RateReference
1.95 - 6.40Room Temp.Reservation ratio reduced to 23% in 72 hours.[5]
8.05 - 10.40Room Temp.Reservation ratio >93.1% after 72 hours.[5]
5.39 - 10.40100°CGood stability after 2 hours.[5]
5 - 10121°CNegligible decomposition after 15 minutes (autoclaving).[3]
5.025°CStable for up to 60 days.[3]
5.04°CStable for up to 60 days.[3]
2.5UV RadiationPhotodegradation rate: 5.04 x 10⁻³ min⁻¹[7]
10.0UV RadiationPhotodegradation rate: 0.1550 x 10⁻³ min⁻¹[7]

Table 2: Stability of Folic Acid in a Complex Solution (25% Dextrose, 3.5% Amino Acids, Multivitamins)

Concentration (mg/L)Storage ConditionsStability DurationRemaining ConcentrationReference
0.25, 0.5, 0.75, 1.0Light-Room Temp48 hours>90%[13][14]
0.25, 0.5, 0.75, 1.0Light-Refrigeration48 hours>90%[13][14]
0.25, 0.5, 0.75, 1.0Dark-Room Temp48 hours>90%[13][14]
0.25, 0.5, 0.75, 1.0Dark-Refrigeration48 hours>90%[13][14]

Experimental Protocols

Protocol 1: Preparation of a Stock this compound Solution
  • Materials:

    • This compound powder

    • 0.1 M Sodium Hydroxide (NaOH)

    • Deionized water

    • pH meter

    • Amber volumetric flask

    • Magnetic stirrer and stir bar

    • 0.22 µm sterile filter

  • Procedure:

    • Weigh the desired amount of this compound powder.

    • In the amber volumetric flask, add approximately 80% of the final volume of deionized water.

    • While stirring, slowly add small volumes of 0.1 M NaOH to the water until the pH is between 8 and 9.

    • Gradually add the folic acid powder to the stirring solution. It should dissolve completely.

    • Once dissolved, adjust the pH to your desired experimental level (ideally between 7 and 8) using dilute HCl or NaOH.

    • Add deionized water to reach the final volume.

    • For sterile applications, filter the solution through a 0.22 µm sterile filter into a sterile amber container.

    • Store the solution at 4°C, protected from light.

Protocol 2: Stability-Indicating HPLC Method for Folic Acid

This protocol provides a general framework. Specific parameters may need to be optimized for your equipment and application.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

    • C18 reverse-phase column (e.g., Inertsil C8, 250 x 4.6 mm, 5 µm).[15]

  • Reagents:

    • Methanol (HPLC grade)

    • Phosphate (B84403) buffer (pH 6.4)[15]

    • Folic acid reference standard

    • Degradation products reference standards (pterin-6-carboxylic acid, p-aminobenzoyl-L-glutamic acid), if available.

  • Chromatographic Conditions:

    • Mobile Phase: Methanol and phosphate buffer (pH 6.4) (12:88, v/v).[15]

    • Flow Rate: 0.7 mL/min.[15]

    • Column Temperature: 30°C.[15]

    • Detection Wavelength: 280 nm.[15]

    • Injection Volume: 5 µL.[15]

  • Procedure:

    • Standard Preparation: Prepare a series of standard solutions of folic acid in the mobile phase at known concentrations.

    • Sample Preparation: Dilute your stored folic acid solution with the mobile phase to a concentration within the range of your standard curve.

    • Analysis: Inject the standards and samples onto the HPLC system.

    • Quantification: Create a calibration curve from the peak areas of the standard solutions. Use this curve to determine the concentration of folic acid in your samples. The appearance of new peaks with retention times corresponding to the degradation products indicates degradation.

Visualizations

Folic_Acid_Degradation_Pathway folic_acid This compound cleavage Cleavage at C9-N10 bond folic_acid->cleavage Light, Heat, Acid, Oxygen pabg p-Aminobenzoyl-L-glutamic acid (pABG) cleavage->pabg pterin Pterin-6-carboxylic acid cleavage->pterin

Caption: Degradation pathway of folic acid.

Experimental_Workflow cluster_prep Solution Preparation cluster_storage Long-Term Storage cluster_analysis Stability Analysis prep1 Dissolve Folic Acid in alkaline water (pH 8-9) prep2 Adjust to desired pH (5-8) prep1->prep2 prep3 Store in amber container at 4°C prep2->prep3 storage Incubate under specific conditions (Time, Temp, Light) prep3->storage analysis1 Sample aliquots at defined time points storage->analysis1 analysis2 Analyze by Stability-Indicating HPLC analysis1->analysis2 analysis3 Quantify Folic Acid and Degradation Products analysis2->analysis3

Caption: Workflow for stability testing.

References

Technical Support Center: Folic Acid Hydrate Metabolite Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection and quantification of folic acid hydrate (B1144303) and its metabolites.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low recovery of folate metabolites, especially tetrahydrofolate (THF) and 5-methyltetrahydrofolate (5-MTHF). Oxidation of reduced folates during sample collection, storage, or preparation. Folates are sensitive to light, temperature, pH, and oxygen.[1][2]Sample Handling: Collect blood samples in tubes containing an anticoagulant like EDTA. Process samples promptly on ice and protect them from light.[3]Antioxidants: Add an antioxidant such as ascorbic acid (e.g., 5 g/L) or a combination of ascorbic acid and 2-mercaptoethanol (B42355) to the sample immediately after collection to prevent oxidation.[1][2][4] The addition of ascorbic acid has been shown to result in nearly complete THF recovery.[2]Storage: Store plasma and serum samples at -70°C or -80°C for long-term stability.[3][4]
High variability in results between replicate injections or different sample batches. Inconsistent sample preparation. Instability of analytes in the autosampler. Matrix effects affecting ionization in LC-MS/MS.Standardize Protocols: Ensure consistent timing and conditions for all sample preparation steps.Internal Standards: Use a stable isotope-labeled internal standard for each analyte to correct for variations in sample preparation and instrument response.[3]Autosampler Conditions: Keep the autosampler temperature low (e.g., 4°C) to maintain the stability of the metabolites.[1]Matrix Effect Evaluation: Assess matrix effects by comparing the response of an analyte in the matrix to its response in a neat solution. If significant, optimize sample cleanup (e.g., using solid-phase extraction) or adjust the chromatographic separation.[3]
Peak tailing or poor peak shape in HPLC chromatograms. Suboptimal mobile phase pH. Secondary interactions with the stationary phase. Column degradation.Mobile Phase Optimization: Adjust the pH of the mobile phase. Folates are generally more stable in alkaline conditions.[1] A mobile phase with a pH around 6.4 has been used successfully for the separation of folic acid and its related substances.[5]Column Choice: Use a column suitable for folate analysis, such as a C18 or a phenyl-polar RP column.[6]Guard Column: Employ a guard column to protect the analytical column from contaminants.
Difficulty in detecting or quantifying unmetabolized folic acid (UMFA). Low concentrations of UMFA in certain samples. Co-elution with other matrix components.Sensitive Detection Method: Utilize a highly sensitive technique like tandem mass spectrometry (LC-MS/MS) for quantification.[7]Chromatographic Resolution: Optimize the HPLC gradient to ensure baseline separation of UMFA from other folates and matrix components.Sample Population: Be aware that UMFA is more likely to be detected in individuals consuming folic acid-fortified foods or supplements.[7][8] Fasting status can also influence UMFA concentrations.[7]
Interference from endogenous substances in plasma samples. Plasma contains numerous compounds that can interfere with the analysis.Sample Cleanup: Implement a robust sample preparation method, such as protein precipitation followed by solid-phase extraction (SPE), to remove interfering substances.[3]Selective Detection: Use tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) for highly selective detection of the target analytes.[1]

Frequently Asked Questions (FAQs)

Sample Preparation and Handling

Q1: What is the best way to store samples for folate analysis to prevent degradation?

A1: To ensure the stability of folate metabolites, especially the reduced forms like THF and 5-MTHF, it is crucial to store samples properly. Plasma and serum samples should be treated with an antioxidant like ascorbic acid and stored at -70°C or colder for long-term preservation.[3][4] Folates are susceptible to degradation from heat, light, and oxidation, so minimizing freeze-thaw cycles and protecting samples from light is also essential.[1]

Q2: Why is the addition of antioxidants necessary during sample preparation?

A2: Antioxidants are critical for preventing the oxidation of chemically labile folate derivatives.[1] Reduced folates like THF are particularly prone to oxidation. Adding ascorbic acid, often in combination with other reducing agents like 2-mercaptoethanol, helps to maintain the integrity of these metabolites throughout the sample preparation and analysis process, leading to more accurate quantification.[1][4] Studies have shown that without an antioxidant, the recovery of spiked THF in serum can be less than 50%, whereas with ascorbic acid, it can be nearly 100%.[2]

Q3: How can I effectively remove proteins from plasma samples without losing folate metabolites?

A3: Protein precipitation is a common and effective method. This is typically achieved by adding a solvent like methanol (B129727) or acetonitrile (B52724) to the plasma sample.[1] It is important to add stable isotope-labeled internal standards before protein precipitation to account for any analyte loss during this and subsequent steps.[3] Following precipitation and centrifugation, the supernatant can be further purified using solid-phase extraction (SPE) for cleaner samples, which is particularly important for sensitive LC-MS/MS analysis.[3]

Analytical Methods

Q4: What are the most common analytical techniques for quantifying folic acid metabolites?

A4: The gold standard for the quantification of folic acid and its metabolites is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[3] High-performance liquid chromatography (HPLC) with UV or fluorescence detection is also used, particularly for the analysis of fortified foods.[9][10] Microbiological assays are a more traditional method but are less specific than chromatographic techniques.[6]

Q5: How can I resolve the different folate vitamers chromatographically?

A5: Chromatographic separation of folate vitamers can be achieved using reversed-phase HPLC, often with a C18 column. A gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[1][9] The pH of the mobile phase is a critical parameter to optimize for good peak shape and resolution.

Q6: What are the challenges in measuring unmetabolized folic acid (UMFA) and how can they be overcome?

A6: The primary challenges in measuring UMFA are its typically low concentration in plasma (in the absence of supplementation) and the potential for interference from other compounds.[7] To overcome these, a highly sensitive and specific analytical method such as LC-MS/MS is recommended.[7] Careful optimization of the chromatographic method is necessary to ensure that UMFA is separated from other folate forms and matrix components. The use of a stable isotope-labeled internal standard for UMFA is also crucial for accurate quantification.

Experimental Protocols & Data

Representative LC-MS/MS Parameters for Folate Metabolite Analysis

The following table provides typical starting conditions for the development of an LC-MS/MS method for the quantification of folic acid and its key metabolites. These parameters should be optimized for the specific instrumentation and application.

Parameter Typical Setting Notes
HPLC Column Reversed-phase C18, e.g., 100 x 2.1 mm, 2.6 µmOther stationary phases like phenyl-polar can also be effective.[6]
Mobile Phase A 0.1% Formic acid or 1 mM ammonium acetate in waterThe choice of buffer depends on the ionization mode and desired separation.
Mobile Phase B Acetonitrile or Methanol
Gradient Elution A typical gradient might start at a low percentage of B, ramp up to a high percentage to elute analytes, followed by a wash and re-equilibration step.A gradient elution is necessary to separate the various folate forms.[1]
Flow Rate 0.2-0.4 mL/minDependent on column dimensions.
Column Temperature 30-40°C
Ionization Source Electrospray Ionization (ESI), often in positive or negative mode depending on the analyte.
MS Detection Multiple Reaction Monitoring (MRM)Specific precursor-to-product ion transitions for each analyte and internal standard must be determined and optimized.
Performance Data for Folate Analysis Methods

This table summarizes typical performance characteristics for the analysis of key folate metabolites using LC-MS/MS and HPLC methods.

Analyte Method Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%) Within-day CV (%) Between-day CV (%)
5-MTHFAffinity HPLC-electrochemical detectionPlasma0.034 pmol/injection-92.28.16.8
Folic Acid (FA)Affinity HPLC-electrochemical detectionPlasma0.027 pmol/injection-98.93.25.9
Folic Acid (FA)HPLC-UVWheat Flour0.06 µg/g0.19 µg/g---
5-MTHFLC-MS/MSPlasma-80 ng/mL---
Folic Acid (FA)LC-MS/MSPlasma-15 ng/mL---

Data compiled from multiple sources.[10][11][12] Actual performance should be validated for each specific application.

Visualizations

Folic Acid Metabolism Pathway

The following diagram illustrates the key steps in the metabolic activation of folic acid.

FolicAcidMetabolism FA Folic Acid (FA) DHFR1 Dihydrofolate Reductase (DHFR) FA->DHFR1 NADPH -> NADP+ DHF Dihydrofolate (DHF) DHFR2 Dihydrofolate Reductase (DHFR) DHF->DHFR2 NADPH -> NADP+ THF Tetrahydrofolate (THF) SHMT SHMT THF->SHMT Serine -> Glycine MethyleneTHF 5,10-Methylene-THF MTHFR MTHFR MethyleneTHF->MTHFR NADPH -> NADP+ MTHF 5-Methyl-THF (5-MTHF) DHFR1->DHF DHFR2->THF MTHFR->MTHF SHMT->MethyleneTHF ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis SampleCollection 1. Sample Collection (e.g., Plasma) + Antioxidant AddIS 2. Add Internal Standard (Stable Isotope Labeled) SampleCollection->AddIS ProteinPrecipitation 3. Protein Precipitation (e.g., Methanol) AddIS->ProteinPrecipitation SPE 4. Solid-Phase Extraction (SPE) (Optional Cleanup) ProteinPrecipitation->SPE EvapRecon 5. Evaporation & Reconstitution SPE->EvapRecon LCMS 6. LC-MS/MS Analysis EvapRecon->LCMS DataProcessing 7. Data Processing & Quantification LCMS->DataProcessing

References

Validation & Comparative

A Comparative Analysis of the Biological Efficacy: Folic Acid Hydrate vs. 5-Methyltetrahydrofolate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of folate metabolism is critical for effective therapeutic strategies. While folic acid has long been the standard for supplementation, its biologically active form, 5-methyltetrahydrofolate (5-MTHF), presents a more direct and potentially efficacious alternative. This guide provides an objective comparison of their biological activities, supported by experimental data and detailed methodologies.

Executive Summary

Folic acid is a synthetic, oxidized form of folate that requires a multi-step enzymatic process to be converted into the biologically active 5-MTHF. This conversion can be inefficient in a significant portion of the population due to common genetic polymorphisms in the methylenetetrahydrofolate reductase (MTHFR) enzyme.[1] Supplementation with 5-MTHF bypasses this metabolic bottleneck, offering potentially higher bioavailability and efficacy, particularly for individuals with MTHFR mutations.[1][2] Clinical studies indicate that 5-MTHF is at least as effective, and in some cases more so, than folic acid in increasing plasma and red blood cell folate levels while also being more effective at lowering homocysteine concentrations.[3]

Quantitative Data Comparison

The following table summarizes the key quantitative differences in the biological activity of folic acid hydrate (B1144303) and 5-MTHF based on findings from various clinical trials.

ParameterFolic Acid Hydrate5-Methyltetrahydrofolate (5-MTHF)Key Findings & Citations
Bioavailability Dependent on multi-step enzymatic conversion, which can be limited by the activity of the DHFR and MTHFR enzymes.[4][5]Directly bioavailable as the active form of folate, bypassing the need for enzymatic conversion.[5][6]5-MTHF is well absorbed even when gastrointestinal pH is altered, and its bioavailability is not affected by metabolic defects.[6]
Effect on Plasma Folate Increases plasma folate levels.Induces a significantly higher plasma folate concentration and reaches maximum concentration in a shorter time compared to folic acid.In a study with healthy female volunteers, a single dose of 5-MTHF (416 µg) resulted in a significantly higher plasma folate concentration compared to folic acid (400 µg).[7]
Effect on Red Blood Cell (RBC) Folate Increases RBC folate concentrations.At least as effective, and in some studies more effective, in increasing RBC folate concentrations.A 24-week study showed that low-dose 5-MTHF (113 µ g/day ) was as effective as folic acid (100 µ g/day ) in increasing RBC folate.[3] Another study found that after treatment, the increase in RBC folate was significantly higher in the 5-MTHF group.[8]
Effect on Homocysteine Levels Reduces plasma homocysteine levels.More effective in lowering total homocysteine (tHcy) concentrations.[7][3]A 24-week trial found that low-dose 5-MTHF was more effective than folic acid in lowering tHcy.[3]
Impact of MTHFR Polymorphism Efficacy can be reduced in individuals with MTHFR gene mutations.Efficacy is not significantly affected by MTHFR polymorphisms, making it a more reliable option for these individuals.Supplementation with 5-MTHF bypasses the MTHFR enzyme, overcoming metabolic defects caused by this polymorphism.[6]
Unmetabolized Folic Acid (UMFA) Supplementation with doses >200 µg can lead to the appearance of UMFA in circulation.[1]Does not lead to the accumulation of UMFA.The presence of UMFA is a concern due to unknown long-term health effects.[1] 5-MTHF supplementation may reduce plasma UMFA by approximately 50% compared to folic acid.[9]

Signaling Pathways and Metabolism

The biological actions of both folic acid and 5-MTHF are central to one-carbon metabolism, which is crucial for DNA synthesis, DNA methylation, and amino acid metabolism.[1][10]

Folic Acid Metabolism

Folic acid must undergo a series of enzymatic conversions to become the active 5-MTHF.

FA Folic Acid (Synthetic) DHF Dihydrofolate (DHF) FA->DHF Dihydrofolate Reductase (DHFR) THF Tetrahydrofolate (THF) DHF->THF DHFR MTHF 5,10-Methylenetetrahydrofolate THF->MTHF MTHF5 5-Methyltetrahydrofolate (5-MTHF) (Biologically Active) MTHF->MTHF5 Methylenetetrahydrofolate Reductase (MTHFR)

Metabolic pathway of folic acid to its active form, 5-MTHF.
One-Carbon Metabolism and Homocysteine Remethylation

Once formed, 5-MTHF donates a methyl group to homocysteine to form methionine, a reaction catalyzed by methionine synthase which requires Vitamin B12 as a cofactor.[1] Methionine is a precursor to S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions, including DNA methylation.[1]

cluster_0 Methionine Cycle MTHF5 5-Methyltetrahydrofolate (5-MTHF) HCY Homocysteine THF Tetrahydrofolate (THF) MTHF5->THF MET Methionine HCY->MET Methionine Synthase (Vitamin B12 dependent) SAM S-Adenosylmethionine (SAM) (Universal Methyl Donor) MET->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Reactions (DNA, proteins, etc.) SAH->HCY THF->MTHF5 One-Carbon Metabolism

Role of 5-MTHF in the one-carbon and methionine cycles.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Dihydrofolate Reductase (DHFR) Activity Assay

This assay measures the activity of DHFR, the enzyme responsible for the reduction of folic acid and dihydrofolate.[1]

  • Principle: DHFR activity is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • Reagents:

    • Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5.

    • NADPH solution: 10 mM NADPH in assay buffer.

    • Substrate: 10 mM Dihydrofolate (DHF) or Folic Acid in assay buffer.

    • Enzyme: Purified DHFR or cell lysate containing DHFR.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, NADPH solution, and the enzyme solution in a cuvette.

    • Incubate the mixture for 5 minutes at 25°C to allow for temperature equilibration.

    • Initiate the reaction by adding the substrate (DHF or folic acid).

    • Immediately measure the decrease in absorbance at 340 nm over a period of 5-10 minutes using a spectrophotometer.

    • Calculate the enzyme activity based on the rate of NADPH oxidation, using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

Red Blood Cell (RBC) Folate Microbiological Assay

This assay is a "gold standard" method for assessing long-term folate status.[11]

  • Principle: The growth of the microorganism Lactobacillus rhamnosus is proportional to the amount of folate present in the sample.[12]

  • Sample Preparation:

    • Collect whole blood in EDTA-containing tubes.

    • Prepare a hemolysate by diluting the whole blood with a 1% ascorbic acid solution to protect folate from oxidation.[13]

    • Incubate the hemolysate to allow for the deconjugation of folate polyglutamates to monoglutamates.

  • Assay Procedure:

    • Prepare a 96-well microplate.

    • Add the prepared sample hemolysates and folate standards (5-methyltetrahydrofolate) to the wells.

    • Add the assay medium containing all necessary nutrients for L. rhamnosus growth except folate.

    • Inoculate the wells with a standardized culture of L. rhamnosus.

    • Incubate the plate at 37°C for 42-48 hours.[12]

    • Measure the turbidity (bacterial growth) of each well using a microplate reader at 590 nm.

    • Calculate the folate concentration in the samples by comparing their turbidity to the standard curve.

The following diagram illustrates a typical workflow for a clinical trial comparing the bioavailability of folic acid and 5-MTHF.

start Recruitment of Healthy Volunteers screening Screening and Baseline Measurements (Plasma Folate, RBC Folate, Homocysteine) start->screening randomization Randomization screening->randomization groupA Group A: Folic Acid Supplementation randomization->groupA groupB Group B: 5-MTHF Supplementation randomization->groupB intervention Intervention Period (e.g., 24 weeks) groupA->intervention groupB->intervention followup Follow-up Measurements (e.g., at 8, 16, 24 weeks) intervention->followup analysis Data Analysis: Comparison of Folate Status and Homocysteine Levels followup->analysis end Conclusion analysis->end

Workflow of a randomized controlled trial comparing folic acid and 5-MTHF.

Conclusion

The available evidence strongly suggests that 5-MTHF is a more biologically advantageous form of folate for supplementation than folic acid. Its ability to bypass key enzymatic steps in the metabolic pathway of folic acid leads to higher bioavailability of the active form of folate, particularly in individuals with MTHFR polymorphisms.[1] For researchers and drug development professionals, the choice between folic acid and 5-MTHF should be guided by the specific application, target population, and desired therapeutic outcome. In populations with a high prevalence of MTHFR mutations, or where rapid and reliable increases in active folate levels are critical, 5-MTHF presents a superior option.

References

Folic Acid Hydrate's Impact on Gene Expression: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of folic acid hydrate's effect on gene expression with key alternatives, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the nuanced roles of these compounds in regulating genetic pathways.

Comparative Analysis of Gene Expression Modulation

Folic acid and its alternatives, including L-methylfolate, S-adenosylmethionine (SAMe), and betaine (B1666868), play crucial roles in one-carbon metabolism, which is intrinsically linked to DNA synthesis and methylation, thereby influencing gene expression. While all these molecules contribute to the pool of methyl donors, their specific effects on gene expression can vary depending on the cellular context, dosage, and the individual's genetic makeup, particularly concerning the methylenetetrahydrofolate reductase (MTHFR) gene.

Folic Acid: A synthetic form of folate, it is a precursor that must be metabolized to its active form, L-methylfolate. Studies have shown that folic acid supplementation can lead to both up-regulation and down-regulation of a multitude of genes. For instance, in colorectal cancer cell lines, high doses of folic acid have been observed to predominantly down-regulate gene expression.[1] In contrast, studies on myoblast differentiation have shown that folic acid supplementation increases the mRNA expression of key myogenic regulatory factors like MyoD and myogenin.[2]

L-methylfolate (5-MTHF): As the biologically active form of folate, L-methylfolate bypasses the enzymatic conversion steps required by folic acid, a process that can be inefficient in individuals with MTHFR gene mutations.[3][4] This direct availability can lead to more efficient modulation of gene expression, particularly in neurological and developmental processes. While direct large-scale gene expression comparisons are still emerging, the rationale for its use is based on its ability to more effectively contribute to the methylation cycle.

S-adenosylmethionine (SAMe): As the universal methyl donor, SAMe directly provides the methyl group for DNA methylation, a primary mechanism for epigenetic gene regulation.[5][6] Treatment of liver cancer cells with SAMe has been shown to cause broad changes in the transcriptome, up-regulating thousands of genes and down-regulating thousands of others.[5] Notably, SAMe has been observed to down-regulate highly expressed genes and up-regulate poorly expressed genes in cancer cells, suggesting a role in normalizing aberrant gene expression patterns.[5]

Betaine: This nutrient serves as an alternative methyl donor, particularly in the liver. It can regulate gene expression by influencing DNA methylation.[7][8] In studies on lipid metabolism, betaine supplementation has been shown to decrease the mRNA expression of lipogenic genes like fatty acid synthase (FAS) and stearoyl-CoA desaturase (SCD) while increasing the expression of genes involved in fatty acid oxidation such as carnitine palmitoyltransferase 1A (CPT1A).[7][8]

The following tables summarize quantitative data from various studies, illustrating the comparative effects of these compounds on gene expression.

Data Presentation

Table 1: Folic Acid - Quantitative Effects on Gene Expression
Cell/Tissue TypeGeneFold ChangeExperimental ConditionReference
C2C12 MyoblastsMyoDIncreased (P<0.05)3 days of folate supplementation[2]
C2C12 MyoblastsMyogeninIncreased (P<0.05)3 and 6 days of folate supplementation[2]
HT-29 Colorectal Cancer CellsMultiple Genes78.82% Down-regulated, 21.18% Up-regulated (FC ≥ 1.5)10,000 ng/mL Folic Acid for 72h[1]
SW480 Colorectal Cancer CellsMultiple Genes60.60% Down-regulated, 39.40% Up-regulated (FC ≥ 1.5)10,000 ng/mL Folic Acid for 72h[1]
Broiler Chicken LiverPPARγ, FASReduced (P<0.05)5 mg and 10 mg folic acid supplementation[9]
Table 2: S-adenosylmethionine (SAMe) - Quantitative Effects on Gene Expression
Cell/Tissue TypeGene CategoryNumber of Genes AlteredExperimental ConditionReference
HepG2 Liver Cancer CellsUp-regulated3320200µM SAMe treatment[5]
HepG2 Liver Cancer CellsDown-regulated3342200µM SAMe treatment[5]
SKhep1 Liver Cancer CellsUp-regulated2860200µM SAMe treatment[5]
SKhep1 Liver Cancer CellsDown-regulated2689200µM SAMe treatment[5]
HepG2 Liver CellsMCM3, MCM4, E2F1~2-fold increase (protein level)0.5mM, 1.0mM SAMe for 24h[10]
Table 3: Betaine - Quantitative Effects on Gene Expression
Cell/Tissue TypeGeneFold ChangeExperimental ConditionReference
Broiler Abdominal AdiposeFASDecreased (P<0.05)0.1% betaine supplementation[11]
Broiler Abdominal AdiposeLPLDecreased (P<0.05)0.1% betaine supplementation[11]
Laying Hen LiverFASN, SCDDecreased mRNADietary betaine supplementation[7]
Laying Hen LiverCPT1AIncreased mRNADietary betaine supplementation[7]
Chicken Primary MyoblastsMyoD, MyoG, CkmSignificantly promoted50 mmol/L betaine[3]

Experimental Protocols

Cell Culture and Treatment for Gene Expression Analysis

Objective: To assess the impact of folic acid, L-methylfolate, SAMe, or betaine on the gene expression profile of a specific cell line.

Protocol:

  • Cell Culture: Plate cells (e.g., HT-29, HepG2, C2C12) in appropriate culture medium and incubate at 37°C in a 5% CO2 humidified atmosphere until they reach 70-80% confluency.

  • Treatment Preparation: Prepare stock solutions of folic acid, L-methylfolate, SAMe, or betaine in a suitable solvent (e.g., DMSO, sterile water). Further dilute the stock solution in the culture medium to achieve the desired final concentrations (e.g., 100 ng/mL to 10,000 ng/mL for folic acid; 200 µM to 1.0 mM for SAMe; 10 mmol/L to 50 mmol/L for betaine).[1][3][10]

  • Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the treatment compound or a vehicle control.

  • Incubation: Incubate the treated cells for a specified duration (e.g., 24, 48, or 72 hours), depending on the experimental design.[1][10]

  • Harvesting: After the incubation period, wash the cells with phosphate-buffered saline (PBS) and then harvest them for RNA extraction.

RNA Extraction and Quantitative Real-Time PCR (RT-qPCR)

Objective: To quantify the expression levels of specific target genes following treatment.

Protocol:

  • RNA Extraction: Extract total RNA from the harvested cells using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an Agilent Bioanalyzer.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit. This involves mixing the RNA template with reverse transcriptase, dNTPs, and primers (oligo(dT) or random primers).

  • qPCR Reaction: Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, β-actin), and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).

  • Thermocycling: Perform the qPCR reaction in a real-time PCR thermal cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.[12]

Microarray Analysis

Objective: To obtain a genome-wide gene expression profile in response to treatment.

Protocol:

  • RNA Preparation: Extract and purify high-quality total RNA as described for RT-qPCR.

  • Labeling and Hybridization: Label the RNA with a fluorescent dye and hybridize it to a microarray chip containing thousands of gene-specific probes.

  • Scanning and Data Acquisition: Scan the microarray chip using a laser scanner to detect the fluorescence intensity of each probe, which corresponds to the expression level of the respective gene.

  • Data Analysis: Normalize the raw data and perform statistical analysis to identify differentially expressed genes between the treated and control groups. Set criteria for significance, such as a p-value < 0.05 and a fold change of at least 1.5.[1][13]

Bisulfite Sequencing for DNA Methylation Analysis

Objective: To determine the methylation status of specific CpG sites in the DNA.

Protocol:

  • Genomic DNA Extraction: Isolate genomic DNA from the treated and control cells.

  • Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This chemical treatment converts unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged. Commercial kits (e.g., EpiTect Bisulfite Kit, Qiagen) are commonly used for this step.

  • PCR Amplification: Amplify the target region of the bisulfite-converted DNA using primers specific to the converted sequence.

  • Sequencing: Sequence the PCR products.

  • Methylation Analysis: Analyze the sequencing data to determine the methylation status of each CpG site. The presence of a cytosine at a CpG site indicates methylation, while the presence of a thymine (B56734) (converted from uracil) indicates no methylation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

One_Carbon_Metabolism cluster_folate Folate Cycle cluster_methionine Methionine Cycle cluster_betaine Betaine Pathway Folic Acid Folic Acid DHF DHF Folic Acid->DHF DHFR THF THF DHF->THF DHFR 5,10-Methylene-THF 5,10-Methylene-THF THF->5,10-Methylene-THF L-Methylfolate (5-MTHF) L-Methylfolate (5-MTHF) 5,10-Methylene-THF->L-Methylfolate (5-MTHF) MTHFR Homocysteine Homocysteine L-Methylfolate (5-MTHF)->Homocysteine Methionine Methionine SAMe SAMe Methionine->SAMe SAH SAH SAMe->SAH Methylation (DNA, RNA, Proteins) Gene Expression Gene Expression SAMe->Gene Expression SAH->Homocysteine Homocysteine->Methionine MS Betaine Betaine Betaine->Homocysteine BHMT Experimental_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_analysis Analysis A Cell Seeding & Growth B Treatment with Folic Acid or Alternatives A->B C Incubation B->C D RNA/DNA Extraction C->D E RT-qPCR D->E F Microarray D->F G Bisulfite Sequencing D->G H Data Analysis & Comparison E->H F->H G->H Lipid_Metabolism_Regulation cluster_lipogenesis Lipogenesis (Fat Synthesis) cluster_oxidation Fatty Acid Oxidation Betaine Betaine Methyl Donor Methyl Donor Betaine->Methyl Donor DNA Methylation DNA Methylation Methyl Donor->DNA Methylation Gene Expression Gene Expression DNA Methylation->Gene Expression FASN FASN Gene Expression->FASN Down-regulation SCD SCD Gene Expression->SCD Down-regulation CPT1A CPT1A Gene Expression->CPT1A Up-regulation

References

A Comparative Analysis of Folic Acid Hydrate and Methotrexate in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular effects of folic acid hydrate (B1144303) and its antagonist, methotrexate (B535133), on cancer cells. The following sections detail their mechanisms of action, comparative effects on cell viability and proliferation, and the experimental protocols used to derive these findings, supported by quantitative data from various in vitro studies.

Introduction: A Tale of Two Folates

Folic acid, a synthetic form of the B vitamin folate, is an essential nutrient crucial for the synthesis of nucleotides, which are the building blocks of DNA and RNA. This makes it a vital component for cell growth, division, and repair.[1] Rapidly proliferating cells, including cancer cells, have a high demand for folate to sustain their growth.[2]

Methotrexate (MTX) is a structural analog of folic acid and a potent chemotherapy agent.[3] It functions as a folic acid antagonist, primarily by inhibiting the enzyme dihydrofolate reductase (DHFR).[3] This inhibition blocks the conversion of dihydrofolate to its active form, tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate, thereby disrupting DNA synthesis and leading to cell death in rapidly dividing cancer cells.[3]

Mechanism of Action: A Molecular Tug-of-War

Folic acid and methotrexate engage in a molecular tug-of-war centered around the folate metabolic pathway. While folic acid fuels this pathway, methotrexate grinds it to a halt.

Folic Acid's Role: Folic acid is taken up by cells and converted into various cofactors that are essential for one-carbon metabolism. This metabolic network is fundamental for the synthesis of purines (adenine and guanine) and thymidylate, which are necessary for DNA replication and repair.

Methotrexate's Counterattack: Methotrexate competitively inhibits DHFR, an enzyme with a much higher affinity for methotrexate than its natural substrate, dihydrofolate.[3] This blockade leads to a depletion of intracellular tetrahydrofolate pools, thereby inhibiting the synthesis of DNA and RNA precursors. This disruption of cellular replication machinery preferentially affects rapidly dividing cancer cells.[3]

Below is a diagram illustrating the folate metabolic pathway and the inhibitory action of methotrexate.

Folate_Metabolism_and_Methotrexate_Inhibition Folic Acid Folic Acid Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid->Dihydrofolate (DHF) Cellular Uptake & Metabolism DHFR DHFR Dihydrofolate (DHF)->DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) Purine Synthesis Purine Synthesis Tetrahydrofolate (THF)->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis Tetrahydrofolate (THF)->Thymidylate Synthesis DNA Synthesis & Cell Proliferation DNA Synthesis & Cell Proliferation Purine Synthesis->DNA Synthesis & Cell Proliferation Thymidylate Synthesis->DNA Synthesis & Cell Proliferation Methotrexate Methotrexate Methotrexate->DHFR Inhibition DHFR->Tetrahydrofolate (THF)

Caption: Folate metabolism and methotrexate's inhibitory action on DHFR.

Quantitative Analysis: Effects on Cancer Cell Lines

The following tables summarize quantitative data from various in vitro studies on the effects of folic acid and methotrexate on different cancer cell lines. It is important to note that the experimental conditions, cell lines, and methodologies may vary between studies, warranting caution in direct comparisons.

Table 1: Effect of Folic Acid on Cancer Cell Proliferation
Cell LineFolic Acid ConcentrationObservationReference
HT-29 (Colon Cancer)100 ng/mL2.4-fold higher growth rate compared to 10 ng/mL.[4]
HT-29 (Colon Cancer)100 ng/mL2.1-fold higher MTT conversion (metabolic activity) compared to 10 ng/mL.[4]
HT-29 (Colon Cancer)10,000 ng/mLSignificant reduction in proliferation compared to 100 ng/mL.[5]
SW480 (Colon Cancer)0, 100, 10,000 ng/mLNo remarkable alterations in proliferation.[5]
MCF-7 (Breast Cancer)450 µMDid not affect proliferation when used alone.[1]
PC3 (Prostate Cancer)Not specifiedSignificantly increased apoptosis.[6]
Table 2: Cytotoxicity of Methotrexate (IC50 Values) in Cancer Cell Lines
Cell LineIncubation TimeIC50 ValueReference
Daoy (Medulloblastoma)6 days9.5 x 10⁻² µM[7]
Saos-2 (Osteosarcoma)6 days3.5 x 10⁻² µM[7]
HTC-116 (Colorectal Cancer)12 hours2.3 mM[8][9]
HTC-116 (Colorectal Cancer)24 hours0.37 mM[8][9]
HTC-116 (Colorectal Cancer)48 hours0.15 mM[8][9]
A-549 (Lung Carcinoma)48 hours0.10 mM[8]
MCF-7 (Breast Cancer)24 hoursNot specified (concentration-dependent cell cycle arrest)[10]
MDA-MB-231 (Breast Cancer)24 hoursNot specified (concentration-dependent cell cycle arrest)[10]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparative analysis are provided below.

Cell Viability and Proliferation (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of methotrexate or folic acid in complete culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of the test compound. Include control wells with medium only (blank) and cells with medium but no drug (vehicle control).

  • Incubation: Incubate the plates for desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot dose-response curves to determine the IC50 value (the concentration of a drug that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5/6 A Seed cells in 96-well plate B Incubate overnight A->B C Add varying concentrations of Folic Acid or Methotrexate B->C D Incubate for 24/48/72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H

Caption: General workflow for an MTT cell viability assay.

Apoptosis Assay (Annexin V Staining)

This assay is used to detect and quantify apoptosis (programmed cell death).

Principle: In early apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (like FITC) and used to detect these apoptotic cells. Propidium Iodide (PI) is used as a counterstain to differentiate necrotic cells (which have permeable membranes) from apoptotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the desired concentrations of methotrexate or folic acid for a specific duration.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour of staining.

Annexin_V_Assay_Workflow A Treat cells with Folic Acid or Methotrexate B Harvest and wash cells with PBS A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and Propidium Iodide C->D E Incubate for 15 min in the dark D->E F Analyze by Flow Cytometry E->F

Caption: Workflow for an Annexin V apoptosis assay.

Cell Cycle Analysis

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: The DNA content of cells varies depending on their stage in the cell cycle. A fluorescent dye that binds to DNA, such as Propidium Iodide (PI), is used to stain the cells. The fluorescence intensity, which is proportional to the DNA content, is then measured by flow cytometry.

Protocol:

  • Cell Treatment: Treat cancer cells with the desired concentration of methotrexate or folic acid for a specific duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and incubate at -20°C for at least 2 hours.

  • Staining: Wash the cells to remove the ethanol and resuspend them in a PI staining solution containing RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the cell cycle distribution using a flow cytometer.

Dihydrofolate Reductase (DHFR) Activity Assay

This assay measures the enzymatic activity of DHFR.

Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The assay measures the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.

Protocol:

  • Sample Preparation: Homogenize tissue or cells in ice-cold DHFR Assay Buffer. Centrifuge to remove cell debris and collect the supernatant.

  • Reaction Setup: In a 96-well plate, add the sample, DHFR Assay Buffer, and NADPH.

  • Initiate Reaction: Add the DHFR substrate (dihydrofolic acid) to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.

  • Data Analysis: Calculate the change in absorbance over time to determine the DHFR activity.

Discussion and Conclusion

The presented data highlights the fundamentally opposing roles of folic acid and methotrexate in the context of cancer cells. Folic acid, as an essential nutrient, can support the proliferation of cancer cells, as demonstrated in studies with HT-29 colon cancer cells where physiological concentrations increased the growth rate.[4] However, the effect of folic acid appears to be dose and cell-line dependent, with very high concentrations showing a potential to reduce proliferation in some cases.[5]

Conversely, methotrexate demonstrates clear cytotoxic effects across a range of cancer cell lines by targeting the very pathway that folic acid supports. The IC50 values, though variable between cell lines and experimental conditions, consistently show that methotrexate is a potent inhibitor of cancer cell growth.[7][8][9] Its mechanism of inducing cell cycle arrest and apoptosis is a cornerstone of its therapeutic efficacy.

Implications for Drug Development and Research:

  • The dual role of folic acid in cancer warrants further investigation. While it is essential for normal cellular function, its potential to promote tumor growth at certain concentrations suggests that dietary folate levels could be a consideration in cancer therapy.

  • Understanding the mechanisms of methotrexate resistance, such as altered drug transport or DHFR mutations, is crucial for developing strategies to overcome it.

  • The development of novel antifolates with improved specificity and reduced toxicity remains a key area of research in oncology.

References

A Comparative Guide to Analytical Methods for Folic Acid Hydrate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of three common analytical methods for the quantification of folic acid hydrate (B1144303): UV-Visible Spectrophotometry, Derivative Spectrophotometry, and High-Performance Liquid Chromatography (HPLC). The information presented is collated from various validation studies to offer an objective comparison of their performance, supported by experimental data and detailed methodologies.

Executive Summary

The selection of an appropriate analytical method for folic acid hydrate is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide compares the performance of UV-Visible Spectrophotometry, a simple and cost-effective method; Derivative Spectrophotometry, which offers enhanced specificity by minimizing matrix interference; and High-Performance Liquid Chromatography (HPLC), a highly sensitive and specific method considered the gold standard for pharmaceutical analysis. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available resources.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the three analytical methods based on data from various validation studies.

Performance ParameterUV-Visible SpectrophotometryDerivative Spectrophotometry (First Order)High-Performance Liquid Chromatography (HPLC)
Linearity Range 2 - 10 µg/mL5 - 50 mg/L (µg/mL)[1]0.1 - 5 µg/mL[2]
Correlation Coefficient (r²) > 0.999[3]≥ 0.9996[1]0.9999[4]
Accuracy (% Recovery) 100.6 - 101.1%[3]98 - 104%[1]99 - 101%[4]
Precision (% RSD) < 2%0.2 - 4.8%[1]< 2%[4]
Limit of Detection (LOD) Not consistently reported0.64 - 0.75 mg/L (µg/mL)[1]Not consistently reported
Limit of Quantification (LOQ) Not consistently reported1.80 - 2.85 mg/L (µg/mL)[1]Not consistently reported

Experimental Workflows and Logical Relationships

The following diagram illustrates a typical workflow for the cross-validation of analytical methods for this compound.

Cross-Validation Workflow for this compound Analytical Methods cluster_3 Conclusion A Define Analytical Requirements (e.g., sample matrix, sensitivity) B Select Candidate Methods (UV-Vis, Derivative, HPLC) A->B C Prepare Standard Solutions of this compound B->C E Linearity & Range C->E D Prepare Sample Solutions (e.g., from tablets) J Analyze Same Samples with Each Validated Method D->J F Accuracy (% Recovery) E->F G Precision (Repeatability & Intermediate) F->G H Specificity G->H I LOD & LOQ H->I I->J K Statistical Analysis (e.g., t-test, F-test) J->K L Compare Performance Data (Table Summary) K->L M Select Optimal Method Based on Requirements L->M

Caption: Workflow for cross-validating analytical methods.

Experimental Protocols

UV-Visible Spectrophotometric Method

This method is based on the direct measurement of the absorbance of folic acid at its wavelength of maximum absorption.

a. Reagents and Materials:

  • Folic Acid Reference Standard

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • Distilled or deionized water

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer

b. Standard Solution Preparation:

  • Accurately weigh about 100 mg of Folic Acid Reference Standard and transfer it to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with 0.1 M NaOH solution to obtain a stock solution of 1000 µg/mL.[5]

  • From the stock solution, prepare a working standard solution of 100 µg/mL by diluting 10 mL to 100 mL with 0.1 M NaOH.

  • Prepare a series of calibration standards by further diluting the working standard solution to concentrations ranging from 2 to 10 µg/mL.

c. Sample Preparation (from tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to about 5 mg of folic acid and transfer to a 50 mL volumetric flask.

  • Add about 30 mL of 0.1 M NaOH and sonicate for 15 minutes to dissolve the folic acid.

  • Dilute to volume with 0.1 M NaOH and mix well.

  • Filter the solution, discarding the first few mL of the filtrate.

  • Further dilute the filtrate with 0.1 M NaOH to obtain a final concentration within the calibration range.

d. Procedure:

  • Set the UV-Vis spectrophotometer to scan the wavelength range of 200-400 nm.

  • Use 0.1 M NaOH as the blank.

  • Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), which is typically around 283 nm in 0.1 M NaOH.[5]

  • Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions.

  • Determine the concentration of folic acid in the sample solution from the calibration curve.

Derivative Spectrophotometric Method

This method utilizes the first or higher-order derivative of the absorption spectrum to eliminate background interference from excipients.

a. Reagents and Materials:

  • Same as for the UV-Visible Spectrophotometric Method.

b. Standard and Sample Preparation:

  • Prepare standard and sample solutions as described for the UV-Visible Spectrophotometric Method. A typical linearity range for this method is 5-50 mg/L (µg/mL).[1]

c. Procedure:

  • Record the zero-order absorption spectra of the standard and sample solutions from 200 to 400 nm against 0.1 M NaOH as a blank.

  • Calculate the first-order derivative spectra from the zero-order spectra using the spectrophotometer's software.

  • Measure the amplitude of the first-order derivative peak at a specific wavelength (e.g., the zero-crossing point of a potential interferent).

  • Construct a calibration curve by plotting the derivative amplitude versus the concentration of the standard solutions.

  • Determine the concentration of folic acid in the sample solution from the calibration curve.

High-Performance Liquid Chromatography (HPLC) Method

This is a highly specific and sensitive method that separates folic acid from other components in the sample before quantification.

a. Reagents and Materials:

  • Folic Acid Reference Standard

  • Methanol (B129727) (HPLC grade)

  • Acetate (B1210297) buffer (pH 5.2) or other suitable buffer

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm)[4]

b. Chromatographic Conditions:

  • Mobile Phase: A mixture of methanol and acetate buffer (pH 5.2) in a 50:50 (v/v) ratio is a common mobile phase.[4]

  • Flow Rate: 1.0 mL/min[4]

  • Column Temperature: 25°C[4]

  • Detection Wavelength: 240 nm[4]

  • Injection Volume: 20 µL[4]

c. Standard Solution Preparation:

  • Prepare a stock solution of Folic Acid Reference Standard in the mobile phase.

  • From the stock solution, prepare a series of working standard solutions at different concentrations to establish linearity (e.g., 0.1 - 5 µg/mL).[2]

d. Sample Preparation (from tablets):

  • Prepare the sample solution as described in the UV-Vis spectrophotometric method, but use the mobile phase as the diluent.

  • Ensure the final concentration of folic acid in the sample solution is within the linear range of the method.

  • Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

e. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard and sample solutions into the chromatograph.

  • Identify the folic acid peak based on its retention time, which is typically around 1.8 minutes under the specified conditions.[4]

  • Measure the peak area of the folic acid peak in the chromatograms of the standard and sample solutions.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Calculate the concentration of folic acid in the sample solution from the calibration curve.

Conclusion

The cross-validation of these analytical methods demonstrates that while all three are capable of quantifying this compound, they offer different levels of performance and are suited for different applications.

  • UV-Visible Spectrophotometry is a simple, rapid, and cost-effective method suitable for routine quality control where the sample matrix is not complex and high sensitivity is not a primary requirement.

  • Derivative Spectrophotometry provides an advantage over the basic UV-Vis method by enhancing specificity and reducing interference from excipients, making it a good alternative when a higher degree of accuracy is needed without resorting to chromatography.

  • High-Performance Liquid Chromatography (HPLC) is the most specific, sensitive, and accurate of the three methods. It is the preferred method for stability-indicating assays and for the analysis of folic acid in complex formulations where excipients or degradation products may interfere with other methods.

The selection of the most appropriate method should be based on a thorough evaluation of the analytical requirements, including the nature of the sample, the intended purpose of the analysis, and the available instrumentation and resources. This guide provides the foundational data and methodologies to support an informed decision-making process for researchers, scientists, and drug development professionals.

References

Confirming Folic Acid Hydrate Purity: A Comparative Guide to Mass Spectrometry and HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients such as folic acid hydrate (B1144303) is a critical step in guaranteeing the quality, safety, and efficacy of the final product. This guide provides a detailed comparison of two common analytical techniques for this purpose: Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). We present supporting experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate method for your needs.

Performance Comparison: LC-MS vs. HPLC-UV

The choice between LC-MS and HPLC-UV for folic acid hydrate purity assessment often depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, and structural confirmation of impurities. Below is a summary of key performance metrics for each technique, derived from validated methods for folic acid analysis.

Performance MetricLC-MS / LC-MS/MSHPLC-UV
Principle Separation by chromatography, detection by mass-to-charge ratio.Separation by chromatography, detection by UV absorbance.
Specificity Very High (can distinguish compounds with the same retention time but different mass).Moderate to High (relies on chromatographic separation).
Sensitivity (LOD/LOQ) Very High (LOD: ~0.02 ng on-column; LOQ: ~0.06 ng on-column).[1]High (LOD: ~0.05 µg/mL; LOQ: ~0.1 µg/mL).[2]
**Linearity (R²) **Excellent (>0.99).[3][4]Excellent (>0.99).[2][5]
Accuracy (% Recovery) Typically 95-105%.[1]Typically 98-102%.[2][5]
Precision (% RSD) Excellent (<5%).[4]Excellent (<5%).[2]
Impurity Identification Capable of providing structural information for unknown impurities.Limited to comparison with known reference standards.
Cost & Complexity Higher initial investment and operational complexity.Lower initial investment and simpler operation.

Experimental Protocols

Below are detailed methodologies for confirming the purity of this compound using both LC-MS and HPLC-UV.

Protocol 1: Purity Determination by LC-MS/MS

This protocol outlines a general procedure for the quantitative analysis of folic acid and its potential impurities using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

1. Sample Preparation:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of ammonium (B1175870) acetate (B1210297) buffer and methanol) to a final concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a working concentration within the linear range of the instrument (e.g., 1 µg/mL).

2. Chromatographic Conditions:

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), typically in positive or negative ion mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification of folic acid and known impurities. A full scan mode can be used for the detection of unknown impurities.

  • MRM Transitions (example):

    • Folic Acid: Precursor ion (m/z) 442.1 → Product ion (m/z) 295.1.

    • Known Impurities: Specific precursor-product ion transitions should be determined for each impurity.

4. Data Analysis:

  • The purity of this compound is determined by calculating the area percentage of the main folic acid peak relative to the total area of all detected peaks.

  • Impurities can be identified by their specific retention times and mass-to-charge ratios and quantified using appropriate reference standards.

Protocol 2: Purity Determination by HPLC-UV

This protocol provides a standard procedure for assessing the purity of this compound using an HPLC system with a UV detector.

1. Sample Preparation:

  • Prepare a stock solution of this compound by accurately weighing and dissolving the substance in a 0.1 M sodium hydroxide (B78521) solution to a concentration of about 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a suitable working concentration (e.g., 10 µg/mL).

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of a phosphate (B84403) buffer (pH 6.8) and methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.[6]

  • Injection Volume: 20 µL.

3. Data Analysis:

  • Purity is assessed by the area percentage method, where the area of the folic acid peak is expressed as a percentage of the total area of all peaks in the chromatogram.

  • Identification of impurities is based on the comparison of their retention times with those of known impurity reference standards.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams created using the DOT language outline the workflows for purity confirmation.

FolicAcidPurityWorkflow cluster_LCMS LC-MS Purity Workflow A1 Sample Preparation (Dissolution & Dilution) B1 LC Separation (C18 Column) A1->B1 C1 ESI Ionization B1->C1 D1 Mass Analysis (Full Scan & MRM) C1->D1 E1 Data Analysis (Purity Calculation & Impurity ID) D1->E1

Caption: Experimental workflow for this compound purity analysis using LC-MS.

FolicAcidPurityWorkflow_HPLC cluster_HPLC HPLC-UV Purity Workflow A2 Sample Preparation (Dissolution & Dilution) B2 LC Separation (C18 Column) A2->B2 C2 UV Detection (280 nm) B2->C2 D2 Data Analysis (Area Percent Purity) C2->D2

Caption: Experimental workflow for this compound purity analysis using HPLC-UV.

Conclusion

Both LC-MS and HPLC-UV are powerful techniques for assessing the purity of this compound. LC-MS offers superior sensitivity and specificity, along with the ability to provide structural information on unknown impurities, making it an invaluable tool during drug development and for in-depth investigations. On the other hand, HPLC-UV provides a robust, reliable, and more cost-effective solution for routine quality control where the primary goal is to quantify the main component and known impurities against established standards. The choice of method should be guided by the specific analytical needs, available resources, and regulatory requirements.

References

A Comparative Guide: Folic Acid Hydrate vs. Anhydrous Folic Acid in Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Folic acid, a crucial B vitamin, is indispensable for the de novo synthesis of purines and thymidylate, essential precursors for DNA synthesis and repair.[1] Consequently, it plays a pivotal role in regulating cell proliferation, making it a standard supplement in cell culture media.[2] Folic acid is commercially available in two primary forms: anhydrous and hydrated. The choice between these forms for cell proliferation assays is a critical consideration that can impact experimental consistency and outcomes. This guide provides an objective comparison of folic acid hydrate (B1144303) and anhydrous folic acid, supported by their physicochemical properties, and offers detailed protocols for their use in cell proliferation assays.

Physicochemical Comparison: Hydrate vs. Anhydrous Folic Acid

The primary distinction between folic acid hydrate and anhydrous folic acid lies in the presence of water molecules within the crystal structure of the hydrated form. This seemingly minor difference gives rise to variations in their physical and chemical properties, which are pertinent to their application in cell culture.

While direct comparative studies on the performance of this compound versus anhydrous folic acid in cell proliferation assays are not extensively available in public literature, a comparison of their fundamental properties provides a basis for informed selection. The anhydrous form of a compound is generally more soluble than its hydrated counterpart.[3] This difference in solubility could influence the bioavailability of folic acid in cell culture media.

Below is a summary of the key physicochemical properties of anhydrous folic acid and its common hydrated forms:

PropertyAnhydrous Folic AcidFolic Acid MonohydrateFolic Acid Dihydrate
Chemical Formula C₁₉H₁₉N₇O₆[4]C₁₉H₂₁N₇O₇[5]C₁₉H₂₃N₇O₈[6]
Molecular Weight 441.40 g/mol [4]459.4 g/mol [5]477.4 g/mol [6]
Appearance Orange-yellow needles or platelets[4][7]--
Solubility in Water Slightly soluble (0.01 mg/mL at 0°C)[8]--
Solubility in Basic Solutions Soluble in 1 M NaOH (50 mg/mL)[8]--

Experimental Protocols

To ensure accurate and reproducible results in cell proliferation assays, it is imperative to use a standardized protocol. The following is a detailed methodology for a colorimetric cell proliferation assay (MTT assay), which can be adapted for comparing the effects of this compound and anhydrous folic acid.

Preparation of Folic Acid Stock Solutions

Due to the low solubility of folic acid in neutral aqueous solutions, a stock solution must be prepared in a basic solvent.[8][9]

Materials:

  • Anhydrous Folic Acid (e.g., Sigma-Aldrich F7876) or this compound

  • 1 M Sodium Hydroxide (NaOH)

  • Sterile, nuclease-free water

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weighing: Accurately weigh the desired amount of either anhydrous folic acid or this compound. Note: To prepare solutions of the same molarity, you must account for the difference in molecular weight. For example, to prepare a 10 mM stock solution:

    • Anhydrous Folic Acid: 4.414 mg/mL

    • Folic Acid Monohydrate: 4.594 mg/mL

  • Dissolution: Dissolve the weighed folic acid in a small volume of 1 M NaOH. For instance, dissolve 50 mg in 1 mL of 1 M NaOH.[8]

  • Neutralization and Dilution: Once fully dissolved, bring the solution to the final desired volume with sterile, nuclease-free water. The pH should be adjusted to the physiological range (7.2-7.4) using sterile HCl if necessary, although dilution in cell culture medium will typically buffer the solution.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Storage: Aliquot the sterile stock solution into sterile microcentrifuge tubes and store at -20°C, protected from light. Folic acid solutions are sensitive to light and heat.[7][8]

MTT Cell Proliferation Assay

This protocol outlines the steps to assess cell proliferation in response to different concentrations of folic acid.

Materials:

  • Cells of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Folic acid-free medium (for creating a range of folic acid concentrations)

  • Folic acid stock solution (prepared as described above)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Treatment: After 24 hours, remove the medium and replace it with 100 µL of medium containing various concentrations of either anhydrous folic acid or this compound (prepared by diluting the stock solution in folic acid-free medium). Include a control group with no added folic acid.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Solubilization: After the 4-hour incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group.

Visualizations

Folic Acid Metabolism and DNA Synthesis Pathway

Folic_Acid_Pathway FA_ext Folic Acid (Hydrate or Anhydrous) FA_int Folic Acid FA_ext->FA_int DHF Dihydrofolate (DHF) FA_int->DHF Reduction THF Tetrahydrofolate (THF) DHF->THF Reduction Methylene_THF 5,10-Methylene-THF THF->Methylene_THF dTMP dTMP Methylene_THF->dTMP dUMP dUMP dUMP->dTMP DNA DNA Synthesis & Cell Proliferation dTMP->DNA DHFR DHFR DHFR->DHF TS Thymidylate Synthase TS->Methylene_THF

Caption: Folic acid's role in the DNA synthesis pathway.

Experimental Workflow for Comparing Folic Acid Forms

Experimental_Workflow start Start prep_anhydrous Prepare Anhydrous Folic Acid Stock (Corrected for MW) start->prep_anhydrous prep_hydrate Prepare Folic Acid Hydrate Stock (Corrected for MW) start->prep_hydrate seed_cells Seed Cells in 96-well Plate prep_anhydrous->seed_cells prep_hydrate->seed_cells treat_cells Treat Cells with Serial Dilutions of Folic Acid seed_cells->treat_cells incubate Incubate for 24, 48, 72 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay measure Measure Absorbance at 570 nm mtt_assay->measure analyze Analyze Data & Compare Proliferation measure->analyze end End analyze->end

Caption: Workflow for comparing folic acid forms in a cell proliferation assay.

Logical Comparison of Folic Acid Forms

Logical_Comparison folic_acid Folic Acid anhydrous Anhydrous folic_acid->anhydrous hydrate Hydrate folic_acid->hydrate mw Lower Molecular Weight anhydrous->mw solubility Potentially Higher Solubility anhydrous->solubility mw_h Higher Molecular Weight hydrate->mw_h solubility_h Potentially Lower Solubility hydrate->solubility_h impact Potential Impact on Bioavailability in Cell Culture mw->impact solubility->impact mw_h->impact solubility_h->impact

Caption: Key differences between anhydrous and hydrated folic acid.

References

A Comparative In Vivo Efficacy Analysis: Folic Acid Hydrate vs. Natural Folates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the in vivo performance of synthetic folic acid and its natural counterparts, supported by experimental data.

This guide provides an objective comparison of the in vivo efficacy of synthetic folic acid hydrate (B1144303) and natural folates, with a primary focus on the most biologically active natural form, 5-methyltetrahydrofolate (5-MTHF). The following sections detail their comparative bioavailability, impact on key biomarkers, and the underlying metabolic pathways, supplemented with experimental protocols for key analytical methods.

Executive Summary

Folic acid, a synthetic oxidized form of folate, is widely used in supplements and food fortification. However, its conversion to the biologically active 5-MTHF is dependent on the enzyme dihydrofolate reductase (DHFR), a process that can be slow and easily saturated in humans.[1][2] This can lead to the circulation of unmetabolized folic acid (UMFA), the long-term health implications of which are still under investigation.[3][4] Natural folates, particularly 5-MTHF, bypass this enzymatic step, offering potentially higher bioavailability and direct use by the body.[3][5] Clinical studies demonstrate that 5-MTHF is at least as effective, and in some cases more so, than folic acid in increasing plasma and red blood cell folate levels and in reducing plasma homocysteine.[6][7][8]

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data from in vivo comparative studies of folic acid and 5-MTHF.

Table 1: Pharmacokinetic Parameters of Folic Acid vs. 5-Methyltetrahydrofolate (5-MTHF) After a Single Oral Dose

ParameterFolic Acid5-MTHFStudy Reference
Maximum Plasma Concentration (Cmax) 11.1 ± 4.1 nmol/L36.8 ± 10.8 nmol/L[9]
33.4 ± 3.9 nmol/L31.8 ± 3.9 nmol/L[10]
Time to Maximum Plasma Concentration (Tmax) 1.6 - 2.8 hours0.8 hours[9][11]
Area Under the Curve (AUC) 56.0 ± 25.3 nmol/Lh126.0 ± 33.6 nmol/Lh[9]

Table 2: Impact on Plasma and Red Blood Cell (RBC) Folate Levels After Supplementation

ParameterFolic Acid Supplementation5-MTHF SupplementationStudy DetailsStudy Reference
Change in Plasma Folate 52% increase34% increase100 µ g/day for 24 weeks[7]
Significant increaseTrend towards greater increase453 nmol/d for 16 weeks[12]
Change in Red Blood Cell (RBC) Folate 31% increase23% increase100 µ g/day for 24 weeks[7]
Significant increaseSignificantly higher increase400 µg vs 416 µ g/day for 24 weeks[2][6]

Table 3: Effect on Plasma Homocysteine Levels

InterventionBaseline Homocysteine (µmol/L)Post-intervention Homocysteine (µmol/L)% ReductionStudy DetailsStudy Reference
Folic Acid (400 µ g/day ) 12.6 ± 3.3 (wild-type)9.2 ± 2.7 (after 7 weeks)~27%Healthy subjects[1]
15.6 ± 4.9 (homozygous)9.1 ± 2.4 (after 7 weeks)~42%Healthy subjects[1]
5-MTHF (400 µ g/day ) 11.6 ± 1.5 (wild-type)8.7 ± 1.8 (after 7 weeks)~25%Healthy subjects[1]
16.9 ± 6.8 (homozygous)11.6 ± 4.4 (after 7 weeks)~31%Healthy subjects[1]
Folic Acid (100 µ g/day ) --9.3%24 weeks[7][8]
5-MTHF (113 µ g/day ) --14.6%24 weeks[7][8]

Metabolic Pathways and Experimental Workflows

Metabolic Pathway of Folic Acid and 5-MTHF

Folic acid must undergo a two-step reduction by dihydrofolate reductase (DHFR) to become tetrahydrofolate (THF), which is then converted to 5-MTHF.[3] 5-MTHF supplementation directly provides the biologically active form.

Folic Acid Folic Acid DHFR1 DHFR Folic Acid->DHFR1 Dihydrofolate (DHF) Dihydrofolate (DHF) DHFR2 DHFR Dihydrofolate (DHF)->DHFR2 Tetrahydrofolate (THF) Tetrahydrofolate (THF) SHMT SHMT Tetrahydrofolate (THF)->SHMT 5,10-Methylene-THF 5,10-Methylene-THF MTHFR MTHFR 5,10-Methylene-THF->MTHFR 5-MTHF 5-MTHF MS MS (Vitamin B12 dependent) 5-MTHF->MS Homocysteine Homocysteine Homocysteine->MS Methionine Methionine DHFR1->Dihydrofolate (DHF) DHFR2->Tetrahydrofolate (THF) SHMT->5,10-Methylene-THF MTHFR->5-MTHF MS->Methionine

Metabolic conversion of folic acid to the active 5-MTHF.

The Issue of Unmetabolized Folic Acid (UMFA)

High intake of folic acid can saturate the DHFR enzyme, leading to the accumulation of unmetabolized folic acid in the bloodstream.[3][4] Supplementation with 5-MTHF avoids this issue.[4][13]

cluster_0 Folic Acid Supplementation cluster_1 5-MTHF Supplementation High Folic Acid Intake High Folic Acid Intake DHFR Saturation DHFR Saturation High Folic Acid Intake->DHFR Saturation UMFA in Circulation UMFA in Circulation DHFR Saturation->UMFA in Circulation 5-MTHF Intake 5-MTHF Intake Direct Utilization Direct Utilization 5-MTHF Intake->Direct Utilization No UMFA No UMFA Direct Utilization->No UMFA

Comparison of metabolic outcomes of folic acid and 5-MTHF.

Experimental Protocols

1. Measurement of Plasma/Serum Folate by HPLC-MS/MS

This method allows for the simultaneous quantification of different folate vitamers.

  • Sample Preparation:

    • To 200 µL of serum, add an internal standard.

    • Perform protein precipitation using an appropriate organic solvent (e.g., methanol).

    • Centrifuge to pellet the precipitated proteins.

    • The supernatant can be directly injected or further purified using solid-phase extraction (SPE).

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid).

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive or negative ion mode.

    • Analysis: Multiple Reaction Monitoring (MRM) is used to selectively detect and quantify each folate vitamer based on its specific precursor-to-product ion transition.

2. Measurement of Red Blood Cell (RBC) Folate

RBC folate is a better indicator of long-term folate status.

  • Hemolysate Preparation:

    • Wash packed red blood cells with a buffered saline solution.

    • Lyse the RBCs by adding a solution of 1% ascorbic acid to prevent folate oxidation.

    • Incubate the hemolysate to allow for the deconjugation of folate polyglutamates to monoglutamates by endogenous conjugase.

  • Folate Analysis:

    • The total folate in the hemolysate is then measured using a microbiological assay with Lactobacillus rhamnosus or by HPLC-MS/MS after appropriate sample cleanup.

3. Dihydrofolate Reductase (DHFR) Activity Assay

This spectrophotometric assay measures the activity of DHFR in tissue homogenates.

  • Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

  • Procedure:

    • Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5), NADPH, and the sample containing DHFR (e.g., liver homogenate).

    • Initiate the reaction by adding the substrate, dihydrofolate (DHF).

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • The rate of decrease in absorbance is proportional to the DHFR activity in the sample.

Conclusion

The in vivo evidence suggests that while both folic acid and natural folates like 5-MTHF can improve folate status, 5-MTHF offers distinct advantages. Its direct bioavailability circumvents the potential limitations of the DHFR enzyme, leading to a more efficient increase in active folate levels and avoiding the accumulation of unmetabolized folic acid. For researchers and drug development professionals, these findings are critical when selecting a folate source for supplementation or therapeutic applications, particularly in populations with genetic variations affecting folate metabolism.

References

Folic Acid Hydrate: A Comparative Analysis in Mitigating Drug-Induced Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Folic acid hydrate (B1144303), a synthetic form of the essential B vitamin folate, plays a critical role in mitigating the toxic side effects of several classes of therapeutic drugs. Its co-administration is a standard practice with antifolate agents like methotrexate (B535133) and pemetrexed (B1662193) to selectively protect healthy tissues from cytotoxic effects. This guide provides a comparative analysis of folic acid hydrate's efficacy against alternatives, supported by experimental data, detailed methodologies, and visualizations of the underlying molecular pathways.

Comparison of this compound and Alternatives in Reducing Drug Toxicity

Folic acid's primary role in mitigating drug toxicity is to replenish the folate pool in healthy cells, which is depleted by certain medications. This is particularly crucial for non-cancerous cells that have a high proliferation rate, such as those in the bone marrow and gastrointestinal tract. The most common alternative for toxicity mitigation, especially in high-dose chemotherapy regimens, is folinic acid (leucovorin).

Therapeutic AgentInterventionSubjectKey Toxicity Metrics and ReductionReference
Methotrexate Folic Acid (1 mg/day) vs. Placebo434 Rheumatoid Arthritis PatientsToxicity-related discontinuation of methotrexate was 17% in the folic acid group compared to 38% in the placebo group, primarily due to a lower incidence of elevated liver enzymes.[1]
Methotrexate Folic Acid (5 mg or 27.5 mg weekly) vs. Placebo79 Rheumatoid Arthritis PatientsPatients receiving folic acid had significantly lower toxicity scores (p ≤ 0.001) compared to the placebo group.[2]
Methotrexate Folic Acid vs. Folinic Acid434 Rheumatoid Arthritis PatientsToxicity-related discontinuation was 17% for folic acid and 12% for folinic acid, both significantly lower than placebo (38%).[1]
Pemetrexed Folic Acid (350-1,000 µg daily) + Vitamin B12220 Cancer PatientsGrade 3/4 hematologic and non-hematologic toxicities were reduced to 6.4% with supplementation from 37% without. Grade 4 neutropenia dropped from 32% to 2.6%, and toxic deaths were eliminated (from 5% to 0%).[2]
Methotrexate Folinic Acid (0.5 mg/kg)Wistar Albino RatsFolinic acid provided significant protection against methotrexate-induced genetic damage, as measured by a decrease in chromosomal aberrations and micronuclei formation in bone marrow cells.[3]

Signaling Pathways and Mechanisms

The efficacy of folic acid and its derivatives in mitigating drug toxicity is rooted in their ability to bypass the enzymatic blockade imposed by antifolate drugs.

Methotrexate and Pemetrexed Toxicity Pathway

Methotrexate and pemetrexed are antifolates that inhibit dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway. Pemetrexed also targets other enzymes like thymidylate synthase (TS) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT). This inhibition depletes the intracellular pool of tetrahydrofolate (THF), a vital cofactor for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. The disruption of DNA synthesis and repair leads to cytotoxicity, particularly in rapidly dividing cells.

Mechanism of Methotrexate and Pemetrexed Toxicity cluster_drug Antifolate Drugs cluster_enzymes Target Enzymes cluster_synthesis Nucleotide Synthesis cluster_cellular_effects Cellular Effects Methotrexate Methotrexate DHFR Dihydrofolate Reductase (DHFR) Methotrexate->DHFR Inhibits Pemetrexed Pemetrexed Pemetrexed->DHFR Inhibits TS Thymidylate Synthase (TS) Pemetrexed->TS Inhibits GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) Pemetrexed->GARFT Inhibits Purines Purines DHFR->Purines Required for Pyrimidines Pyrimidines TS->Pyrimidines Required for GARFT->Purines Required for DNA_Synthesis DNA Synthesis & Repair Purines->DNA_Synthesis Pyrimidines->DNA_Synthesis Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation Cytotoxicity Cytotoxicity (Myelosuppression, Mucositis) Cell_Proliferation->Cytotoxicity Disruption leads to

Caption: Mechanism of Methotrexate and Pemetrexed Toxicity.

Folic Acid and Folinic Acid Rescue Pathways

Folic acid supplementation provides a substrate that can be converted to THF, thereby replenishing the depleted pool. However, this conversion requires the action of DHFR, the very enzyme inhibited by methotrexate. In contrast, folinic acid (leucovorin) is a downstream metabolite that does not require DHFR for its conversion to THF, allowing it to more directly rescue cells from the effects of DHFR inhibition.

Folic Acid and Folinic Acid Rescue Pathways cluster_supplements Folate Supplements cluster_metabolism Folate Metabolism cluster_synthesis Nucleotide Synthesis Folic_Acid Folic Acid DHF Dihydrofolate (DHF) Folic_Acid->DHF Converted to Folinic_Acid Folinic Acid (Leucovorin) THF Tetrahydrofolate (THF) Folinic_Acid->THF Converted to (Bypasses DHFR) DHF->THF DHFR Purine_Pyrimidine Purine & Pyrimidine Synthesis THF->Purine_Pyrimidine DHFR Dihydrofolate Reductase (DHFR) DNA_Synthesis DNA Synthesis & Repair Purine_Pyrimidine->DNA_Synthesis Cellular Rescue Cellular Rescue DNA_Synthesis->Cellular Rescue Methotrexate Methotrexate Methotrexate->DHFR Inhibits

Caption: Folic Acid and Folinic Acid Rescue Pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for in vitro and in vivo studies assessing the role of folic acid in mitigating drug toxicity.

In Vitro Cytotoxicity Assay with Folic Acid Rescue

Objective: To determine the ability of folic acid to rescue human cells from methotrexate-induced cytotoxicity.

Materials:

  • Human trophoblast cell line (e.g., HTR-8/SVneo)[4]

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Methotrexate (MTX)

  • Folic Acid (FA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HTR-8/SVneo cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.[5]

  • Drug Treatment:

    • Prepare a stock solution of MTX and serially dilute it to a range of concentrations.

    • Prepare stock solutions of FA.

    • Treat the cells with varying concentrations of MTX alone or in combination with different concentrations of FA. Include a vehicle control group.

  • Incubation: Incubate the treated cells for 72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot dose-response curves to determine the IC50 values for MTX in the presence and absence of FA.

Animal Model of Methotrexate-Induced Toxicity with Folic Acid Intervention

Objective: To evaluate the protective effect of folic acid against methotrexate-induced organ toxicity in a rodent model.

Materials:

  • Wistar albino rats[3]

  • Methotrexate (MTX)

  • Folic Acid (FA)

  • Saline solution

  • Equipment for intraperitoneal (i.p.) injections

  • Materials for blood collection and tissue harvesting

  • Kits for measuring serum levels of liver enzymes (ALT, AST) and kidney function markers (creatinine, BUN)

  • Materials for histological analysis (formalin, paraffin, microtome, stains)

Procedure:

  • Animal Acclimatization: Acclimate male Wistar albino rats for one week under standard laboratory conditions.

  • Grouping and Treatment:

    • Group 1 (Control): Administer saline i.p. daily for 8 days.

    • Group 2 (MTX): Administer MTX (e.g., 0.5 mg/kg) i.p. daily for 8 days.[3]

    • Group 3 (MTX + FA): Co-administer MTX (0.5 mg/kg) and FA (e.g., 1 mg/kg) i.p. daily for 8 days.

  • Sample Collection: At the end of the treatment period, collect blood samples via cardiac puncture and harvest liver and kidney tissues.

  • Biochemical Analysis: Analyze serum for ALT, AST, creatinine, and BUN levels.

  • Histopathological Examination: Fix liver and kidney tissues in 10% formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Examine the sections for signs of tissue damage.

  • Data Analysis: Compare the biochemical and histopathological findings between the different treatment groups using appropriate statistical tests.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo study investigating the mitigation of drug toxicity by folic acid.

In Vivo Experimental Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_analysis Data Analysis Acclimatization Animal Acclimatization Grouping Randomized Grouping Acclimatization->Grouping Control Control Group (Vehicle) Grouping->Control Drug_Only Drug Only Group (e.g., Methotrexate) Grouping->Drug_Only Drug_FA Drug + Folic Acid Group Grouping->Drug_FA Sample_Collection Blood & Tissue Collection Control->Sample_Collection Drug_Only->Sample_Collection Drug_FA->Sample_Collection Biochemistry Biochemical Analysis Sample_Collection->Biochemistry Histopathology Histopathological Examination Sample_Collection->Histopathology Data_Analysis Statistical Analysis Biochemistry->Data_Analysis Histopathology->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: In Vivo Experimental Workflow.

References

A Comparative Analysis of Folic Acid Hydrate and Its Synthetic Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the performance, metabolic pathways, and experimental evaluation of folic acid hydrate (B1144303) and its key synthetic analogs, including 5-methyltetrahydrofolate (5-MTHF) and antifolates such as methotrexate (B535133). This guide provides quantitative comparisons, detailed experimental protocols, and visual representations of key biological processes to support research and development in this critical area.

Folic acid, a synthetic, oxidized form of folate (Vitamin B9), plays a crucial role in a multitude of physiological processes, including DNA synthesis, repair, and methylation.[1][2] Its hydrated form is commonly used in supplements and food fortification.[3] However, the landscape of folate-related compounds is expansive, encompassing naturally occurring forms and a range of synthetic analogs developed for therapeutic purposes. This guide provides a comparative study of folic acid hydrate and its prominent synthetic analogs, with a focus on 5-methyltetrahydrofolate (5-MTHF) as a bioactive alternative and antifolates like methotrexate as therapeutic agents.

Performance Comparison: this compound vs. 5-Methyltetrahydrofolate (5-MTHF)

Folic acid itself is biologically inactive and must be reduced to its active form, tetrahydrofolate (THF), by the enzyme dihydrofolate reductase (DHFR).[1][3] This metabolic conversion is a critical step that can be influenced by genetic polymorphisms and can lead to the accumulation of unmetabolized folic acid (UMFA) in circulation, a phenomenon not observed with 5-MTHF supplementation.[4][5] 5-MTHF, the primary circulating form of folate, bypasses this enzymatic step, offering potential advantages in bioavailability and efficacy, particularly in certain populations.[5][6]

Table 1: Comparative Bioavailability of Folic Acid and 5-MTHF
ParameterFolic Acid5-Methyltetrahydrofolate (5-MTHF)Key Findings
Peak Plasma Concentration (Cmax) LowerHigherStudies show that after a single oral dose, 5-MTHF achieves a significantly higher peak plasma concentration compared to an equimolar dose of folic acid.[7]
Time to Peak Plasma Concentration (Tmax) SlowerFaster5-MTHF is more rapidly absorbed, leading to a shorter time to reach maximum plasma concentration.[6]
Area Under the Curve (AUC) - Bioavailability GoodOften HigherThe overall bioavailability of 5-MTHF is generally considered to be at least equivalent to, and in some cases greater than, that of folic acid.[8][9]
Presence of Unmetabolized Folic Acid (UMFA) Detected at doses >200 mcgRarely DetectedUMFA can be found in plasma after folic acid supplementation, but it is not a concern with 5-MTHF.[4][6]
Table 2: Efficacy in Lowering Homocysteine Levels

Elevated homocysteine is a risk factor for various health issues, and folate plays a key role in its metabolism.

Study PopulationFolic Acid Intervention5-MTHF InterventionOutcome on Homocysteine Levels
Healthy Volunteers100 µ g/day for 24 weeks113 µ g/day for 24 weeks5-MTHF was found to be more effective than folic acid in lowering total homocysteine (tHcy) levels.[10][11]
Healthy Subjects (Wild-type & MTHFR 677C-->T polymorphism)400 µ g/day for 7 weeks400 µ g/day for 7 weeksBoth were effective in reducing homocysteine, with 5-MTHF showing a prolonged effect in homozygous individuals.[12]
Hemodialysis Patients15 mg/day for 12 weeks17 mg/day for 12 weeksNo significant difference was observed between high-dose folic acid and 5-MTHF in lowering homocysteine in this patient group.[13]

Signaling and Metabolic Pathways

The central role of folic acid and its analogs is in one-carbon metabolism, which is essential for the synthesis of nucleotides (precursors of DNA and RNA) and for methylation reactions.

Folate Metabolism Pathway

The following diagram illustrates the metabolic pathway of folic acid and its conversion to the active form, THF, which then participates in various biosynthetic pathways.

Folate_Metabolism cluster_absorption Absorption & Initial Conversion cluster_activation Activation cluster_one_carbon_pool One-Carbon Pool cluster_synthesis Biosynthesis Folic Acid Folic Acid DHF Dihydrofolate (DHF) Folic Acid->DHF DHFR (NADPH -> NADP+) THF Tetrahydrofolate (THF) DHF->THF DHFR (NADPH -> NADP+) Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Serine -> Glycine Methylene_THF->THF Methyl_THF 5-Methyl-THF (5-MTHF) Methylene_THF->Methyl_THF MTHFR Formyl_THF 10-Formyl-THF Methylene_THF->Formyl_THF Thymidylate Thymidylate Synthesis (dUMP -> dTMP) Methylene_THF->Thymidylate Methionine Methionine Synthesis (Homocysteine -> Methionine) Methyl_THF->Methionine Purines Purine Synthesis Formyl_THF->Purines 5-MTHF_analog 5-MTHF (Analog) 5-MTHF_analog->Methyl_THF Bypasses DHFR

Caption: Metabolic pathway of folic acid and the entry point of 5-MTHF.

Antifolates: A Class of Synthetic Analogs

Antifolates are structurally similar to folic acid and act as competitive inhibitors of enzymes in the folate pathway, most notably DHFR.[14] This inhibition disrupts DNA synthesis and cell proliferation, making them effective anticancer and antimicrobial agents.[15][16] Methotrexate is a widely used antifolate in cancer chemotherapy.[15]

Dihydrofolate Reductase (DHFR) Inhibition by Methotrexate

The following diagram illustrates the mechanism of action of methotrexate.

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (DNA/RNA) THF->Nucleotide_Synthesis DHFR->THF NADPH -> NADP+ Methotrexate Methotrexate Methotrexate->DHFR Competitive Inhibition Cell_Proliferation Cell Proliferation Nucleotide_Synthesis->Cell_Proliferation

Caption: Mechanism of DHFR inhibition by methotrexate.

Experimental Protocols

Protocol 1: Determination of Folic Acid and 5-MTHF in Human Plasma by HPLC

This protocol provides a general framework for the simultaneous quantification of folic acid and 5-MTHF in human plasma using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS).

1. Sample Preparation:

  • To a 1 mL plasma sample, add an internal standard (e.g., ¹³C₅-labeled 5-MTHF and ¹³C₅-labeled folic acid).

  • Precipitate proteins by adding 2 mL of methanol (B129727) containing an antioxidant (e.g., 10 mg/mL 2-mercaptoethanol) and a stabilizer (e.g., 0.025% v/v ammonium (B1175870) hydroxide).[17]

  • Vortex the mixture and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

2. HPLC-MS/MS Conditions:

  • Column: A C18 reverse-phase column (e.g., Hedera ODS-2) is commonly used.[17]

  • Mobile Phase: A gradient elution system is typically employed. For example, Mobile Phase A could be 1 mM ammonium acetate (B1210297) buffer with 0.6% formic acid, and Mobile Phase B could be acetonitrile.[17]

  • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

  • Injection Volume: 10-20 µL.

  • Mass Spectrometry: Operate in the multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source in positive ion mode.[17] Monitor specific precursor-to-product ion transitions for folic acid, 5-MTHF, and the internal standards.

3. Data Analysis:

  • Construct calibration curves for folic acid and 5-MTHF using the peak area ratios of the analytes to their respective internal standards.

  • Quantify the concentrations of folic acid and 5-MTHF in the plasma samples by interpolating their peak area ratios on the calibration curves.

Protocol 2: Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the inhibitory effect of compounds like methotrexate on DHFR activity by monitoring the decrease in NADPH absorbance at 340 nm.[15][18][19]

1. Reagents and Materials:

  • DHFR Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0).

  • Purified DHFR enzyme.

  • Dihydrofolic acid (DHF) substrate solution.

  • NADPH cofactor solution.

  • Methotrexate (or other test inhibitor) solution.

  • 96-well UV-transparent microplate.

  • Microplate reader capable of kinetic measurements at 340 nm.

2. Assay Procedure:

  • In a 96-well plate, prepare the reaction mixtures. For each well, add:

    • DHFR Assay Buffer.

    • NADPH solution (final concentration ~100 µM).

    • DHFR enzyme solution.

    • For inhibitor wells, add the desired concentration of methotrexate. For control wells, add the vehicle (e.g., DMSO).

  • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiate the reaction by adding the DHF substrate solution (final concentration ~70-100 µM).

  • Immediately start monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes.

3. Data Analysis:

  • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve for both the control and inhibitor-treated wells.

  • Determine the percentage of inhibition using the following formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of control well)] x 100

Experimental Workflow for Comparative Analysis

The following diagram outlines a typical workflow for a comparative study of folic acid and its analogs.

Experimental_Workflow cluster_study_design Study Design cluster_sample_collection Sample Collection & Processing cluster_analysis Biochemical Analysis cluster_data_interpretation Data Interpretation Subject_Recruitment Subject Recruitment (e.g., Healthy Volunteers) Randomization Randomization Subject_Recruitment->Randomization Intervention Intervention Groups (Folic Acid vs. 5-MTHF) Randomization->Intervention Blood_Sampling Blood Sampling (Baseline & Post-intervention) Intervention->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation HPLC HPLC-MS/MS Analysis (Folate & Homocysteine levels) Plasma_Separation->HPLC Enzyme_Assay Enzyme Assays (e.g., DHFR activity) Plasma_Separation->Enzyme_Assay Statistical_Analysis Statistical Analysis HPLC->Statistical_Analysis Enzyme_Assay->Statistical_Analysis Conclusion Conclusion & Reporting Statistical_Analysis->Conclusion

Caption: A generalized experimental workflow for clinical comparison.

Conclusion

The choice between this compound and its synthetic analogs depends on the specific application. For general supplementation and food fortification, folic acid has a long history of use and proven efficacy in preventing neural tube defects. However, 5-MTHF presents a valuable alternative, particularly for individuals with MTHFR polymorphisms or those who may not efficiently convert folic acid to its active form. The absence of unmetabolized folic acid accumulation with 5-MTHF is another significant advantage.

In the therapeutic arena, synthetic analogs like methotrexate are powerful tools in combating cancer and other diseases by targeting the folate pathway. A thorough understanding of the comparative performance, metabolic fates, and mechanisms of action of these compounds is essential for researchers, scientists, and drug development professionals to advance human health and develop more effective and personalized therapeutic strategies. The experimental protocols and data presented in this guide offer a foundational resource for these endeavors.

References

Independent Verification of Folic Acid Hydrate's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of folic acid hydrate's therapeutic performance against relevant alternatives, supported by experimental data. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their work.

I. Prevention of Neural Tube Defects (NTDs)

Folic acid hydrate (B1144303) is widely recognized for its crucial role in preventing neural tube defects, which are serious birth defects of the brain and spine.[1][2] The primary alternative in this context is the biologically active form of folate, 5-methyltetrahydrofolate (5-MTHF).

Comparative Efficacy: Folic Acid vs. 5-MTHF

While folic acid is the most studied and recommended form for NTD prevention, 5-MTHF is gaining attention as it bypasses the need for enzymatic conversion by methylenetetrahydrofolate reductase (MTHFR), an enzyme for which a significant portion of the population has genetic polymorphisms that can reduce its activity.[1][3]

Table 1: Comparison of Folic Acid and 5-MTHF for Maintaining Folate Status in Pregnancy

FeatureFolic Acid5-Methyltetrahydrofolate (5-MTHF)
Mechanism of Action Synthetic form, requires conversion to active form (THF) by dihydrofolate reductase (DHFR).[4]Biologically active form, directly usable by the body.[1]
Bioavailability High, but can be affected by MTHFR polymorphisms.[1]High, not affected by MTHFR polymorphisms.[3]
Red Blood Cell (RBC) Folate Levels Effectively increases RBC folate levels.[5][6]Appears as effective as folic acid in increasing RBC folate levels.[5][6]
Unmetabolized Folic Acid (UMFA) in Plasma Can lead to higher levels of UMFA.[5][6]Results in significantly lower levels of UMFA.[5][6]
Clinical Evidence for NTD Prevention Extensive clinical evidence from randomized controlled trials and food fortification programs.[7]Theoretical benefit, but direct clinical trial evidence for NTD prevention is lacking compared to folic acid.[8][9]
Experimental Protocol: Measurement of Red Blood Cell (RBC) Folate

Objective: To determine long-term folate status, which is a key indicator of NTD risk.

Methodology: Microbiological Assay

  • Sample Collection and Preparation:

    • Collect whole blood in an EDTA-containing tube.

    • Prepare a whole blood hemolysate by diluting a precise volume of whole blood (e.g., 100 µL) with a 1% ascorbic acid solution (e.g., 1 mL) to prevent folate degradation.[10]

    • Incubate the hemolysate to allow for the deconjugation of folate polyglutamates to monoglutamates, which can be utilized by the assay microorganism.[11]

  • Assay Procedure:

    • A 96-well plate format is commonly used.

    • Prepare serial dilutions of the hemolysate and a folic acid standard.

    • Inoculate the wells with a folate-dependent microorganism, such as Lactobacillus rhamnosus (formerly Lactobacillus casei).

    • Incubate the plate under controlled conditions to allow for bacterial growth.

  • Data Analysis:

    • Measure the turbidity (bacterial growth) of each well using a microplate reader at a specific wavelength (e.g., 590 nm).[12]

    • The growth of the microorganism is proportional to the amount of folate in the sample.

    • Calculate the RBC folate concentration based on the standard curve and correct for hematocrit and serum folate levels.[12][13]

Workflow for RBC Folate Measurement

cluster_sample_prep Sample Preparation cluster_assay Microbiological Assay cluster_analysis Data Analysis A Whole Blood Collection (EDTA) B Hemolysate Preparation (with Ascorbic Acid) A->B C Incubation (Deconjugation) B->C D Serial Dilution C->D E Inoculation (L. rhamnosus) D->E F Incubation E->F G Turbidity Measurement (590 nm) F->G H Calculation vs. Standard Curve G->H I RBC Folate Concentration H->I

Caption: Workflow for determining RBC folate concentration using a microbiological assay.

II. Cardiovascular Disease and Hyperhomocysteinemia

Elevated levels of homocysteine in the blood are an independent risk factor for cardiovascular disease.[14] Folic acid, along with other B vitamins, plays a key role in homocysteine metabolism and can effectively lower its levels.[15]

Comparative Efficacy: Folic Acid vs. Other Homocysteine-Lowering Agents

Alternatives to folic acid for managing hyperhomocysteinemia include vitamin B12 (cobalamin), vitamin B6 (pyridoxine), and betaine (B1666868) (trimethylglycine).[16][17]

Table 2: Comparison of Homocysteine-Lowering Therapies

AgentMechanism of ActionEfficacy in Lowering HomocysteineImpact on Cardiovascular Outcomes
Folic Acid Acts as a cofactor for methionine synthase, which remethylates homocysteine to methionine.[18]Effective, especially in individuals with low folate status.[15]Meta-analyses show a modest reduction in stroke risk, but inconsistent effects on other cardiovascular events.[19]
Vitamin B12 A required cofactor for methionine synthase activity.[18]Modest effect alone, but enhances the efficacy of folic acid.[20]Generally studied in combination with folic acid; evidence for independent benefit is limited.
Vitamin B6 A cofactor for cystathionine (B15957) β-synthase, which converts homocysteine to cysteine in the transsulfuration pathway.[18]Less effective than folic acid for lowering homocysteine.[20]Evidence for cardiovascular benefit is weak.
Betaine (TMG) Provides an alternative pathway for homocysteine remethylation to methionine.[16]Effective at lowering homocysteine, but may adversely affect lipid profiles.[15]Not as well-studied as B vitamins for cardiovascular outcomes.
Signaling Pathway: Folic Acid in Homocysteine Metabolism

Folic acid is converted to its active form, tetrahydrofolate (THF), which is then converted to 5-MTHF. 5-MTHF donates a methyl group to homocysteine, converting it to methionine in a vitamin B12-dependent reaction. This is a critical step in the one-carbon metabolism pathway.[18][21][22][23][24][25]

Folate and Homocysteine Metabolism Pathway

cluster_folate_cycle Folate Cycle cluster_methionine_cycle Methionine Cycle Folic Acid Folic Acid Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid->Dihydrofolate (DHF) DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR 5,10-Methylene-THF 5,10-Methylene-THF Tetrahydrofolate (THF)->5,10-Methylene-THF 5-Methyl-THF 5-Methyl-THF 5,10-Methylene-THF->5-Methyl-THF MTHFR 5-Methyl-THF->Tetrahydrofolate (THF) Homocysteine Homocysteine 5-Methyl-THF->Homocysteine Methyl Group Donation Methionine Methionine Homocysteine->Methionine Methionine Synthase (Vitamin B12 dependent) S-adenosylmethionine (SAM) S-adenosylmethionine (SAM) Methionine->S-adenosylmethionine (SAM) S-adenosylhomocysteine (SAH) S-adenosylhomocysteine (SAH) S-adenosylmethionine (SAM)->S-adenosylhomocysteine (SAH) S-adenosylhomocysteine (SAH)->Homocysteine

Caption: The role of folic acid in the remethylation of homocysteine to methionine.

III. Cognitive Function

The role of folic acid supplementation in improving cognitive function is an area of active research with mixed results.[[“]][27] Low folate levels and elevated homocysteine have been associated with an increased risk of cognitive decline and dementia.

Comparative Efficacy: Folic Acid vs. Placebo in Cognitive Enhancement

Several clinical trials have investigated the effects of folic acid on cognitive function, particularly in older adults.

Table 3: Summary of a Key Randomized Controlled Trial (FACIT Trial)

StudyPopulationInterventionDurationKey Cognitive Outcomes
FACIT Trial (Durga et al., 2007)[28][29]818 adults aged 50-70 with elevated homocysteine800 µ g/day Folic Acid vs. Placebo3 yearsSignificant improvements in: - Memory - Information processing speed No significant effect on: - Sensorimotor speed - Complex speed - Word fluency

It is important to note that the benefits of folic acid supplementation on cognition appear to be more pronounced in populations without mandatory food fortification and in individuals with low baseline folate status.[[“]]

Experimental Protocol: Dihydrofolate Reductase (DHFR) Activity Assay

Objective: To measure the activity of DHFR, the enzyme responsible for converting folic acid to its active form. This can be relevant in studies investigating the efficacy of folic acid supplementation.

Methodology: Spectrophotometric Assay

  • Sample Preparation:

    • Prepare cell or tissue lysates in an appropriate assay buffer.

    • Centrifuge to remove cellular debris.[30]

  • Assay Procedure:

    • The assay is based on the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), which involves the oxidation of NADPH to NADP+.

    • The reaction mixture typically contains the sample (source of DHFR), DHF (substrate), and NADPH.

    • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time using a spectrophotometer in kinetic mode.[31][32]

  • Data Analysis:

    • The rate of decrease in absorbance at 340 nm is proportional to the DHFR activity.

    • A standard curve using known concentrations of NADPH can be used for quantification.

    • Enzyme activity is typically expressed in units per milligram of protein.

Experimental Workflow for DHFR Activity Assay

cluster_prep Preparation cluster_measurement Measurement cluster_calc Calculation A Sample Lysate Preparation B Reaction Mixture (DHF, NADPH) A->B C Add Sample to Reaction Mixture B->C D Kinetic Absorbance Reading (340 nm) C->D E Determine Rate of NADPH Oxidation D->E F Calculate DHFR Activity E->F

Caption: General workflow for a spectrophotometric assay to determine DHFR activity.

IV. Conclusion

This compound has well-established therapeutic potential, particularly in the prevention of neural tube defects and the management of hyperhomocysteinemia. For NTD prevention, while 5-MTHF presents a theoretically advantageous alternative, especially for individuals with MTHFR polymorphisms, folic acid remains the gold standard due to extensive clinical evidence. In the context of cardiovascular health, folic acid effectively lowers homocysteine, with evidence suggesting a modest benefit in stroke reduction. The role of folic acid in cognitive enhancement is less clear, with benefits appearing to be context-dependent. The provided experimental protocols and pathway diagrams offer a foundational understanding for further independent verification and research into the therapeutic applications of this compound.

References

Safety Operating Guide

Proper Disposal Procedures for Folic Acid Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Folic acid hydrate (B1144303), a synthetic form of the B vitamin folate, is a common compound in research and pharmaceutical development. While it is not classified as a hazardous substance under the Globally Harmonized System (GHS), proper disposal is essential to ensure laboratory safety and environmental protection.[1] Adherence to institutional and local regulations is paramount for the disposal of any chemical, including folic acid hydrate.[1][2][3]

Step-by-Step Disposal Protocol

This protocol provides a general framework for the safe disposal of this compound in a laboratory setting.

1. Assessment and Personal Protective Equipment (PPE)

  • Evaluate the Waste Stream: Determine if the this compound is unused, uncontaminated, or part of a mixed chemical waste stream. Contaminated folic acid must be treated as hazardous waste, with disposal procedures dictated by the nature of the contaminants.

  • Don Appropriate PPE: Before handling the material for disposal, wear standard laboratory PPE, including safety glasses with side shields, gloves, and a lab coat.[3]

2. Containment and Labeling

  • Use Appropriate Containers: Place solid this compound waste into a suitable, sealed, and clearly labeled container to await disposal.[2]

  • Manage Empty Containers: Handle uncleaned or empty containers as you would the product itself.[1] They can be decontaminated for recycling or reuse, but if not, they should be disposed of according to the same protocols as the chemical.[4][5]

3. Consultation and Regulatory Compliance

  • Consult Institutional Guidelines: The most critical step is to consult your institution's Environmental Health & Safety (EHS) department or local waste management authority.[2][4] Disposal legislation can differ significantly by region, and your EHS office will provide specific instructions for your facility.

  • Federal, State, and Local Regulations: Ensure that all disposal methods comply with federal, state, and local hazardous waste regulations.[3]

4. Disposal Pathways

Based on your EHS department's guidance, one of the following disposal pathways will be recommended:

  • Primary Recommended Method (Chemical Waste Contractor):

    • Securely package and label the this compound waste.

    • Store the container in a designated chemical waste accumulation area.

    • Arrange for pickup by a licensed chemical waste disposal contractor. This contractor will manage the final disposal, which may involve incineration or burial in a licensed landfill.[2]

  • Drain Disposal (Use with Caution and Prior Approval Only):

    • There is conflicting guidance regarding drain disposal. Many Safety Data Sheets (SDS) explicitly warn not to allow the product to enter drains or sewers.[1][2][4][5]

    • However, some institutional guidelines, such as the NIH Drain Discharge Guide, may permit the drain disposal of folic acid.[6]

    • This method should only be used if explicitly approved by your institution's EHS department. If approved, the procedure typically involves slowly pouring small quantities into the drain followed by flushing with a large volume of cold water for several minutes.[6]

  • Recycling and Reuse:

    • If the this compound is unused, uncontaminated, and its shelf life has not expired, recycling or reuse may be an option.[2] Consult with your institution's chemical inventory or recycling program.

Spill Cleanup Procedures

In the event of a minor spill, follow these steps:

  • Control Contact: Ensure proper PPE is worn.[2]

  • Clean Up Spills: For dry spills, use dry cleanup procedures such as sweeping or vacuuming to avoid generating dust.[2]

  • Contain Material: Place the collected material into a sealed and labeled container for disposal.[1]

  • Clean the Area: Wash the affected area thoroughly with water. Prevent the wash water from entering drains.[2]

Toxicological Data

While not classified as hazardous, understanding the toxicological profile of folic acid provides context for its handling. The following table summarizes key LD50 (median lethal dose) values.

Route of AdministrationSpeciesLD50 ValueCitation
OralMouse10 g/kg
IntraperitonealMouse85 mg/kg
IntravenousMouse282 mg/kg[2]
OralRat>8000 mg/kg[2]
IntravenousRat>500 mg/kg[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory environment.

FolicAcidDisposal start This compound Waste is_contaminated Contaminated or Mixed Waste? start->is_contaminated consult_ehs_mixed Consult EHS for Hazardous Waste Disposal Protocol is_contaminated->consult_ehs_mixed Yes consult_ehs_pure Consult Institutional (EHS) Guidelines is_contaminated->consult_ehs_pure No (Pure Substance) drain_approved Is Drain Disposal Explicitly Approved by EHS? consult_ehs_pure->drain_approved dispose_drain Approved Method: Small quantity down drain with copious water flush drain_approved->dispose_drain Yes dispose_waste Primary Method: Collect for Licensed Chemical Waste Contractor drain_approved->dispose_waste No

References

Essential Safety and Logistical Information for Handling Folic Acid Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Folic Acid Hydrate. The following procedural guidance is designed to ensure safe operational workflow and proper disposal.

Personal Protective Equipment (PPE) Specifications

When handling this compound, particularly in its powder form, adherence to the following personal protective equipment specifications is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecification DetailsRationale
Eye/Face Protection Safety goggles with side shields, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1]Protects eyes from potential irritation caused by airborne powder.[1]
Hand Protection Nitrile rubber (NBR) gloves.[2] ▸ Thickness: >0.11 mm.[2] ▸ Breakthrough Time: >480 minutes (Permeation Level 6).[2]Provides a sufficient barrier against skin contact and potential irritation.[1][2][3]
Body Protection Protective disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[1][4]Prevents contamination of personal clothing and skin exposure.[1]
Respiratory Protection Required when dusts are generated.[2][5][6] ▸ Type: Particulate filter device (EN 143), P1 filter, or NIOSH/MSHA approved respirator.[1][2][5]Prevents inhalation of airborne particles which may cause respiratory tract irritation.[1][5]

Operational Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.

1. Engineering Controls and Preparation:

  • Ensure work is conducted in a well-ventilated area. The use of local exhaust ventilation (e.g., a fume hood) is required where dust may be generated.[1][2]

  • Verify that an eyewash station and a safety shower are readily accessible.[1]

  • Designate a specific area for handling this compound to minimize contamination.

2. Donning Personal Protective Equipment (PPE):

  • Wash hands thoroughly.

  • Don a protective gown, ensuring it is fully closed.

  • Don the appropriate respiratory protection if you anticipate dust generation.

  • Don safety goggles with side shields.

  • Don specified nitrile gloves, ensuring the cuffs of the gloves are pulled over the cuffs of the gown sleeves.[4]

3. Handling the Compound:

  • Handle this compound carefully to minimize dust generation and accumulation.[1][6]

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[1][7][8]

  • If weighing the powder, do so within a fume hood or a ventilated balance enclosure.

  • Keep the container tightly closed when not in use.[1]

4. Post-Handling Procedures:

  • After handling, decontaminate the work surface.

  • Remove PPE in the reverse order it was put on, taking care to avoid contaminating skin or clothing.

  • Place disposable PPE (gloves, gown) into a sealed bag for disposal.

  • Wash hands and any exposed skin thoroughly with soap and water after removing PPE.[1][9]

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Labeling:

  • Dispose of waste this compound and contaminated materials in accordance with all applicable federal, state, and local regulations.[5]

  • Do not mix this compound waste with other chemical waste.[5]

  • Keep the compound in its original container if possible.[5] All waste containers must be clearly labeled.

2. Container Disposal:

  • Handle uncleaned, empty containers as you would the product itself.[5] They should be sealed and disposed of through a licensed waste disposal contractor.

3. Spill Management Protocol:

  • For Small Spills:

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, dampen the spilled solid material with 5% acetic acid to prevent it from becoming airborne.[10]

    • Carefully transfer the dampened material to a suitable, labeled container for disposal.[10]

    • Use absorbent paper dampened with 5% acetic acid to clean up any remaining material.[10]

    • Wash the contaminated surface with 5% acetic acid, followed by a thorough wash with soap and water.[10]

    • Seal all contaminated cleaning materials in a vapor-tight plastic bag for disposal.[10]

  • For Large Spills:

    • Evacuate the area immediately and report the spill to the appropriate emergency personnel.[7][9]

    • Restrict access to the area.

    • Cleanup should only be performed by trained personnel equipped with the appropriate PPE.[9]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

G prep 1. Preparation - Verify Ventilation (Fume Hood) - Check Eyewash/Shower Station - Designate Handling Area ppe 2. Don PPE - Gown - Respirator (if needed) - Goggles - Nitrile Gloves prep->ppe handling 3. Handling - Minimize Dust - Avoid Contact - Weigh in Enclosure - Keep Container Closed ppe->handling post_handling 4. Post-Handling - Decontaminate Surfaces - Doff PPE Correctly - Wash Hands handling->post_handling Routine Operation spill Spill Occurs handling->spill Accident disposal 5. Disposal - Segregate Waste - Use Labeled Containers - Dispose via Licensed Contractor post_handling->disposal spill_protocol Execute Spill Protocol - Dampen with Acetic Acid - Collect & Contain - Decontaminate Area spill->spill_protocol spill_protocol->disposal

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.